Product packaging for 6-Iodoquinoxaline(Cat. No.:CAS No. 50998-18-0)

6-Iodoquinoxaline

カタログ番号: B1346120
CAS番号: 50998-18-0
分子量: 256.04 g/mol
InChIキー: NWQDPVJVUFEWLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Iodoquinoxaline is a useful research compound. Its molecular formula is C8H5IN2 and its molecular weight is 256.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B1346120 6-Iodoquinoxaline CAS No. 50998-18-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDPVJVUFEWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640609
Record name 6-Iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-18-0
Record name 6-Iodoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-iodoquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-iodoquinoxaline, a valuable heterocyclic compound in medicinal chemistry and materials science. The primary and most direct synthetic route proceeds through the cyclocondensation of 4-iodo-o-phenylenediamine with glyoxal. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in a single step from commercially available 4-iodo-1,2-diaminobenzene (also known as 4-iodo-o-phenylenediamine) and glyoxal. The reaction is a classic cyclocondensation that forms the pyrazine ring of the quinoxaline system.

The overall reaction is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-iodo-o-phenylenediamine 4-Iodo-o-phenylenediamine Reaction + 4-iodo-o-phenylenediamine->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound Cyclocondensation

Caption: Synthetic route to this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-iodo-o-phenylenediamine and glyoxal.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Iodo-o-phenylenediamine≥95%Commercially Available
Glyoxal40% aqueous solutionCommercially Available
EthanolReagent GradeCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available
DichloromethaneReagent GradeCommercially Available
n-HexaneReagent GradeCommercially Available

Procedure:

A solution of 4-iodo-o-phenylenediamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, an aqueous solution of glyoxal (40%, 1.1 eq) is added dropwise at room temperature. A catalytic amount of a mild base, such as sodium bicarbonate, can be added to facilitate the reaction. The reaction mixture is then heated to reflux and stirred for a period of 2-4 hours.

Work-up and Purification:

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is redissolved in dichloromethane and washed with water to remove any remaining glyoxal and inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Iodo-o-phenylenediamine Molar Mass234.04 g/mol [1]
Glyoxal Molar Mass58.04 g/mol
Product
This compound Molar Mass256.05 g/mol
AppearanceWhite to light yellow solid
Melting Point91 °C[2]
Reaction Conditions
SolventEthanol/Water
TemperatureReflux
Reaction Time2-4 hours
Yield
Typical Yield70-85%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Dissolve 4-iodo-o-phenylenediamine in Ethanol start->reactants add_glyoxal Add Glyoxal Solution reactants->add_glyoxal reflux Reflux for 2-4 hours add_glyoxal->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent under Reduced Pressure cool->concentrate dissolve Redissolve in Dichloromethane concentrate->dissolve wash Wash with Water dissolve->wash dry Dry over Anhydrous Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Purify by Column Chromatography filter_concentrate->chromatography product Obtain Pure this compound chromatography->product

Caption: Experimental workflow for this compound synthesis.

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (at positions 2 and 3) will appear as singlets in the downfield region (typically δ 8.5-9.0 ppm). The protons on the iodinated benzene ring will exhibit a distinct splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the quinoxaline ring. The carbon atom attached to the iodine will have a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product (256.05 g/mol ) and provide information about its fragmentation pattern.

Conclusion

The synthesis of this compound from 4-iodo-o-phenylenediamine and glyoxal is a robust and efficient method for obtaining this important heterocyclic compound. The procedure involves a straightforward cyclocondensation reaction followed by standard purification techniques. This guide provides the necessary details for researchers and professionals in the field of drug development and materials science to successfully synthesize and characterize this compound for their research needs.

References

6-iodoquinoxaline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural details of 6-iodoquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with an iodine atom substituted at the 6-position.

IUPAC Name: this compound

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 50998-18-0[1]
Molecular Formula C₈H₅IN₂[1]
Molecular Weight 256.05 g/mol N/A
Appearance Crystalline solid[1]
Solubility Moderately soluble in organic solvents, limited solubility in water.[1]
InChI InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H[1]
InChIKey NWQDPVJVUFEWLG-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=C1I)N=CC=N2[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 4-iodo-1,2-phenylenediamine with glyoxal.

Materials:

  • 4-iodo-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-iodo-1,2-phenylenediamine (1.0 equivalent) and glyoxal (40% aqueous solution, 1.1 to 1.5 equivalents) is prepared in a solvent system of ethanol and a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then subjected to purification by silica gel column chromatography. A typical eluent system for this purification is a mixture of hexane and ethyl acetate.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of quinoxaline derivatives.

These derivatives have been investigated for a variety of biological activities, including but not limited to:

  • Anticancer agents

  • Antimicrobial agents

  • Kinase inhibitors

  • Fluorescent probes for biological imaging

The quinoxaline scaffold itself is a known pharmacophore present in several approved drugs, and the iodo-substituted variant offers a strategic handle for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic properties of lead compounds.

References

Technical Guide: Physicochemical and Biological Profile of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and key experimental protocols related to 6-iodoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative assessment of its solubility in a range of common organic solvents, based on established chemical principles and available information. Furthermore, it details a general, robust experimental protocol for determining the precise solubility of this compound. The guide also includes a representative synthetic workflow and a plausible biological signaling pathway, visualized through diagrams, to provide a broader context for its application in research and development.

Solubility of this compound in Organic Solvents

The following table provides an estimated qualitative solubility profile. It is important to note that these are predictions and should be confirmed experimentally.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleThe high polarity of DMSO is well-suited to dissolve a wide range of organic compounds, including heterocyclic structures.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule.
AcetoneSolubleAs a ketone, acetone possesses moderate polarity and can effectively solvate the quinoxaline moiety.
Ethyl AcetateSolubleThis ester has a polarity that is generally effective for dissolving many organic compounds of intermediate polarity.
Polar Protic MethanolModerately SolubleThe hydroxyl group can interact with the nitrogen atoms of the quinoxaline ring, but the overall nonpolar character may limit high solubility.
EthanolModerately SolubleSimilar to methanol, ethanol can solvate the molecule, but its slightly lower polarity might result in comparable or slightly lower solubility.
Nonpolar Aromatic TolueneSolubleThe aromatic nature of toluene allows for favorable π-stacking interactions with the benzene and pyrazine rings of this compound.
Halogenated Dichloromethane (DCM)SolubleThe polarity and dispersion forces of DCM are generally effective for dissolving a wide range of organic molecules, including halogenated aromatics.
ChloroformSolubleSimilar to DCM, chloroform is a good solvent for many organic compounds due to its ability to form weak hydrogen bonds and its overall polarity.
Nonpolar Aliphatic HexaneSparingly SolubleThe highly nonpolar nature of hexane is less likely to effectively solvate the more polar quinoxaline portion of the molecule, leading to poor solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following is a general protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the liquid phase remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the solid phase from the saturated solution, either centrifuge the vials at a high speed or allow the suspension to sediment under gravity.[5]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration measurements.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution by back-calculating from the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualized Experimental and Logical Workflows

Representative Synthetic Workflow for this compound

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a common route would involve the reaction of 4-iodo-1,2-diaminobenzene with glyoxal.

Synthesis_Workflow Reactant1 4-Iodo-1,2-diaminobenzene Reaction Condensation Reaction Reactant1->Reaction Reactant2 Glyoxal Reactant2->Reaction Product This compound Reaction->Product Forms Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Reaction Medium Purification Purification (Recrystallization/Chromatography) Product->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Yields Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds & Activates Quinoxaline This compound Derivative Quinoxaline->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Technical Guide: Spectroscopic Data of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-iodoquinoxaline. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the characterization of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-iodo-1,2-benzenediamine with a 40% aqueous solution of glyoxal.

Experimental Protocol

To a solution of 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol) in a solvent mixture of ethanol (20 mL) and acetic acid (1 mL), a 40% aqueous solution of glyoxal (2.25 mL) is added. The reaction mixture is then heated to 100 °C and stirred for several hours. Upon completion, the mixture is cooled to room temperature and diluted with water. The crude product is extracted with ethyl acetate. Purification of the final compound, this compound, is achieved through silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent, yielding the product as a solid (0.323 g, 64% yield).

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No. 50998-18-0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.77dd2.0, 8.8H-2, H-3
8.46d2.0H-5
7.96dd2.0, 8.8H-7
7.75d8.8H-8

Solvent: CDCl3, Frequency: 400 MHz

13C NMR Spectroscopy (Anticipated Data)

Data for 13C NMR of this compound is not currently available. However, based on the structure, one would expect to observe eight distinct signals in the aromatic region of the spectrum. The carbon atom attached to the iodine (C-6) would likely experience a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms would be influenced by the electron-withdrawing nature of the pyrazine ring and the substituent effect of the iodine atom.

Infrared (IR) Spectroscopy (Anticipated Data)

Specific IR data for this compound has not been found. A typical IR spectrum of a heteroaromatic compound like this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C=N and C=C stretching vibrations of the quinoxaline ring system would likely be observed in the 1600-1450 cm-1 region. The C-I stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region.

Mass Spectrometry (MS) (Anticipated Data)

While a specific mass spectrum for this compound is not available, the molecular weight of the compound is 256.05 g/mol .[1][2][3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 256. A prominent peak at m/z 129 would correspond to the loss of the iodine atom. Fragmentation of the quinoxaline ring would also lead to other characteristic fragment ions.

Data Acquisition Workflow

The logical workflow for obtaining and analyzing the data presented in this guide is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Reactants 4-iodo-1,2-benzenediamine + Glyoxal Reaction Condensation Reaction Reactants->Reaction Purification Silica Gel Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Characterization IR IR Spectroscopy Product->IR Characterization MS Mass Spectrometry Product->MS Characterization NMR_Data 1H NMR Data NMR->NMR_Data C13_Data 13C NMR Data (Anticipated) NMR->C13_Data IR_Data IR Data (Anticipated) IR->IR_Data MS_Data MS Data (Anticipated) MS->MS_Data

Caption: Workflow from Synthesis to Spectroscopic Analysis of this compound.

References

Commercial Availability and Applications of 6-Iodoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoxaline core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and key experimental protocols for its derivatization, with a focus on its application in the development of therapeutic and diagnostic agents.

Chemical Properties and Identification

PropertyValue
CAS Number 50998-18-0[1][2][3]
Molecular Formula C₈H₅IN₂[1]
Molecular Weight 256.05 g/mol [3]
Appearance Typically a crystalline solid[1]
Solubility Moderately soluble in organic solvents, limited solubility in water[1]
SMILES IC1=CC2=C(C=C1)N=CC=N2[1]
InChI Key NWQDPVJVUFEWLG-UHFFFAOYSA-N[1]

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers in various purities and quantities. The table below summarizes the offerings from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

SupplierPurityAvailable QuantitiesPrice (EUR, approx.)
CymitQuimica 97%100mg, 250mg, 1g, 5g€34, €56, €152, €407
Apollo Scientific (via CymitQuimica) Not Specified100mg, 250mg, 1g, 5g, 25g€32, €49, €156, €501, €2180
Adamas Reagent, Ltd. 98%+1g, 5g, 10g, 25g, 50g, 100g, 1kg, 25kgPrice on request
Sigma-Aldrich (Ambeed, Inc.) Not SpecifiedInquirePrice on request
Sigma-Aldrich (ChemScene LLC) Not SpecifiedInquirePrice on request

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 4-iodo-1,2-benzenediamine with glyoxal.[2]

Materials:

  • 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol)

  • Glyoxal (40% aqueous solution, 2.25 mL)

  • Acetic acid (1 mL)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine in a mixture of ethanol and acetic acid.

  • Add the 40% aqueous solution of glyoxal to the reaction mixture.

  • Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dilute the mixture and perform an extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent.

  • The final product, this compound, is obtained as a solid (0.323 g, 64% yield).[2]

Synthesis of N-Substituted Quinoxaline-2-Carboxamides

This compound can be further functionalized. A key transformation is the introduction of a carboxamide group at the 2-position, which is a common feature in biologically active molecules. This often involves the synthesis of a quinoxaline-2-carboxylic acid intermediate, followed by amidation. The following is a general procedure for the amidation step.

Materials:

  • Quinoxaline-2-carboxylic acid derivative (e.g., this compound-2-carboxylic acid) (2 mmol)

  • Oxalyl chloride (2 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Corresponding amine (e.g., N,N-diethylethylenediamine)

Procedure:

  • Dissolve the quinoxaline-2-carboxylic acid derivative in anhydrous DCM with stirring.

  • In a separate flask, prepare a solution of oxalyl chloride in anhydrous DCM.

  • Add the oxalyl chloride solution to the carboxylic acid solution.

  • Add a catalytic amount (e.g., two drops) of DMF to the reaction mixture to initiate the formation of the acid chloride.

  • After the activation of the carboxylic acid, add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride and quench the reaction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds.

General Procedure for Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.0-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01-0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, Amberlite IRA-400(OH))

  • Solvent system (e.g., water/ethanol, DME/water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the base, and the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60°C) with vigorous stirring for one to several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and perform a suitable workup, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Sonogashira Coupling: This reaction couples this compound with a terminal alkyne.

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.0-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) cocatalyst (e.g., CuI) (optional, for traditional Sonogashira)

  • Amine base (e.g., triethylamine, diethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the amine base.

  • Add the palladium catalyst and, if applicable, the copper(I) cocatalyst.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a saturated ammonium chloride solution.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Synthesis_of_6_Iodoquinoxaline 4-iodo-1,2-benzenediamine 4-iodo-1,2-benzenediamine Reaction Condensation 4-iodo-1,2-benzenediamine->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound EtOH, AcOH 100°C

Caption: Synthesis of this compound via condensation.

Derivatization_Workflow A This compound B This compound- 2-carboxylic acid A->B Oxidation/Carboxylation E Cross-Coupling (e.g., Suzuki, Sonogashira) A->E C Amidation B->C D N-substituted-6-iodoquinoxaline- 2-carboxamide C->D Amine, Coupling Agent F Derivatized Quinoxaline E->F Boronic acid or Alkyne Pd Catalyst

Caption: Derivatization pathways of this compound.

Applications in Drug Discovery and Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery. Notably, they have been investigated for their potential in the diagnosis and treatment of melanoma. Radioiodinated derivatives, such as N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide ([¹²⁵/¹³¹I]ICF01012), have been synthesized for melanin-targeted radionuclide imaging and therapy.[1] The quinoxaline core, combined with specific side chains, exhibits high and specific binding to melanin in melanoma cells.[1] This targeting ability allows for the delivery of radioactive isotopes (e.g., Iodine-125, Iodine-131) directly to tumor sites for both imaging (SPECT) and therapeutic purposes.[1] The versatility of the this compound core allows for the synthesis of a variety of analogs to optimize pharmacokinetic properties and therapeutic efficacy.

References

An In-depth Technical Guide to the Safe Handling and Use of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-iodoquinoxaline, a key intermediate in pharmaceutical research and development. It includes detailed summaries of physical, chemical, and toxicological properties, as well as established experimental protocols for its synthesis and common cross-coupling reactions. The information is intended to enable researchers to work safely and effectively with this compound.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 50998-18-0[1][2][3]
Molecular Formula C₈H₅IN₂[1][2][3]
Molecular Weight 256.05 g/mol [3]
Appearance Crystalline solid[1]
Solubility Moderately soluble in organic solvents, limited solubility in water.[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following table summarizes its known hazard classifications.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity (Oral)
alt text
H302: Harmful if swallowed.
Skin Corrosion/Irritation
alt text
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
alt text
H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
alt text
H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data
Environmental Fate

The environmental impact of heterocyclic pharmaceuticals is an area of growing concern due to their potential for persistence and bioaccumulation.[6][7][8] While specific data on the environmental fate of this compound is limited, its chemical structure suggests it may be persistent in some environmental compartments.[6][7][8] Proper disposal according to local regulations is crucial to prevent environmental contamination.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Engineering Controls:

  • Work in a well-ventilated chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light.

Spill and Disposal:

  • In case of a spill, avoid generating dust. Wear appropriate PPE and sweep up the material into a sealed container for disposal.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

This compound is a valuable precursor for the synthesis of more complex molecules, often through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-iodo-1,2-benzenediamine and glyoxal.[2]

Materials:

  • 4-iodo-1,2-benzenediamine

  • Glyoxal (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 4-iodo-1,2-benzenediamine (1.0 eq), ethanol, and a small amount of acetic acid.

  • Add glyoxal (40% aqueous solution, ~1.1 eq) to the mixture.

  • Heat the reaction mixture at 100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dilute the mixture and extract the crude product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-iodo-1,2-benzenediamine 4-iodo-1,2-benzenediamine Combine in Ethanol/Acetic Acid Combine in Ethanol/Acetic Acid 4-iodo-1,2-benzenediamine->Combine in Ethanol/Acetic Acid Glyoxal (40% aq.) Glyoxal (40% aq.) Glyoxal (40% aq.)->Combine in Ethanol/Acetic Acid Heat at 100°C Heat at 100°C Combine in Ethanol/Acetic Acid->Heat at 100°C Monitor by TLC Monitor by TLC Heat at 100°C->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Dilute with Water Dilute with Water Cool to RT->Dilute with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Dilute with Water->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Silica Gel Chromatography Silica Gel Chromatography Dry and Concentrate->Silica Gel Chromatography This compound (Product) This compound (Product) Silica Gel Chromatography->this compound (Product)

Caption: Synthesis and Purification Workflow for this compound.

Suzuki Cross-Coupling Reaction (Representative Protocol)

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira Cross-Coupling Reaction (Representative Protocol)

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Context: Quinoxalines as Kinase Inhibitors

Quinoxaline derivatives are a prominent scaffold in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[9][10] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] The PI3K/Akt and MAPK signaling pathways are critical for cell proliferation, survival, and differentiation, and are therefore common targets for kinase inhibitor development.[11][12][13][14]

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in stress-induced apoptosis. Inhibition of ASK1 is a promising therapeutic strategy for various diseases.[9] The following diagram illustrates a simplified representation of the ASK1 signaling pathway and its inhibition by a hypothetical this compound-based inhibitor.

ASK1_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Cytokines Cytokines Cytokines->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_p38 JNK/p38 MKK4_7->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis This compound-based\nInhibitor This compound-based Inhibitor This compound-based\nInhibitor->ASK1

Caption: Inhibition of the ASK1 Signaling Pathway.

References

The Rising Profile of 6-Iodoquinoxaline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 6-iodoquinoxaline has emerged as a particularly promising building block in the design of novel drug candidates, especially in the fields of oncology and molecular imaging. The presence of the iodine atom at the 6-position not only influences the molecule's physicochemical properties but also provides a versatile handle for further chemical modifications, including radiolabeling and cross-coupling reactions, thereby expanding its potential applications. This technical guide provides an in-depth overview of the current landscape of this compound in medicinal chemistry, focusing on its synthesis, therapeutic applications, and the underlying mechanisms of action.

Targeted Radionuclide Therapy and Imaging of Melanoma

A significant application of this compound is in the development of theranostic agents for malignant melanoma. The strategy revolves around the high affinity of certain quinoxaline derivatives for melanin, a pigment overexpressed in most melanoma cells. By incorporating a radioisotope of iodine (¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for therapy), these molecules can selectively deliver radiation to tumor sites, enabling both diagnosis and treatment.

One of the most extensively studied compounds in this class is N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide , often referred to as ICF01012. Radioiodinated versions of this molecule, such as [¹²⁵I]ICF01012 and [¹³¹I]ICF01012, have demonstrated high and specific uptake in melanoma tumors in preclinical models[1][2]. The mechanism of uptake is believed to involve an ionic interaction between the protonated tertiary amine of the side chain and the carboxylate groups present in melanin, coupled with π-stacking interactions between the quinoxaline ring and the aromatic structures within the melanin polymer[3].

Quantitative Biodistribution Data

The preclinical efficacy of radiolabeled this compound derivatives is underscored by their favorable biodistribution profiles. The following table summarizes the tumor uptake of [¹²⁵I]ICF01012 in different melanoma xenograft models.

Melanoma ModelTime Post-Injection (h)Tumor Uptake (%ID/g ± SD)Reference
M4Beu36.5 ± 2.9[2]
M4Beu66.4 ± 2.8[2]
M4Beu242.9 ± 1.4[2]
SKMel3324.2 ± 4.8[2]
SKMel3626.8 ± 4.5[2]
SKMel32411.7 ± 1.6[2]

Note: %ID/g = percentage of injected dose per gram of tissue.

These data highlight the significant and sustained accumulation of the radiotracer in melanoma tumors, a critical factor for effective radionuclide therapy.

Anticancer Properties Beyond Melanoma

The therapeutic potential of this compound is not limited to melanoma. The broader class of quinoxaline derivatives has been extensively investigated for its anticancer activities against a variety of malignancies. These compounds have been shown to exert their effects through the modulation of several key signaling pathways implicated in cancer progression.

Inhibition of Key Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival. These include:

  • Receptor Tyrosine Kinases (RTKs): Quinoxalines can act as competitive inhibitors at the ATP-binding site of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR)[1][4]. By blocking the signaling cascades initiated by these receptors, they can inhibit angiogenesis and cell proliferation.

  • PI3K/mTOR Pathway: Several quinoxaline derivatives have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key components of a signaling pathway that is frequently hyperactivated in cancer[5].

  • Topoisomerase II: Some quinoxaline-based compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and ultimately triggers apoptosis[2].

  • Transglutaminase 2 (TGase 2): A quinoxaline derivative, GK13, was identified as a competitive inhibitor of TGase 2, an enzyme involved in pro-survival and anti-apoptotic pathways in cancer[6].

The following diagram illustrates the key signaling pathways targeted by quinoxaline derivatives.

Signaling_Pathways Signaling Pathways Targeted by Quinoxaline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TGase2 Transglutaminase 2 TGase2->Proliferation TopoII Topoisomerase II Apoptosis Apoptosis TopoII->Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->RTK Inhibition Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition Quinoxaline->TGase2 Inhibition Quinoxaline->TopoII Inhibition

Caption: Key signaling pathways in cancer modulated by quinoxaline derivatives.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various quinoxaline derivatives has been quantified using IC50 values (the concentration of a drug that inhibits a biological process by 50%). The following table presents a selection of IC50 values for different quinoxaline compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 1HCT116 (Colon)8.4[7]
Quinoxaline Derivative 1MCF-7 (Breast)9.0[7]
Quinoxaline Derivative 2HepG2 (Liver)9.8[7]
Quinoxaline Derivative 3PC-3 (Prostate)2.11[8]
Quinoxaline Derivative 4PC-3 (Prostate)4.11[8]
GK13In vitro TGase 2 inhibition16.4[6]

Experimental Protocols

The synthesis of this compound derivatives often involves multi-step procedures. A common strategy is the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by functionalization of the quinoxaline core.

General Synthesis of Quinoxaline-2-carboxylic Acid

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow General Workflow for Synthesis and Evaluation of this compound Derivatives Start Starting Materials (e.g., 4-iodo-1,2-phenylenediamine, α-ketoacids) Synthesis Synthesis of This compound Scaffold Start->Synthesis Functionalization Functionalization (e.g., Amide Coupling, Suzuki Coupling) Synthesis->Functionalization Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Functionalization->Purification Radiolabeling Radiolabeling (e.g., with ¹²⁵I, ¹³¹I) Purification->Radiolabeling InVitro In Vitro Evaluation (e.g., Cytotoxicity Assays, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Evaluation (e.g., Biodistribution, Tumor Models) Radiolabeling->InVivo Data Data Analysis (e.g., IC50 determination, Pharmacokinetics) InVitro->Data InVivo->Data

Caption: A generalized experimental workflow for the development of this compound-based compounds.

Suzuki Cross-Coupling Reactions

The iodine atom at the 6-position of the quinoxaline ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

A general procedure for a Suzuki coupling reaction on a this compound would involve reacting the this compound substrate with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol). The reaction is typically heated to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Future Directions

The versatility of the this compound scaffold continues to present exciting opportunities in medicinal chemistry. Future research is likely to focus on:

  • Expansion of the Therapeutic Window: Synthesizing and screening new derivatives to identify compounds with improved potency and selectivity against a wider range of cancer types.

  • Multimodal Imaging and Therapy: Developing novel theranostic agents that combine different imaging modalities (e.g., PET and MRI) with targeted radionuclide therapy.

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action of non-radiolabeled this compound derivatives to identify new therapeutic targets and signaling pathways.

  • Combination Therapies: Exploring the synergistic effects of this compound-based drugs with existing chemotherapeutic agents and immunotherapies to overcome drug resistance and improve patient outcomes.

References

The Pivotal Role of 6-Iodoquinoxaline: A Synthetic Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of pharmacologically active agents and functional organic materials. Their prevalence in medicinal chemistry is underscored by their roles as kinase inhibitors, anticancer agents, and radiopharmaceuticals. In the realm of materials science, quinoxaline-based structures are integral to the development of organic light-emitting diodes (OLEDs) and other organic semiconductors. Central to the synthesis of these complex molecules is the strategic use of functionalized quinoxaline building blocks. Among these, 6-iodoquinoxaline has emerged as a particularly valuable and versatile synthetic intermediate.

The presence of the iodine atom at the 6-position of the quinoxaline scaffold provides a reactive handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a diverse range of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science. This technical guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the practical knowledge required to effectively utilize this key building block in their synthetic endeavors.

Core Synthetic Applications of this compound

The synthetic utility of this compound is primarily exploited through three major classes of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinoxaline ring, providing access to a vast chemical space of novel derivatives.

General Workflow for Cross-Coupling Reactions

The general workflow for utilizing this compound in cross-coupling reactions involves the reaction of the iodo-substituted quinoxaline with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Mixture Catalyst Pd Catalyst Catalyst->Reaction_Mixture Ligand Ligand Ligand->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Workup_Purification Workup & Purification Reaction_Mixture->Workup_Purification Product 6-Substituted Quinoxaline Derivative Workup_Purification->Product

Figure 1: General workflow for cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] In the context of this compound, this reaction is instrumental in synthesizing 6-aryl- and 6-heteroarylquinoxaline derivatives. These products are frequently investigated as kinase inhibitors and as components of organic electronic materials.[2][3]

Suzuki-Miyaura Coupling Workflow

G Start This compound + Aryl/Heteroaryl Boronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) Start->Reaction Couple Workup Aqueous Workup & Extraction Reaction->Workup React Purification Column Chromatography Workup->Purification Isolate Product 6-(Hetero)arylquinoxaline Purification->Product Purify

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-arylquinoxaline derivative.[4][5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100492
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O85878
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801281

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly valuable for the synthesis of 6-alkynylquinoxalines, which are important precursors for more complex heterocyclic systems and are also utilized in the development of organic electronic materials due to their rigid, linear structures.[8]

Sonogashira Coupling Workflow

G Start This compound + Terminal Alkyne Reaction Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) Start->Reaction Couple Workup Filtration & Solvent Removal Reaction->Workup React Purification Column Chromatography or Recrystallization Workup->Purification Isolate Product 6-Alkynylquinoxaline Purification->Product Purify

Figure 3: Workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling

General Procedure:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

  • A degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) is added.

  • The reaction is stirred at room temperature to 60 °C for 2-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the 6-alkynylquinoxaline.[9][10]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF251290
2EthynyltrimethylsilanePd(OAc)₂/PPh₃ (3)CuI (5)DIPEADMF50688
31-HexynePd(PPh₃)₄ (4)CuI (8)Et₃NAcetonitrile60482
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineTHF252475

Table 2: Representative Quantitative Data for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11][12] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in bioactive molecules. Using this compound, this method allows for the synthesis of a wide range of 6-aminoquinoxaline derivatives.

Buchwald-Hartwig Amination Workflow

G Start This compound + Primary/Secondary Amine Reaction Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, K₂CO₃) Solvent (e.g., Toluene, Dioxane) Start->Reaction Couple Workup Quenching & Extraction Reaction->Workup React Purification Column Chromatography Workup->Purification Isolate Product 6-Aminoquinoxaline Purification->Product Purify

Figure 4: Workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination

General Procedure:

  • A reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • This compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to give the 6-aminoquinoxaline derivative.[13][14]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001889
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1102476
3BenzylaminePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄Toluene901681
4DiethylaminePd(OAc)₂ (4)RuPhos (8)NaOtBuDioxane1002084

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of this compound.

Conclusion

This compound stands out as a highly effective and versatile intermediate in modern organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the construction of diverse and complex quinoxaline derivatives. The methodologies outlined in this guide offer robust and reproducible pathways to novel compounds with significant potential in medicinal chemistry and materials science. By providing detailed experimental protocols and comparative quantitative data, this document serves as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in their scientific pursuits. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new molecules with important biological and physical properties.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2] This technical guide delves into the seminal discovery and historical development of quinoxaline derivatives, providing a comprehensive overview of the foundational synthetic methodologies, key experimental protocols, and the evolution of their applications.

The Dawn of Quinoxaline Chemistry: The Körner and Hinsberg Synthesis

The journey of quinoxaline chemistry began in 1884 with the independent reports by Körner and Hinsberg, who first described the synthesis of quinoxaline derivatives.[3][4] This classical method, which remains a fundamental approach, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This reaction laid the groundwork for the exploration and development of a vast library of quinoxaline-based molecules.

The general workflow for the classical synthesis of quinoxaline derivatives can be visualized as a straightforward condensation reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Reaction Condensation Reaction o-Phenylenediamine->Condensation Reaction 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Condensation Reaction Quinoxaline Derivative Quinoxaline Derivative Condensation Reaction->Quinoxaline Derivative

Fig. 1: General workflow for classical quinoxaline synthesis.

Key Experimental Protocols: From Classical to Modern Syntheses

The synthesis of quinoxaline derivatives has evolved significantly since its inception, with numerous modifications and novel methods developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. The following tables summarize key experimental protocols, from the classical Hinsberg reaction to more contemporary, greener approaches.

Table 1: Classical Synthesis of Quinoxaline Derivatives
Reaction Condensation of o-phenylenediamine and 1,2-dicarbonyl derivatives[1][3]
Reagents o-Phenylenediamine (1 mmol), 1,2-dicarbonyl compound (1 mmol)[3]
Solvent/Catalyst Glycerol (5 mL), Water (2 mL)[3]
Reaction Conditions 90 °C, 4–6 min[3]
Yield 85–91%[3]
Table 2: Modern and Greener Synthetic Approaches
Method Catalyst/Solvent
Oxidative CyclizationI2 (0.25 mmol), DMSO (2 mL)
One-Pot CascadeBentonite K-10 (3 gm), Ethanol (50 mL)
Fluorinated Alcohol CatalysisHexafluoroisopropanol (HFIP) (5 mol%)
Solid Acid CatalysisTiO2-Pr-SO3H (1 mol%)
CyclocondensationCu(OAc)2·H2O (10 mol%), Toluene

The Expanding Therapeutic Landscape of Quinoxaline Derivatives

The initial discovery of quinoxaline's biological activity can be traced back to the study of natural products. For instance, iodinin, a derivative of quinoxaline 1,4-dioxide isolated from the bacterium Chromobacterium iodinum, was described for its antimicrobial properties in 1943.[5] Another natural product, 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, produced by Streptomyces ambofaciens, also demonstrated antibacterial activity.[5] These early findings spurred further investigation into the therapeutic potential of synthetic quinoxaline derivatives.

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various biological targets. For example, some quinoxaline-2(1H)-one derivatives have been designed to target the VEGF/VEGFR2 signaling pathway, a crucial therapeutic target in cancer treatment.[6] The general mechanism involves the inhibition of VEGFR-2, which in turn blocks downstream signaling cascades responsible for tumor angiogenesis and proliferation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Signaling Cascade Signaling Cascade VEGFR-2->Signaling Cascade Activates Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR-2 Inhibits

Fig. 2: Inhibition of VEGFR-2 signaling by quinoxaline derivatives.

Furthermore, some indeno[1,2-b]quinoxaline derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins.[7]

G Indeno[1,2-b]quinoxaline Derivative Indeno[1,2-b]quinoxaline Derivative Caspase Activation Caspase Activation Indeno[1,2-b]quinoxaline Derivative->Caspase Activation Bax/Bad Expression ↑ Bax/Bad Expression Indeno[1,2-b]quinoxaline Derivative->Bax/Bad Expression Bcl-2/PARP Expression ↓ Bcl-2/PARP Expression Indeno[1,2-b]quinoxaline Derivative->Bcl-2/PARP Expression Apoptosis Apoptosis Caspase Activation->Apoptosis Bax/Bad Expression->Apoptosis Bcl-2/PARP Expression->Apoptosis

Fig. 3: Apoptosis induction by indeno[1,2-b]quinoxaline derivatives.

Conclusion

From the foundational work of Körner and Hinsberg to the development of sophisticated, green synthetic methodologies, the history of quinoxaline derivatives is a testament to the continuous evolution of organic and medicinal chemistry. The diverse and potent biological activities of these compounds have solidified their importance in drug discovery and development. As researchers continue to explore the vast chemical space of quinoxaline derivatives, the future undoubtedly holds the promise of novel therapeutics with improved efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Properties of the Quinoxaline Ring System

The quinoxaline ring system, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic architecture imparts a range of properties that make it a versatile scaffold for drug design and a valuable component in organic electronics.[3][4][5] This guide provides a detailed exploration of the core electronic properties of the quinoxaline system, methodologies for their characterization, and their implications in modern drug development.

Core Electronic Properties of the Quinoxaline Scaffold

The quinoxaline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring.[6] This fundamental characteristic defines its electronic behavior and makes it an excellent electron acceptor.[2][7] The key electronic properties are governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO and LUMO Energy Levels: The energy of the HOMO is related to the ionization potential (the ease of donating an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). In quinoxaline, the low-lying LUMO level reflects its strong electron-accepting nature.[4]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[8][9] A smaller gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths.[8]

  • Ionization Potential and Electron Affinity: The ionization energy for the parent quinoxaline has been evaluated at 9.01 ± 0.01 eV.[10] Its electron affinity is approximately 0.71 ± 0.10 eV, which quantifies its ability to accept an electron.[10]

These intrinsic properties can be precisely modulated through the strategic placement of substituents on the ring system, a concept central to its application in drug design and materials science.[7][11]

The Influence of Substituents on Electronic Properties

The electronic landscape of the quinoxaline core can be systematically tuned by introducing functional groups with varying electronic effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), cyano (CN), or nitro (NO₂) groups further lower the HOMO and LUMO energy levels.[1][12] This enhances the electron-accepting capability of the quinoxaline ring. For example, the introduction of a CN group in place of an F atom on a quinoxaline-based polymer was found to significantly lower both HOMO and LUMO levels, affecting the material's optical and electrochemical properties.[12] This increased electron-deficient character is often exploited in the design of anticancer agents.[1]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) or amino (NH₂) moieties tend to raise the HOMO and LUMO energy levels.[1][11][13] This can increase the electron density of the ring system and modulate its interaction with biological targets. In some anticancer derivatives, electron-releasing groups on certain positions were found to increase biological activity.[1][14]

The ability to fine-tune these electronic parameters allows for the rational design of quinoxaline derivatives with specific absorption, emission, and redox properties, which is crucial for their function in both biological and electronic systems.[7][15]

Quantitative Electronic Data of Quinoxaline Systems

The following tables summarize key quantitative data for the parent quinoxaline molecule and several of its derivatives as reported in the literature. These values are typically determined through a combination of experimental techniques and computational modeling.

Table 1: Electronic Properties of Unsubstituted Quinoxaline

PropertyValueMethodReference
Ionization Energy9.01 ± 0.01 eVEvaluated[10]
Electron Affinity0.71 ± 0.10 eVIon Cyclotron Resonance[10]
HOMO Energy-6.375 eVDFT/B3LYP/6-31G [8]
LUMO Energy-2.748 eVDFT/B3LYP/6-31G[8]
HOMO-LUMO Gap3.627 eVDFT/B3LYP/6-31G**[8]

Table 2: Experimentally Determined Electronic Properties of Substituted Quinoxaline Derivatives

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
PBCl-MTQF Polymer-5.06-3.271.79Cyclic Voltammetry[12]
PBCl-MTQCN Polymer-5.14-3.381.76Cyclic Voltammetry[12]
PBF-CF₃Qx Polymer--1.68Optical[11]
PBF-CF₃QxF Polymer--1.70Optical[11]
PBF-CF₃QxM Polymer--1.82Optical[11]
ThQuTh-5.26-3.212.05Cyclic Voltammetry[16]
CzQuTh-5.32-3.192.13Cyclic Voltammetry[16]
CzQuCz-5.38-3.172.21Cyclic Voltammetry[16]
TPAQuCz-5.19-3.152.04Cyclic Voltammetry[16]

Note: Values can vary depending on the specific experimental or computational method used.

Methodologies for Characterizing Electronic Properties

A combination of electrochemical, spectroscopic, and computational methods is employed to elucidate the electronic structure of quinoxaline derivatives.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[17][18]

  • Principle: A potential is swept linearly versus time between two set values in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential. The potential at which oxidation occurs (anodic peak) is related to the HOMO level, while the reduction potential (cathodic peak) is related to the LUMO level.

  • Detailed Methodology:

    • Sample Preparation: A solution of the quinoxaline derivative (typically 1-5 mM) is prepared in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[16][18] A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[16]

    • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • Measurement: The solution is first deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon). The potential is then scanned at a specific rate (e.g., 100 mV/s).[19]

    • Calibration and Calculation: The system is often calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[16] The HOMO and LUMO energy levels are then calculated from the onset potentials of oxidation (Eₒₓ) and reduction (EᵣₑᏧ), respectively, using empirical equations.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, from which the optical bandgap can be determined.

  • Principle: This technique measures the absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from the ground state (often the HOMO) to an excited state (often the LUMO). The wavelength of maximum absorption (λₘₐₓ) corresponds to this electronic transition.

  • Detailed Methodology:

    • Sample Preparation: A dilute solution of the quinoxaline derivative is prepared in a suitable solvent (e.g., chloroform, THF, or DMSO) in a quartz cuvette.[15][20][21]

    • Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 250-800 nm). The instrument measures the absorbance at each wavelength.

    • Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption edge (the wavelength at which the absorption begins to rise sharply) is used to calculate the optical bandgap (E₉ₐₚ) using the equation E₉ₐₚ = 1240 / λₑᏧ₉ₑ, where λₑᏧ₉ₑ is the absorption edge wavelength in nanometers.

Computational Protocols

Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic properties of molecules.[22][23] It provides a theoretical framework to calculate the electronic structure, including HOMO/LUMO energies and geometries.[24]

  • Principle: DFT methods calculate the electronic energy of a molecule based on its electron density. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies.

  • Methodology:

    • Structure Optimization: The 3D structure of the quinoxaline derivative is first optimized to find its lowest energy conformation.

    • Calculation: A specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G(d,p)) are chosen to perform the calculation.[7][8][24]

    • Analysis: The output provides the energies of all molecular orbitals, from which the HOMO, LUMO, and energy gap can be directly obtained. DFT can also simulate UV-Vis spectra, which can be compared with experimental results.[25]

G Figure 1: Workflow for Electronic Property Characterization cluster_0 Synthesis & Purification cluster_2 Data Analysis Synthesis Synthesis of Quinoxaline Derivative Purification Purification Synthesis->Purification CV Cyclic Voltammetry (CV) Purification->CV Experimental UVVis UV-Vis Spectroscopy Purification->UVVis Experimental DFT Computational (DFT) Purification->DFT Theoretical HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO BandGap Optical Band Gap UVVis->BandGap DFT->HOMO_LUMO DFT->BandGap ElectronicStructure Electronic Structure DFT->ElectronicStructure G Figure 2: Quinoxaline as a Kinase Inhibitor Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds & Activates ATP ATP Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Catalyzes ADP ADP ATP->ADP Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Quinoxaline Quinoxaline Inhibitor Quinoxaline->ATP Competes for Binding Site

References

The Carbon-Iodine Bond in 6-Iodoquinoxaline: A Gateway for Molecular Diversification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The strategic functionalization of this core structure is paramount for the modulation of its physicochemical and biological properties. Among the various synthetic handles employed for this purpose, the carbon-iodine (C-I) bond at the 6-position of the quinoxaline ring stands out as a particularly versatile and reactive site for palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in 6-iodoquinoxaline, focusing on key transformations such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to empower researchers in leveraging this versatile building block for the synthesis of novel and complex molecular architectures.

Introduction to the Reactivity of this compound

The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. This high reactivity stems from the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of these transformations. In the context of the quinoxaline ring system, the electron-deficient nature of the pyrazine ring can further influence the reactivity of the C-I bond at the 6-position, making it a prime site for facile functionalization.

This guide will delve into the practical aspects of utilizing this compound as a substrate in four major classes of palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to design and execute these transformations effectively.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

While specific examples for this compound are not abundantly detailed in the cited literature, a study on the closely related 2,6-dichloroquinoxaline provides valuable insights into the reaction conditions and expected outcomes. The higher reactivity of the C-Cl bond at the 2-position, which is alpha to two nitrogen atoms, suggests that the C-I bond at the 6-position of this compound would be highly susceptible to Suzuki-Miyaura coupling under similar or even milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloquinoxaline Derivative

The following protocol is adapted from the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline and serves as a representative procedure.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound product 6-Arylquinoxaline reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylquinoxaline.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of related halo-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O1201285
6-IodoquinolinePhenylboronic acidPd(OAc)₂ (2.5)K₂CO₃ (2)DMF1006High

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated systems and for introducing rigid linkers into molecular scaffolds. For this compound, the Sonogashira coupling provides a direct route to 6-alkynylquinoxalines, which are versatile intermediates for further transformations or can be target molecules in their own right.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

The following is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Reaction Scheme:

Sonogashira reactant1 This compound product 6-Alkynylquinoxaline reactant1->product Sonogashira Coupling reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (co-catalyst, e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 1-12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 6-alkynylquinoxaline.

Quantitative Data:

The following table presents typical conditions for Sonogashira couplings.

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295
6-IodoquinolineVarious alkynesPd(OAc)₂ (2.5)CuI (5)Et₃NDMF604Good

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of nitrogen-containing nucleophiles. This reaction is instrumental in the synthesis of pharmaceuticals and other biologically active molecules. Applying this methodology to this compound allows for the direct introduction of primary and secondary amines, amides, and other nitrogenous groups at the 6-position.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

The following general protocol can be adapted for the Buchwald-Hartwig amination of this compound.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product 6-Aminoquinoxaline reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base Heck_Reaction reactant1 This compound product 6-Vinylquinoxaline reactant1->product Heck Reaction reactant2 Alkene reactant2->product catalyst Pd Catalyst Base

Preliminary Biological Screening of Quinoxaline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the preliminary biological screening of quinoxaline compounds, focusing on their anticancer, antimicrobial, antiviral, and antimalarial activities. The guide details common experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerase.[4][5][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)Reference
14 MCF-7 (Breast)2.61Doxorubicin-[1]
IV PC-3 (Prostate)2.11--[6]
IV HepG2 (Liver)>100--[6]
III PC-3 (Prostate)4.11--[6]
11 MCF-7 (Breast)0.81Doxorubicin-[7]
11 HepG2 (Liver)1.23Doxorubicin-[7]
11 HCT-116 (Colon)1.54Doxorubicin-[7]
13 MCF-7 (Breast)1.52Doxorubicin-[7]
13 HepG2 (Liver)2.11Doxorubicin-[7]
13 HCT-116 (Colon)2.91Doxorubicin-[7]
4a MCF-7 (Breast)3.21Doxorubicin-[7]
5 HCT-116 (Colon)4.54Doxorubicin-[7]
6k Hela (Cervix)12.17Doxorubicin8.87[8]
6k HCT-116 (Colon)9.46Doxorubicin5.57[8]
6k MCF-7 (Breast)10.88Doxorubicin5.23[8]
14 HCT-116 (Colon)-Sorafenib0.076[8]
58 HCT 116 (Colon)2.5--[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Quinoxaline compounds

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[4][10]

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, PDGFR) Ras Ras RTK->Ras Activation Quinoxaline Quinoxaline Compound Quinoxaline->RTK Inhibition ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation G Start Synthesized Quinoxaline Compounds Screening Primary Screening (Agar Well Diffusion) Start->Screening Active Active Compounds Screening->Active Inactive Inactive Compounds Screening->Inactive MIC Determination of MIC (Minimum Inhibitory Concentration) Active->MIC Lead Lead Compound Identification MIC->Lead

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This powerful, palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[1][2] Its significance in pharmaceutical and materials science is immense, particularly in constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules. Quinoxaline derivatives, in particular, are of significant interest due to their diverse pharmacological activities. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-iodoquinoxaline with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of novel quinoxaline-based compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[1]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[3][4]

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol provides a general method for the coupling of this compound with a variety of boronic acids. Note: This is a representative procedure. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (or boronic ester)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium Carbonate [K₂CO₃], Potassium Phosphate [K₃PO₄], or Cesium Carbonate [Cs₂CO₃])

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Dioxane/Water)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane). If a biphasic system is used, add the appropriate amount of water.[1] Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[4]

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture. If using a catalyst precursor like Pd(OAc)₂ (2-5 mol%), add the phosphine ligand (e.g., triphenylphosphine, 4-10 mol%) at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Data Presentation: Optimization of Reaction Conditions

The selection of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions that can be screened for the coupling of this compound, based on established literature for similar halo-heterocycles.[1][5][6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)
1Pd(PPh₃)₄ (3)-K₃PO₄ (2)THF9060-95
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10055-90
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene11065-98
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane11070-99

Yields are representative and highly dependent on the specific boronic acid partner used.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdIL Ar-Pd(II)L₂(I) OxAdd->ArPdIL Ar-I Transmetal Transmetalation ArPdIL->Transmetal ArPdArL Ar-Pd(II)L₂(Ar') Transmetal->ArPdArL Ar'-B(OH)₂ (Base) RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow Experimental Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solv Add Solvent & Degas inert->add_solv add_cat Add Pd Catalyst/Ligand add_solv->add_cat react Heat and Stir (80-120 °C) add_cat->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Product Characterization purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Heck Reaction Procedure Using 6-Iodoquinoxaline as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] It facilitates the coupling of unsaturated halides or triflates with alkenes to produce substituted alkenes.[1] This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. This application note provides a detailed protocol for the Heck reaction using 6-iodoquinoxaline as a substrate, a common scaffold in medicinal chemistry due to the diverse biological activities of quinoxaline derivatives.

The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination, yields the desired vinylated product and regenerates the palladium catalyst.[2]

Optimized Reaction Protocols for Heck Coupling of this compound

Based on established procedures for the Heck reaction of aryl iodides with acrylates and styrenes, two optimized protocols for the vinylation of this compound are presented below. These protocols are designed to serve as a starting point for further optimization depending on the specific alkene coupling partner.

Protocol 1: Heck Coupling of this compound with an Acrylate Derivative

This protocol describes the reaction of this compound with a generic acrylate ester, a common class of coupling partners in the Heck reaction.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Acrylate ester (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Add the acrylate ester (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-vinylquinoxaline derivative.

Protocol 2: Heck Coupling of this compound with a Styrene Derivative

This protocol outlines the reaction of this compound with a generic styrene derivative.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Styrene derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Add tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add the styrene derivative (1.1 mmol, 1.1 eq.).

  • Add triethylamine (1.5 mmol, 1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the 6-styrylquinoxaline product.

Data Presentation

The following table summarizes typical reaction parameters for the Heck coupling of aryl iodides with acrylates and styrenes, which can be adapted for this compound.

ParameterHeck Reaction with AcrylatesHeck Reaction with Styrenes
Catalyst Palladium(II) acetate (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)Tri(o-tolyl)phosphine (P(o-tol)₃)
Base Potassium carbonate (K₂CO₃)Triethylamine (Et₃N)
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)
Temperature 100-120 °C80-100 °C
Reaction Time 4-12 hours6-18 hours
Typical Yield 70-95%65-90%

Experimental Workflow and Signaling Pathways

The experimental workflow for a typical Heck reaction can be visualized as a sequential process from reagent preparation to product purification.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Alkene - Base Reaction_Setup Set up Reaction: - Inert Atmosphere - Add Solvent Reagents->Reaction_Setup Catalyst_Prep Prepare Catalyst System: - Pd(OAc)₂ - Phosphine Ligand Catalyst_Prep->Reaction_Setup Heating Heat & Stir (80-120 °C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction (Cool & Add Water) Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify Product (Column Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the Heck reaction.

The catalytic cycle of the Heck reaction illustrates the logical relationship between the different palladium intermediates.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Pi Ar-Pd(II)-X (Alkene)Ln Alkene_Coord->PdII_Pi Mig_Ins Migratory Insertion PdII_Pi->Mig_Ins PdII_Alkyl R-Pd(II)-X Ln Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X (Product)Ln Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Red_Elim->Pd0 HX_Base H-Base+ + X- Red_Elim->HX_Base Aryl_Iodide This compound Aryl_Iodide->OxAdd Alkene Alkene Alkene->Alkene_Coord Product 6-Vinylquinoxaline Product->Beta_Elim Base Base Base->Red_Elim

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Iodoquinoxaline with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines. The quinoxaline scaffold is a significant pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects.[4][5] Specifically, 6-aminoquinoxaline derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer and other diseases, such as the PI3K/mTOR and ASK1 pathways.[5][6][7][8][9]

These application notes provide detailed protocols and relevant data for the Buchwald-Hartwig amination of 6-iodoquinoxaline with various primary amines, a critical step in the synthesis of novel drug candidates and molecular probes.

Data Presentation

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the substrates.[6][7] Below are tabulated examples of reaction conditions and corresponding yields for the amination of aryl halides with primary amines, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-2-phenyl-4H-chromen-4-one with Various Anilines [6]

EntryAniline DerivativeProductYield (%)
14-Methoxyaniline13a77
2Aniline13b50
34-(Trifluoromethyl)aniline13c8
44-Fluoroaniline13d24
54-Chloroaniline13g48
6p-Toluidine13h95

Reaction Conditions: 6-bromo-2-phenyl-4H-chromen-4-one (1 equiv.), aniline derivative (1.2 equiv.), Pd₂(dba)₃ (0.05 equiv.), XantPhos (0.1 equiv.), Cs₂CO₃ (2 equiv.), toluene, 110 °C, 24 h.[6]

Table 2: Buchwald-Hartwig Amination of 6,7-Dihalo-5,8-quinolinequinones with Anilines [7]

EntryQuinolinequinoneAmineProductYield (%)
16,7-Dichloro-5,8-quinolinequinoneo-Toluidine-85
26,7-Dibromo-5,8-quinolinequinone4-Nitroaniline-86

Reaction Conditions: Dihaloquinolinequinone (1 equiv.), amine (1.2-4 equiv.), Pd(OAc)₂ or Pd₂(dba)₃, Xphos or Brettphos, NaOt-Bu or K₂CO₃, toluene or dioxane.[7]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary alkylamine (n-butylamine) and a primary arylamine (aniline). These protocols are based on established procedures for similar substrates and should be optimized for specific cases.[6][7]

Protocol 1: Synthesis of 6-(Butylamino)quinoxaline

Materials:

  • This compound

  • n-Butylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and XantPhos (0.1 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add n-butylamine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(butylamino)quinoxaline.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-(Phenylamino)quinoxaline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and XantPhos (0.1 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite.

  • Wash the filter cake with dichloromethane.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 6-(phenylamino)quinoxaline.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)(I)L) Pd0->OxAdd Oxidative Addition ArylHalide This compound (Ar-I) ArylHalide->OxAdd AmineComplex Amine Complex OxAdd->AmineComplex Ligand Exchange Iodide I⁻ OxAdd->Iodide Amine Primary Amine (R-NH₂) Amine->AmineComplex AmidoComplex Amido Complex (Ar-Pd(II)(NHR)L) AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺ AmineComplex->BaseH AmidoComplex->Pd0 Product 6-Aminoquinoxaline (Ar-NHR) AmidoComplex->Product Reductive Elimination Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Amine, Catalyst, Ligand, Base, and Solvent Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cool, Dilute, Filter) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for Buchwald-Hartwig amination.

PI3K/mTOR Signaling Pathway Inhibition by 6-Aminoquinoxalines

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoxaline 6-Aminoquinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by 6-aminoquinoxalines.

ASK1 Signaling Pathway Inhibition by 6-Aminoquinoxalines

ASK1_Pathway Stress Oxidative Stress, ER Stress ASK1 ASK1 Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK Phosphorylates Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38 p38 MKK36->p38 Phosphorylates p38->Apoptosis Quinoxaline 6-Aminoquinoxaline Derivative Quinoxaline->ASK1 Inhibits

Caption: Inhibition of the ASK1 stress signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors utilizing a 6-iodoquinoxaline scaffold. The protocols detailed below leverage palladium-catalyzed cross-coupling reactions, offering a versatile platform for the development of novel therapeutic agents targeting a range of kinases involved in proliferative diseases.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Many of these biological effects are attributed to their ability to function as kinase inhibitors.[2][3] The quinoxaline core serves as a privileged scaffold for designing selective ATP-competitive inhibitors for a variety of kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).[2][4][5]

The strategic functionalization of the quinoxaline ring is crucial for achieving high potency and selectivity. The use of this compound as a starting material provides a versatile handle for introducing diverse chemical moieties at the 6-position through well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8] This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize interactions with the target kinase.

Synthetic Strategies and Experimental Workflow

The general workflow for the synthesis of kinase inhibitors from this compound involves a series of palladium-catalyzed cross-coupling reactions to introduce various substituents at the 6-position. This is often followed by further modifications to the quinoxaline core to generate a library of diverse compounds for biological screening.

G cluster_synthesis Synthesis Workflow start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 6-Aryl/Heteroaryl-quinoxaline suzuki->product1 product2 6-Alkynyl-quinoxaline sonogashira->product2 product3 6-Amino-quinoxaline buchwald->product3 modification Further Modification (e.g., at other positions) product1->modification product2->modification product3->modification library Library of Kinase Inhibitor Candidates modification->library

Caption: General synthetic workflow for kinase inhibitors from this compound.

Key Experimental Protocols

Detailed methodologies for the key palladium-catalyzed cross-coupling reactions are provided below. These protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 6-aryl or 6-heteroaryl quinoxalines, which are common scaffolds for kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq.) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-substituted quinoxaline.

Protocol 2: Sonogashira Coupling of this compound

This protocol is used to introduce an alkynyl moiety at the 6-position of the quinoxaline ring, a key feature in some kinase inhibitors.[9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.01-0.03 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (30-50 °C) for 2-12 hours, monitoring by TLC or LC-MS.[10]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol allows for the formation of a C-N bond, introducing a variety of primary or secondary amines at the 6-position of the quinoxaline scaffold.[6][11]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq.) and the ligand (0.02-0.10 eq.) to a flame-dried Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the biological activity of various quinoxaline derivatives as kinase inhibitors. While not all compounds are directly synthesized from this compound, they represent the potential of this scaffold in kinase inhibitor design.

Table 1: ASK1 Inhibition Data for Quinoxaline Derivatives [5]

Compound IDStructureIC₅₀ (nM)
26e 6,7-dibromo-2-((6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)amino)quinoxaline30.17
12c N-(6-(4-cyclobutyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)quinoxaline-2-carboxamide117.61
12b N-(6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)quinoxaline-2-carboxamide502.46

Table 2: VEGFR-2 and EGFR Inhibition Data for Quinoxaline and Quinazoline Derivatives [8][12][13]

Compound IDScaffoldTarget KinaseIC₅₀ (nM)
15d QuinoxalineVEGFR-260.00
Compound 6 QuinazolineVEGFR-298.1
Compound 6 QuinazolineEGFR106
Compound 8b QuinazolineVEGFR-2190.8
Compound 9b QuinazolineVEGFR-2209.0

Table 3: GSK-3β Inhibition Data for a Quinoxaline Derivative [14]

Compound IDStructureIC₅₀ (µM)
45 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid0.18

Targeted Signaling Pathways

The synthesized quinoxaline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are simplified diagrams of some of these pathways.

EGFR Signaling Pathway

EGFR activation leads to the stimulation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][15]

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival through pathways like PLCγ/PKC/MAPK and PI3K/Akt.[7][16]

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Key pathways in VEGFR-2 signaling.

c-Met Signaling Pathway

The HGF/c-Met signaling axis is involved in cell motility, invasion, and morphogenesis. Its dysregulation is a hallmark of many cancers. Downstream effectors include the RAS/MAPK and PI3K/AKT pathways.[17][18]

G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 Ras Ras Gab1->Ras PI3K PI3K Gab1->PI3K MAPK_pathway RAS/MAPK Pathway Ras->MAPK_pathway AKT_pathway PI3K/AKT Pathway PI3K->AKT_pathway Proliferation Proliferation MAPK_pathway->Proliferation Invasion Invasion & Metastasis AKT_pathway->Invasion

Caption: Overview of the c-Met signaling pathway.

Conclusion

The use of this compound as a versatile starting material, combined with robust palladium-catalyzed cross-coupling methodologies, provides a powerful platform for the synthesis of novel kinase inhibitors. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the generation of diverse libraries of quinoxaline-based compounds for the identification of potent and selective kinase inhibitors.

References

Application Notes & Protocols: Preparation and Evaluation of 6-Iodoquinoxaline Derivatives for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a critical scaffold in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of quinoxaline have been extensively investigated for their potential as therapeutic agents, demonstrating antimicrobial, anti-inflammatory, antiviral, and notably, anticancer properties.[1][2][3] Their anticancer effects are often attributed to their ability to act as competitive inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and key components of the PI3K/mTOR signaling pathway, which are crucial for tumor growth, proliferation, and survival.[4][5][6][7]

The introduction of a halogen atom, such as iodine, at the C6 position of the quinoxaline ring can significantly modulate the compound's physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of 6-iodoquinoxaline derivatives and their subsequent evaluation as potential anticancer agents.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing the quinoxaline scaffold is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1] To prepare a this compound derivative, 4-iodo-1,2-phenylenediamine is used as the key starting material.

Protocol 1: General Synthesis via Condensation

This protocol describes the synthesis of a generic 6-iodo-2,3-disubstituted-quinoxaline derivative.

Materials:

  • 4-iodo-1,2-phenylenediamine

  • A 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)

  • Glacial acetic acid or ethanol

  • Standard laboratory glassware for reflux reactions

  • Purification apparatus (e.g., column chromatography system, recrystallization flasks)

  • Analytical instruments for characterization (NMR, Mass Spectrometry, IR)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-iodo-1,2-phenylenediamine in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Dicarbonyl: Add 1.0 to 1.1 equivalents of the selected 1,2-dicarbonyl compound to the solution.

  • Condensation: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation of the crude product.

  • Purification: The crude solid is washed with cold water and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final this compound derivative are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start Start Reactants Reactants: - 4-iodo-1,2-phenylenediamine - 1,2-dicarbonyl compound Start->Reactants Reaction Condensation Reaction (Reflux in Acetic Acid/Ethanol) Reactants->Reaction Workup Reaction Work-up (Cooling, Precipitation) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product: This compound Derivative Characterization->End

Caption: General workflow for the synthesis of this compound derivatives.

Protocols for Anticancer Evaluation

Once synthesized and characterized, the novel this compound derivatives are evaluated for their anticancer activity using a series of established in vitro assays.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon, HepG2 liver).[2][6][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well microtiter plates.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count exponentially growing cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with this compound Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Analysis Data Acquisition & Analysis Assay->Analysis End End: Determine IC50 Values Analysis->End

Caption: Standard experimental workflow for in vitro anticancer evaluation.

Protocol 3: Kinase Inhibition Assay

Many quinoxaline derivatives function by inhibiting protein kinases. This protocol provides a general framework for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, PI3K).

  • Kinase-specific substrate and ATP.

  • Assay buffer.

  • Test compounds (this compound derivatives).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in the wells of the plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Data Presentation: Cytotoxic Activity

The following tables summarize the cytotoxic activities of various substituted quinoxaline derivatives against several human cancer cell lines. While specific data for 6-iodo derivatives is pending experimental generation, these values for related halo- and other substituted quinoxalines provide a benchmark for expected potency.

Table 1: IC₅₀ Values of Quinoxaline Derivatives Against Lung, Colon, and Breast Cancer Cells

CompoundSubstitutionA549 (Lung) IC₅₀ (µM)[2]HCT116 (Colon) IC₅₀ (µM)[6][8]MCF-7 (Breast) IC₅₀ (µM)[1][6][8]
4m 6-Bromo, 2,3-di-vinyl9.32 ± 1.56--
4b 6-Bromo, 2,3-di-vinyl11.98 ± 2.59--
XVa Chloro-substituted-4.45.3
VIId Methyl-substituted-7.8>50
11 Phenylpropanoyl-2.911.83
13 Thiazole-substituted-0.811.94
5-FU Reference Drug4.89 ± 0.20--
Doxorubicin Reference Drug-0.420.55

Data presented as mean ± SD where available. "-" indicates data not reported in the cited sources.

Table 2: IC₅₀ Values of Quinoxaline Derivatives Against Liver Cancer Cells

CompoundSubstitutionHepG2 (Liver) IC₅₀ (µM)[6][8]
XVa Chloro-substituted8.8
11 Phenylpropanoyl2.05
13 Thiazole-substituted1.23
Doxorubicin Reference Drug0.64

Mechanism of Action: Signaling Pathways

Quinoxaline derivatives frequently target key oncogenic signaling pathways. A prominent example is the dual inhibition of the PI3K/mTOR pathway, which is commonly dysregulated in many cancers and controls cell growth, survival, and proliferation.[4][5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Effect Cell Growth Cell Proliferation Survival mTOR->Effect Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

References

Application Notes and Protocols: Leveraging 6-Iodoquinoxaline for the Synthesis of Novel Melanoma-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metastatic melanoma remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. Targeted therapy, which aims to selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues, represents a promising approach. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom at the 6-position of the quinoxaline ring provides a versatile handle for further chemical modifications, including radiolabeling and the introduction of various side chains to modulate pharmacological properties. This document provides detailed application notes and protocols on the utilization of 6-iodoquinoxaline in the synthesis of melanoma-targeting agents, focusing on melanin-targeting ligands and inhibitors of key signaling pathways.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives and other quinoxaline-based compounds evaluated for their anti-melanoma activity.

Table 1: Biodistribution of 125I-Labeled Quinoxaline Carboxamide Derivatives in B16F0 Melanoma-Bearing Mice (%ID/g). [1][2]

Compound1 h p.i.3 h p.i.24 h p.i.72 h p.i.
[125I]1a 1.05---
[125I]1b ----
[125I]1c 2.223.180.710.61
[125I]1d 5.68--2.72
[125I]1e 2.43---
[125I]1f ----
[125I]1g ----

p.i. = post-injection. Data represents the percentage of injected dose per gram of tumor tissue. Dashes indicate data not provided in the source.

Table 2: In Vitro Antiproliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives against A375 Human Melanoma Cell Line. [3]

CompoundIC50 (µM)
6b < 0.1
6e < 0.1
6g < 0.1
EAPB0503 < 0.1

Table 3: In Vitro Cytotoxicity of Quinoxaline-Isoselenourea Compound 1 against Human Melanoma Cell Lines. [4]

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
1205Lu 3.8 ± 0.51.8 ± 0.20.8 ± 0.1
UACC 903 --~2.5
Sk-Mel-8 --~3.0

Signaling Pathways and Experimental Workflows

The development of melanoma-targeting agents based on the this compound scaffold often involves targeting melanin or specific intracellular signaling pathways crucial for melanoma cell proliferation and survival.

Melanin Targeting Strategy

One approach involves designing molecules that exhibit a high affinity for melanin, a pigment overproduced in most melanoma cells. This allows for the selective accumulation of the therapeutic agent within the tumor. The general workflow for developing such agents is depicted below.

Melanin_Targeting_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation cluster_application Therapeutic Application Start This compound Core Synthesis Synthesis of Quinoxaline Carboxamide Derivatives Start->Synthesis Radiolabeling Radiolabeling with 125I Synthesis->Radiolabeling Biodistribution Biodistribution Studies in Melanoma-Bearing Mice Radiolabeling->Biodistribution Selection Selection of Lead Compound (e.g., Compound 1d) Biodistribution->Selection Drug_Conjugation Conjugation with Anticancer Agent Selection->Drug_Conjugation Targeted_Therapy Targeted Radionuclide Therapy or Drug Delivery Drug_Conjugation->Targeted_Therapy

Caption: Workflow for developing melanin-targeting agents.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively activated in melanoma, promoting tumor growth and survival. Quinoxaline derivatives have been designed to inhibit this pathway.

STAT3_Pathway_Inhibition cluster_pathway STAT3 Signaling Pathway cluster_inhibition Inhibition by Quinoxaline Derivative cluster_outcome Cellular Outcome STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Nucleus Nucleus STAT3_Dimer->Nucleus Gene_Expression Target Gene Expression (e.g., c-myc, survivin) Nucleus->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Compound1 Quinoxaline-Isoselenourea (Compound 1) Compound1->pSTAT3 Inhibits Phosphorylation Apoptosis Apoptosis Compound1->Apoptosis Cell_Cycle_Arrest Upregulation of p21 Compound1->Cell_Cycle_Arrest

Caption: Inhibition of the STAT3 signaling pathway in melanoma.

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline Carboxamide Derivatives

This protocol is a generalized procedure based on the synthesis of melanin-targeting ligands.[1]

Materials:

  • 6-aminoquinoxaline

  • Appropriate acid chloride (e.g., 2-iodobenzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 6-aminoquinoxaline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acid chloride (1.1 equivalents) dissolved in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired quinoxaline carboxamide derivative.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Human melanoma cell line (e.g., A375, 1205Lu)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold serves as a valuable platform for the design and synthesis of novel melanoma-targeting agents. Its utility has been demonstrated in the development of melanin-specific ligands for targeted drug delivery and radiotherapy, as well as in the creation of potent inhibitors of critical signaling pathways like STAT3. The synthetic versatility of the 6-iodo group allows for the introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to further explore and exploit the potential of this compound derivatives in the ongoing effort to develop more effective treatments for malignant melanoma.

References

Application Notes and Protocols for Radioiodination of Quinoxaline Derivatives in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radioiodination of quinoxaline derivatives, a promising class of compounds for the development of radiotracers for SPECT and PET imaging in oncology.[1][2] Quinoxaline scaffolds are key pharmacophores in the development of anticancer agents, often targeting critical signaling pathways involved in tumor growth and proliferation.[1][3]

Overview of Radioiodination Strategies

The introduction of a radioiodine isotope into a quinoxaline derivative can be achieved through several methods, primarily categorized as electrophilic and nucleophilic substitution reactions. The choice of method depends on the available precursor, the desired specific activity, and the sensitivity of the molecule to reaction conditions. Commonly used radioisotopes of iodine for imaging applications include ¹²³I and ¹²⁴I for SPECT and PET imaging, respectively, while ¹²⁵I is often used in preclinical research.[4]

Key Radioiodination Methods:

  • Electrophilic Substitution: This is a widely used method where an electrophilic form of radioiodine is generated by an oxidizing agent, such as Chloramine-T or Iodogen, and reacts with an activated aromatic ring on the quinoxaline precursor.[5][6][7]

  • Copper-Mediated Radioiodination: This method offers a mild and efficient way to radioiodinate aryl boronic acid or ester precursors.[8][9][10] It is known for its broad functional group tolerance and high radiochemical yields.[9]

  • Stille Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin precursor with a radioiodide source.[11][12][13] It is a versatile method but requires careful handling due to the toxicity of organotin compounds.[12]

Quantitative Data Summary

The following tables summarize the radiochemical yield (RCY), radiochemical purity (RCP), and biodistribution data for selected radioiodinated quinoxaline derivatives from preclinical studies.

Table 1: Radiochemical Data of Radioiodinated Quinoxaline Derivatives

Quinoxaline DerivativeRadioisotopeLabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
¹²⁵I-NBNPQD¹²⁵IElectrophilic Substitution~90%>95%[14]
¹¹C-RJ1101 (FAPI Inhibitor)¹¹CMethylation>15%>99%[15]
¹¹C-RJ1102 (FAPI Inhibitor)¹¹CMethylation>15%>99%[15]
[¹²³I]MIBG Analogue¹²³ICopper-Mediated74%100%[16]
Various Aryl Boronic Acids¹²⁵ICopper-Mediated86-100%>98%[17]

Table 2: Biodistribution Data of Radioiodinated Quinoxaline Derivatives in Tumor-Bearing Mice (%ID/g)

DerivativeTumor ModelTime Post-InjectionTumor UptakeMuscle UptakeBlood UptakeLiver UptakeKidney UptakeReference
¹²⁵I-NBNPQDAscites & Solid Tumors-HighLowLowModerateModerate[14]
¹¹C-RJ1101U87MG Xenografts30 min1.34 ± 0.10--HighModerate[15]
¹¹C-RJ1102U87MG Xenografts30 min1.71 ± 0.08--HighModerate[15]
⁶⁸Ga-DOTA-FAPI-04U87MG Xenografts30 min1.29 ± 0.04--LowHigh[15]

Experimental Protocols

Protocol 1: Electrophilic Radioiodination using Iodogen

This protocol describes a general method for the direct radioiodination of a quinoxaline precursor with an activated aromatic ring.

Materials:

  • Quinoxaline precursor

  • Iodogen-coated reaction vial

  • Sodium [¹²⁵I]iodide (or other radioiodine isotopes)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution

  • Solvents for extraction (e.g., ethyl acetate)

  • TLC or HPLC system for quality control

Procedure:

  • Prepare an Iodogen-coated vial by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.[18]

  • Dissolve the quinoxaline precursor in a suitable solvent and add it to the Iodogen-coated vial.

  • Add the desired amount of sodium [¹²⁵I]iodide solution to the reaction vial.

  • Allow the reaction to proceed at room temperature for a specified time (typically 5-30 minutes), with occasional gentle agitation.[18]

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Extract the radioiodinated product using an appropriate organic solvent.

  • Analyze the radiochemical purity and yield using radio-TLC or radio-HPLC.[19][20][21]

Protocol 2: Copper-Mediated Radioiodination of an Aryl Boronic Acid Precursor

This protocol outlines the radioiodination of a quinoxaline derivative bearing an aryl boronic acid or ester functionality.[9][10]

Materials:

  • Aryl boronic acid quinoxaline precursor

  • Copper(II) acetate

  • 1,10-phenanthroline (ligand)

  • Sodium [¹²³I]iodide

  • Solvent (e.g., methanol, DMF)

  • HPLC system for purification and analysis

Procedure:

  • In a reaction vial, dissolve the aryl boronic acid quinoxaline precursor in the chosen solvent.

  • Add the copper(II) acetate and 1,10-phenanthroline to the reaction mixture.

  • Add the sodium [¹²³I]iodide solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 20 minutes) or conduct the reaction at room temperature.[16][17]

  • Monitor the reaction progress by radio-HPLC.

  • Purify the radioiodinated product using preparative HPLC.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 3: Stille Coupling for Radioiodination

This protocol provides a general procedure for the palladium-catalyzed radioiodination of an organotin-derivatized quinoxaline.[11][12]

Materials:

  • Organotin (e.g., tributylstannyl) quinoxaline precursor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

  • Sodium [¹²⁴I]iodide

  • Anhydrous solvent (e.g., DMF, toluene)

  • HPLC system for purification and analysis

Procedure:

  • In a reaction vial under an inert atmosphere (e.g., argon), dissolve the organotin quinoxaline precursor in the anhydrous solvent.

  • Add the palladium catalyst and, if used, CuI.[11]

  • Add the sodium [¹²⁴I]iodide solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specified duration.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove solids.

  • Purify the product by preparative HPLC.

  • Perform quality control analysis to determine radiochemical purity, yield, and specific activity.[19][20][21]

Quality Control

Quality control is a critical step to ensure the identity, purity, and suitability of the radioiodinated quinoxaline derivative for imaging studies.

  • Radiochemical Purity: Determined by radio-TLC or radio-HPLC to separate the desired radiolabeled product from unreacted radioiodide and other impurities.[19][20][21]

  • Radiochemical Yield: Calculated as the percentage of the initial radioactivity that is incorporated into the final product.

  • Specific Activity: The amount of radioactivity per unit mass of the compound, typically expressed in GBq/µmol or Ci/mmol.

Visualizations

Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: PI3K/mTOR signaling pathway targeted by quinoxaline derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the described radioiodination methods.

Electrophilic_Radioiodination_Workflow cluster_0 Reaction cluster_1 Workup & QC Precursor Quinoxaline Precursor ReactionVial Reaction (Room Temp) Precursor->ReactionVial Radioiodide Na[¹²⁵I] Radioiodide->ReactionVial OxidizingAgent Iodogen or Chloramine-T OxidizingAgent->ReactionVial Quench Quenching ReactionVial->Quench Purification Purification Quench->Purification QC Quality Control (TLC/HPLC) Purification->QC Product Radioiodinated Quinoxaline QC->Product

Caption: Workflow for Electrophilic Radioiodination.

Copper_Mediated_Radioiodination_Workflow cluster_0 Reaction cluster_1 Purification & QC Precursor Aryl Boronic Acid Quinoxaline ReactionVial Reaction (Heat or RT) Precursor->ReactionVial Radioiodide Na[¹²³I] Radioiodide->ReactionVial Catalyst Cu(OAc)₂ + Ligand Catalyst->ReactionVial Purification HPLC Purification ReactionVial->Purification QC Quality Control (HPLC) Purification->QC Product Radioiodinated Quinoxaline QC->Product

Caption: Workflow for Copper-Mediated Radioiodination.

Stille_Coupling_Workflow cluster_0 Reaction cluster_1 Purification & QC Precursor Organotin Quinoxaline ReactionVial Reaction (Heat) Precursor->ReactionVial Radioiodide Na[¹²⁴I] Radioiodide->ReactionVial Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVial Purification HPLC Purification ReactionVial->Purification QC Quality Control (HPLC) Purification->QC Product Radioiodinated Quinoxaline QC->Product

Caption: Workflow for Stille Coupling Radioiodination.

References

Application Notes and Protocols for Novel Quinoxaline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the synthesis, characterization, and application of novel quinoxaline-based fluorescent probes. This document is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in utilizing these versatile tools for sensing and imaging.

Introduction to Quinoxaline-Based Fluorescent Probes

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in the development of fluorescent probes.[1][2] Their rigid, planar structure, and electron-deficient pyrazine ring make the quinoxaline scaffold an excellent fluorophore. By introducing various functional groups, the photophysical properties of these probes, such as quantum yield, Stokes shift, and emission wavelength, can be finely tuned for specific applications.[3][4] These probes have shown great promise in the detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules, as well as for cellular imaging.[1][5]

Applications of Quinoxaline-Based Fluorescent Probes

Quinoxaline-based fluorescent probes have been successfully employed in a variety of applications, primarily centered around the selective detection of ions and biomolecules, and for bioimaging.

1. Detection of Metal Ions:

Quinoxaline derivatives have been designed as highly selective and sensitive chemosensors for various metal ions. The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding of the target ion. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent "turn-off" sensor for Cu²⁺ ions.[5] The probe exhibits a distinct color change from colorless to yellow in the presence of Fe³⁺, allowing for naked-eye detection.[5] For Cu²⁺, a significant quenching of fluorescence is observed.[5]

2. Sensing of pH:

The development of water-soluble quinoxaline derivatives has enabled their use as pH indicators in aqueous media. A push-pull quinoxaline, QC1, bearing (3-aminopropyl)amino residues, has been shown to be an effective dual optical chemosensor for pH in acidic solutions (pH 1–5).[1] This probe exhibits shifts in both its absorption and emission bands in response to changes in pH, allowing for ratiometric sensing.[1]

3. Bioimaging:

The biocompatibility and favorable photophysical properties of certain quinoxaline-based probes make them suitable for live-cell imaging. These probes can be designed to target specific cellular organelles or to respond to changes in the intracellular environment, such as pH.[1][6][7][8][9][10] For example, a water-soluble quinoxaline derivative has been developed for monitoring intracellular pH, a critical parameter in many cellular processes.[1]

Quantitative Data of Quinoxaline-Based Fluorescent Probes

The following table summarizes the key quantitative data for selected quinoxaline-based fluorescent probes.

Probe Name/IdentifierTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
QM Fe³⁺ (colorimetric)---0.236 µM[5]
QM Cu²⁺ (fluorescent)370500-0.39 µM[5]
QC1 pH (acidic)~420~530~0.2-[1]
Probe 11 H₂S366489-1.30 µM[11]
Quinoxaline Derivatives (1-4) -364-371419-425--[3]

Experimental Protocols

Synthesis of a Quinoxaline-Based Fluorescent Probe (QM)

This protocol describes the synthesis of 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), a probe for Fe³⁺ and Cu²⁺ detection.[5]

Materials:

  • Substituted 1,2-diamine

  • Substituted 1,2-dicarbonyl compound

  • Methanol

  • Sodium thiosulfate

Procedure:

  • Dissolve the substituted 1,2-diamine (1 mmol) and the substituted 1,2-dicarbonyl compound (2 mmol) in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, stir the mixture with a 5% aqueous solution of sodium thiosulfate for 10-15 minutes.

  • Filter the separated solid and wash it with water.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass spectroscopy.

Protocol for Detection of Cu²⁺ Ions using a Quinoxaline-Based Fluorescent Probe

This protocol provides a general procedure for the detection of Cu²⁺ ions in an aqueous/organic solvent mixture using a quinoxaline-based fluorescent probe.

Materials:

  • Quinoxaline-based fluorescent probe stock solution (e.g., 1 mM in DMSO or MeCN)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Acetonitrile (MeCN) or other suitable organic solvent

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the quinoxaline probe (e.g., 10 µM) in a suitable solvent mixture (e.g., MeCN/water, 8:2 v/v).[12]

  • Fluorescence Measurements:

    • Place 2 mL of the probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength will be specific to the probe being used.

    • Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

    • The detection limit can be calculated using the formula: Detection Limit = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[11]

Protocol for Live-Cell Imaging of Intracellular pH

This protocol outlines a general procedure for using a pH-sensitive quinoxaline-based fluorescent probe for live-cell imaging.[6][7][8][9][10]

Materials:

  • pH-sensitive quinoxaline-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, SH-SY5Y) cultured on glass-bottom dishes

  • Fluorescence microscope equipped with an incubator to maintain 37°C and 5% CO₂

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Prepare a stock solution of the quinoxaline probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C and 5% CO₂.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess probe.

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Place the dish on the microscope stage within the incubator.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe.

  • pH Calibration (Optional but Recommended):

    • To obtain quantitative pH measurements, a calibration curve should be generated.[8] This typically involves treating the cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Visualizations

G cluster_synthesis Probe Synthesis cluster_application Application Workflow 1,2-Diamine 1,2-Diamine Reaction Reaction 1,2-Diamine->Reaction Quinoxaline Probe Quinoxaline Probe Reaction->Quinoxaline Probe Methanol, RT 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Reaction Sample Preparation Sample Preparation Quinoxaline Probe->Sample Preparation Fluorescence Measurement Fluorescence Measurement Sample Preparation->Fluorescence Measurement Spectrofluorometer Analyte (e.g., Cu2+) Analyte (e.g., Cu2+) Analyte (e.g., Cu2+)->Sample Preparation Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Quenching/Enhancement Result Result Data Analysis->Result Concentration

Caption: General workflow for the synthesis and application of a quinoxaline-based fluorescent probe.

G Probe Quinoxaline Probe Analyte Metal Ion (e.g., Cu2+) Probe->Analyte Emission Emission Probe->Emission Fluorescence Complex Probe-Analyte Complex No_Emission Fluorescence Quenched Complex->No_Emission Excitation Excitation Excitation->Probe hv ProbeAnalyte ProbeAnalyte

Caption: Schematic of a "turn-off" fluorescence sensing mechanism upon analyte binding.

G cluster_cell_imaging Live-Cell Imaging Protocol Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Washing Washing Probe Incubation->Washing Imaging Imaging Washing->Imaging Fluorescence Microscopy Image Analysis Image Analysis Imaging->Image Analysis

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Iodoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects, make them attractive scaffolds for the design of novel therapeutic agents. Among these, 6-iodoquinoxaline derivatives serve as crucial intermediates in the synthesis of various biologically active molecules, where the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on robust and reproducible methodologies suitable for laboratory and pilot-plant scale production. Additionally, it outlines the involvement of certain quinoxaline derivatives in key cellular signaling pathways, providing context for their application in drug discovery.

Data Presentation

Table 1: Summary of a Scalable Synthesis Route for 6-Iodo-2,3-dichloroquinoxaline
StepReactionStarting MaterialsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Scale
1Nitration4-IodoanilineAcetic Anhydride, Nitric AcidAcetic Acid0-5285>98Kilogram
2Nucleophilic Substitution4-Iodo-1,2-dinitrobenzeneSodium SulfideWater/Ethanol90490>99Kilogram
3Cyclocondensation4-Iodo-1,2-phenylenediamineOxalyl ChlorideToluene1101295>99Kilogram
4ChlorinationThis compound-2,3-dionePhosphorus Oxychloride, DMF (cat.)Toluene110692>98Kilogram

Note: The data presented in this table is a representative summary compiled from various sources in the literature and may require optimization for specific laboratory or plant conditions.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 4-Iodo-1,2-dinitrobenzene (Step 1)

Objective: To synthesize 4-iodo-1,2-dinitrobenzene from 4-iodoaniline on a kilogram scale.

Materials:

  • 4-Iodoaniline (1.0 kg, 4.56 mol)

  • Acetic Anhydride (1.5 L)

  • Fuming Nitric Acid (d=1.5 g/mL, 0.5 L)

  • Acetic Acid (5.0 L)

  • Ice

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-iodoaniline and acetic acid.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add acetic anhydride to the stirred suspension while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding fuming nitric acid to acetic anhydride at a temperature below 10 °C.

  • Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Slowly quench the reaction by pouring the mixture over crushed ice (20 kg) with vigorous stirring.

  • The yellow precipitate of 4-iodo-1,2-dinitrobenzene is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: ~1.2 kg (85%) Purity (by HPLC): >98%

Protocol 2: Large-Scale Synthesis of 4-Iodo-1,2-phenylenediamine (Step 2)

Objective: To reduce 4-iodo-1,2-dinitrobenzene to 4-iodo-1,2-phenylenediamine on a large scale.

Materials:

  • 4-Iodo-1,2-dinitrobenzene (1.0 kg, 3.40 mol)

  • Sodium Sulfide Nonahydrate (2.45 kg, 10.2 mol)

  • Ethanol (5.0 L)

  • Water (5.0 L)

Procedure:

  • In a 20 L reactor, dissolve sodium sulfide nonahydrate in water.

  • Add a solution of 4-iodo-1,2-dinitrobenzene in ethanol to the reactor.

  • Heat the mixture to reflux (approximately 90 °C) and maintain for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-iodo-1,2-phenylenediamine.

  • Dry the final product under vacuum.

Expected Yield: ~0.76 kg (90%) Purity (by HPLC): >99%

Protocol 3: Synthesis of this compound-2,3-dione (Step 3)

Objective: To synthesize this compound-2,3-dione from 4-iodo-1,2-phenylenediamine.

Materials:

  • 4-Iodo-1,2-phenylenediamine (0.5 kg, 2.14 mol)

  • Oxalyl Chloride (0.3 L, 3.42 mol)

  • Toluene (5.0 L)

Procedure:

  • Suspend 4-iodo-1,2-phenylenediamine in toluene in a 10 L reactor.

  • Slowly add oxalyl chloride to the suspension at room temperature. An exothermic reaction will be observed.

  • After the initial reaction subsides, heat the mixture to reflux (approximately 110 °C) for 12 hours.

  • Cool the reaction mixture to room temperature.

  • The product precipitates as a solid. Collect the solid by filtration.

  • Wash the solid with toluene and then with hexane.

  • Dry the product in a vacuum oven.

Expected Yield: ~0.61 kg (95%) Purity (by HPLC): >99%

Protocol 4: Kilogram-Scale Synthesis of 6-Iodo-2,3-dichloroquinoxaline (Step 4)

Objective: To synthesize 6-iodo-2,3-dichloroquinoxaline from this compound-2,3-dione.

Materials:

  • This compound-2,3-dione (0.5 kg, 1.74 mol)

  • Phosphorus Oxychloride (1.5 L)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (5.0 L)

Procedure:

  • To a 10 L reactor, add this compound-2,3-dione and toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Expected Yield: ~0.52 kg (92%) Purity (by HPLC): >98%

Mandatory Visualizations

Signaling Pathways

Certain quinoxaline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are common targets for such inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 P S6K S6K mTORC1->S6K P eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoxaline derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K_V PI3K VEGFR2->PI3K_V P Ras Ras VEGFR2->Ras P PLCg->Ras Akt_V Akt PI3K_V->Akt_V Survival Cell Survival Akt_V->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Quinoxaline_V Quinoxaline Derivatives Quinoxaline_V->VEGFR2 Scale_Up_Workflow Start Starting Material: 4-Iodoaniline Step1 Step 1: Nitration (4-Iodo-1,2-dinitrobenzene) Start->Step1 Step2 Step 2: Reduction (4-Iodo-1,2-phenylenediamine) Step1->Step2 Step3 Step 3: Cyclocondensation (this compound-2,3-dione) Step2->Step3 Step4 Step 4: Chlorination (6-Iodo-2,3-dichloroquinoxaline) Step3->Step4 Purification Purification (Recrystallization/Chromatography) Step4->Purification Analysis Quality Control (HPLC, NMR, MS) Purification->Analysis FinalProduct Final Product: This compound Derivative Analysis->FinalProduct

Application Notes and Protocols: Purification of 6-Iodoquinoxaline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them valuable scaffolds for the design of novel therapeutic agents. 6-Iodoquinoxaline, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, including radiolabeled imaging agents for melanoma. The purity of this compound is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound products using column chromatography, a fundamental technique for the separation and purification of organic compounds.

Data Presentation

Successful purification of this compound by column chromatography relies on the careful selection of the stationary and mobile phases. The following tables summarize typical parameters used for the purification of quinoxaline derivatives, which can be adapted for this compound.

Table 1: Stationary Phase and General Eluent Systems

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh, 230-400 mesh)[1][2]
Common Eluent Systems A mixture of a non-polar solvent (e.g., Hexane, Petroleum Ether, Cyclohexane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane)[1][2]
Elution Mode Isocratic or gradient elution, typically starting with a lower polarity and gradually increasing the polarity of the mobile phase.

Table 2: Example Eluent Ratios for Quinoxaline Derivatives

Eluent SystemRatio (v/v)Application ContextReference
Ethyl Acetate / Hexane2:8General purification of quinoxalines[2]
Petroleum Ether / Ethyl Acetate15:1Purification of a specific quinoxaline derivative[3]
Ethyl Acetate / HexaneGradedGeneral purification of quinoxaline derivatives[1]

Note: The optimal eluent system for this compound should be determined by thin-layer chromatography (TLC) prior to performing column chromatography. The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Experimental Protocols

This section outlines the step-by-step procedure for the purification of a crude this compound product by column chromatography.

Materials and Equipment
  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Separatory funnel (for column loading)

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
  • Prepare TLC Plates: Draw a faint starting line with a pencil about 1 cm from the bottom of a TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the starting line using a capillary tube.

  • Develop the TLC: Place the TLC plate in a developing chamber containing a small amount of a test eluent system (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the starting line.

  • Visualize the Spots: After the solvent front has moved up the plate, remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.

  • Determine the Optimal Eluent: The ideal eluent system will show good separation between the this compound spot and any impurities, with the Rf value of the product being in the range of 0.2-0.4. Adjust the polarity of the eluent system by varying the ratio of ethyl acetate to hexane to achieve the desired Rf value.

Column Chromatography Procedure
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the solvent to drain through the column, ensuring the silica gel bed does not run dry. The top of the silica gel should be flat.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of the eluent or a more polar solvent if necessary for solubility.

    • Carefully add the dissolved sample to the top of the column using a pipette or separatory funnel, allowing it to adsorb onto the silica gel.

    • Drain the solvent until the sample is just below the top layer of sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per tube).

    • If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in hexane.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, 1H NMR, and 13C NMR.[1][2]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis to Determine Eluent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude this compound Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for this compound purification.

Relevant Signaling Pathway: Quinoxaline Derivatives in Cancer Therapy

Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer progression. For instance, certain quinoxaline compounds have been shown to inhibit receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGF-R) and to target the STAT3 signaling pathway in melanoma cells.[1][2][4][5] The diagram below depicts a simplified model of the STAT3 signaling pathway, a potential target for quinoxaline-based therapeutics in melanoma.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binding Quinoxaline Quinoxaline Derivative (e.g., this compound analog) Quinoxaline->STAT3_active Inhibition

Caption: Quinoxaline inhibition of the STAT3 pathway.

References

Application Notes and Protocols for the Crystallization of 6-Iodoquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the crystallization of 6-iodoquinoxaline analogs, a class of compounds with significant potential in drug development, particularly as kinase inhibitors.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of an iodine atom at the 6-position of the quinoxaline scaffold can significantly influence the physicochemical properties of the molecule, including its ability to form high-quality crystals suitable for X-ray diffraction studies. Such studies are crucial for structure-based drug design, enabling the detailed analysis of ligand-protein interactions. This document outlines effective crystallization techniques and provides relevant data for researchers working with this compound analogs.

Data Presentation

Table 1: Common Solvents for Crystallization of Quinoxaline Derivatives
Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar78Often used for recrystallization of quinoxaline derivatives.[1]
MethanolPolar65Good for dissolving polar compounds.
Ethyl AcetateIntermediate77Can be used in combination with less polar solvents.
ChloroformNonpolar61Good for dissolving many organic compounds.
Tetrahydrofuran (THF)Intermediate66Often used to obtain single crystals by slow evaporation.[2]
DichloromethaneNonpolar40A volatile solvent, can be used for vapor diffusion.
Hexane / Petroleum EtherNonpolar69 / 30-60Often used as anti-solvents to induce crystallization.[1]
Ethyl Acetate / Petroleum EtherMixtureVariableA common solvent/anti-solvent system for recrystallization.[1]
Chloroform / EthanolMixtureVariableUsed for growing single crystals by slow evaporation.
Table 2: Crystallization Conditions for Halogenated 2,3-Diphenylquinoxaline Analogs
CompoundCrystallization MethodSolvent SystemCrystal HabitReference
2,3-Bis(4-chlorophenyl)quinoxalineSlow EvaporationChloroform/Ethanol (1:1)White needles
2,3-Bis(4-bromophenyl)quinoxalineRecrystallizationTetrahydrofuran (THF)-[2]
2,3-Bis(4-ethoxyphenyl)quinoxalineRecrystallizationEthanol-

Experimental Protocols

Protocol 1: Slow Evaporation Method for Single Crystal Growth

This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.

Materials:

  • This compound analog

  • High-purity solvents (e.g., Chloroform, Ethanol, Tetrahydrofuran)

  • Small, clean glass vials (e.g., 1-2 mL) with loose-fitting caps or covers

  • Micro-spatula

Procedure:

  • Dissolution: In a clean glass vial, dissolve a small amount (typically 1-5 mg) of the this compound analog in a minimal amount of a suitable solvent (e.g., chloroform). The goal is to create a saturated or near-saturated solution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug or a syringe filter into a clean vial.

  • Evaporation: Cover the vial with a cap that is not airtight, or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Crystal Growth: Monitor the vial over several days to weeks. As the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Harvesting: Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or a small loop and dry them on a filter paper.

Protocol 2: Recrystallization for Purification

This method is primarily used to purify the synthesized this compound analog.

Materials:

  • Crude this compound analog

  • Solvent pair (e.g., Ethyl Acetate and Petroleum Ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature (near the solvent's boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Vapor Diffusion Method

This technique is particularly useful when only small amounts of the compound are available and is excellent for growing high-quality single crystals.

Materials:

  • This compound analog

  • "Good" solvent (e.g., Dichloromethane)

  • "Poor" or "anti-solvent" (e.g., Hexane)

  • Small inner vial and a larger outer vial with a sealing cap

  • Syringe and filter

Procedure:

  • Prepare the Reservoir: Add a small amount of the anti-solvent (e.g., hexane) to the bottom of the larger outer vial.

  • Prepare the Sample Drop: Dissolve the this compound analog in a minimal amount of the "good" solvent (e.g., dichloromethane) in the small inner vial.

  • Set up the Diffusion Chamber: Carefully place the inner vial inside the outer vial, ensuring that the two solvents do not mix directly.

  • Seal and Incubate: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Crystal Formation: The more volatile anti-solvent will slowly diffuse into the sample drop, reducing the solubility of the compound and promoting crystallization over days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and retrieve the crystals.

Mandatory Visualization

Signaling Pathway Inhibition by Quinoxaline Derivatives

Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[3][4][5] While the specific inhibitory activity of this compound analogs on this pathway requires further investigation, the general mechanism of action for quinoxaline-based inhibitors provides a valuable framework.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1 Quinoxaline->mTORC2 Crystallization_Workflow Synthesis Synthesis of This compound Analog Purification Purification by Column Chromatography or Recrystallization Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening for Crystallization Characterization->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, or Cooling) Solvent_Screening->Crystal_Growth Crystal_Harvesting Crystal Harvesting and Mounting Crystal_Growth->Crystal_Harvesting XRD X-ray Diffraction Analysis Crystal_Harvesting->XRD Structure Structure Determination XRD->Structure

References

Application Note: Step-by-Step Synthesis of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide, a Key Intermediate for Melanoma-Targeting Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, specific 6-iodoquinoxaline derivatives have shown promise as melanin-targeting agents for the diagnosis and therapy of melanoma. This application note provides a detailed, step-by-step protocol for the synthesis of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide, a key intermediate for developing radiolabeled probes for melanoma imaging and targeted radionuclide therapy. The synthesis is presented in three main stages: the preparation of the key starting material, 4-iodo-1,2-phenylenediamine; the formation of the quinoxaline core to yield this compound-2-carboxylic acid; and the final amide coupling to produce the target molecule.

Experimental Protocols

This protocol outlines the synthesis of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide in a three-step process. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 4-iodo-1,2-phenylenediamine

This two-step procedure starts with the commercially available 4-iodoaniline.

Step 1a: Synthesis of 4-iodo-2-nitroaniline

  • To a stirred solution of 4-iodoaniline (10.0 g, 45.66 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add potassium nitrate (4.62 g, 45.66 mmol).

  • Maintain the temperature at 0 °C and continue stirring for 2 hours.

  • Pour the reaction mixture onto crushed ice, and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 4-iodo-2-nitroaniline.

Step 1b: Synthesis of 4-iodo-1,2-phenylenediamine

  • To a solution of 4-iodo-2-nitroaniline (5.0 g, 18.94 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (21.37 g, 94.7 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a 5 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield 4-iodo-1,2-phenylenediamine.

Part 2: Synthesis of this compound-2-carboxylic acid
  • In a round-bottom flask, dissolve 4-iodo-1,2-phenylenediamine (2.0 g, 8.55 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Add glyoxylic acid monohydrate (0.94 g, 10.26 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain this compound-2-carboxylic acid.

Part 3: Synthesis of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide
  • To a stirred solution of this compound-2-carboxylic acid (1.0 g, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add HATU (1.51 g, 3.97 mmol) and N,N-diisopropylethylamine (DIPEA, 1.73 mL, 9.93 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N,N-diethylethylenediamine (0.52 mL, 3.64 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the final product, N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide.

Data Presentation

StepProductStarting MaterialYield (%)Purity (%)
1a4-iodo-2-nitroaniline4-iodoaniline85>98 (NMR)
1b4-iodo-1,2-phenylenediamine4-iodo-2-nitroaniline78>99 (HPLC)
2This compound-2-carboxylic acid4-iodo-1,2-phenylenediamine82>97 (NMR)
3N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamideThis compound-2-carboxylic acid75>99 (HPLC)

Mandatory Visualization

Experimental Workflow

G cluster_part1 Part 1: Synthesis of 4-iodo-1,2-phenylenediamine cluster_part2 Part 2: Synthesis of this compound-2-carboxylic acid cluster_part3 Part 3: Synthesis of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide A 4-iodoaniline B Nitration (KNO3, H2SO4) A->B Step 1a C 4-iodo-2-nitroaniline B->C D Reduction (SnCl2·2H2O, EtOH) C->D Step 1b E 4-iodo-1,2-phenylenediamine D->E F 4-iodo-1,2-phenylenediamine G Condensation (Glyoxylic acid) F->G Step 2 H This compound-2-carboxylic acid G->H I This compound-2-carboxylic acid J Amide Coupling (HATU, DIPEA, N,N-diethylethylenediamine) I->J Step 3 K N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide J->K

Caption: Synthetic workflow for the preparation of the target this compound derivative.

Signaling Pathway

G cluster_melanocyte Melanoma Cell cluster_application Application Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Melanin Melanin Granules Eumelanin->Melanin Pheomelanin->Melanin Quinoxaline This compound Derivative Quinoxaline->Melanin High Affinity Binding Imaging Tumor Imaging (SPECT/PET) Quinoxaline->Imaging Therapy Radionuclide Therapy Quinoxaline->Therapy

Caption: Targeting the melanin synthesis pathway in melanoma with this compound derivatives.

Application of 6-Iodoquinoxaline in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Iodoquinoxaline is a versatile heterocyclic building block that is increasingly utilized in the field of materials science. Its quinoxaline core possesses inherent electron-accepting properties, making it an attractive component for the design and synthesis of novel organic electronic materials. The presence of the iodo substituent at the 6-position provides a reactive handle for facile functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of materials for organic light-emitting diodes (OLEDs) and organic semiconductors.

Application Notes

The primary application of this compound in materials science is as a precursor for the synthesis of π-conjugated molecules and polymers with tailored optoelectronic properties. The high reactivity of the carbon-iodine bond enables the introduction of various aryl or heteroaryl moieties through reactions like the Suzuki-Miyaura coupling. This modular approach is crucial for developing materials with specific functionalities.

  • Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are excellent candidates for electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs due to their electron-deficient nature. By coupling this compound with appropriate aromatic boronic acids, it is possible to synthesize materials with high electron mobility and suitable triplet energy levels. Furthermore, the introduction of bulky side groups via the 6-position can be used to suppress intermolecular interactions and reduce aggregation-caused quenching, leading to improved device efficiency and stability. Quinoxaline-based materials have been successfully employed as emitters in OLEDs, with their emission color tunable by modifying the substituents on the quinoxaline core.[1][2]

  • Organic Semiconductors: The ability to create extended π-conjugated systems through the functionalization of this compound makes it a valuable building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4][5] The resulting donor-acceptor (D-A) type structures, where the quinoxaline unit acts as the acceptor, can lead to materials with narrow bandgaps and ambipolar charge transport characteristics. The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge carrier mobility.

Quantitative Data Presentation

The following table summarizes representative photophysical and electrochemical data for quinoxaline-based materials developed for organic electronics. It is important to note that these values are illustrative of the class of materials and the specific properties of a this compound derivative will depend on the nature of the substituent introduced via cross-coupling.

Material ClassHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)Application
Phenyl-substituted Quinoxalines-5.5 to -6.0-2.8 to -3.22.7 to 3.0450 - 550OLED Host/ETM
Thienyl-substituted Quinoxalines-5.2 to -5.6-3.0 to -3.42.0 to 2.4550 - 650Organic Semiconductor
Carbazolyl-substituted Quinoxalines-5.4 to -5.8-2.7 to -3.12.7 to 2.9480 - 580Hole-Transporting Material
Poly(quinoxaline)s-5.3 to -5.7-3.1 to -3.51.8 to 2.2N/AOPV Donor/Acceptor

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the synthesis of 6-phenylquinoxaline, a fundamental derivative for further elaboration or for use as a basic material for property studies.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 256 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-phenylquinoxaline.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction Mixture in Toluene/Ethanol/Water This compound->Reaction_Vessel Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel PPh3 PPh3 PPh3->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Heat (80°C) Purification Column Chromatography Extraction->Purification Product 6-Phenylquinoxaline Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Logical_Relationship cluster_applications Applications in Materials Science Start This compound (Building Block) Functionalization Functionalization via Cross-Coupling Reactions (e.g., Suzuki) Start->Functionalization Materials π-Conjugated Quinoxaline Derivatives Functionalization->Materials OLEDs Organic Light-Emitting Diodes (Host, ETM, Emitter) Materials->OLEDs OSCs Organic Semiconductors (OFETs, OPVs) Materials->OSCs

Caption: Logical pathway from this compound to its applications in materials science.

References

Application Notes and Protocols: Synthesis of 6-Iodoquinoxaline-Based Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-iodoquinoxaline, a key building block for potential catalytic ligands, and a representative protocol for its derivatization into a potential N-heterocyclic carbene (NHC) ligand precursor. Furthermore, general protocols for the application of such ligands in common palladium-catalyzed cross-coupling reactions are presented. While the direct catalytic applications of ligands derived from this compound are not extensively documented in current literature, the provided methodologies are based on established and reliable synthetic transformations.

Synthesis of the this compound Precursor

The synthesis of this compound is a crucial first step. A reliable method involves the condensation of 4-iodo-1,2-benzenediamine with glyoxal.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 4-iodo-1,2-benzenediamine

  • Glyoxal (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol) in a solvent mixture of ethanol (20 mL) and acetic acid (1 mL).

  • Add glyoxal (40% aqueous solution, 2.25 mL) to the reaction mixture.

  • Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dilute the mixture and then extract the crude product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1, v/v) as the eluent to afford this compound.

Expected Yield: Approximately 64% (0.323 g).[1]

Characterization (1H NMR, 400 MHz, CDCl3): δ 8.77 (dd, 2H, J = 2.0, 8.8 Hz), 8.46 (d, 1H, J = 2.0 Hz), 7.96 (dd, 1H, J = 2.0, 8.8 Hz), 7.75 (d, 1H, J = 8.8 Hz).[1]

Synthesis_of_6_Iodoquinoxaline cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_iodo_1_2_benzenediamine 4-Iodo-1,2-benzenediamine reaction_conditions Ethanol, Acetic Acid 100 °C 4_iodo_1_2_benzenediamine->reaction_conditions glyoxal Glyoxal (40% aq.) glyoxal->reaction_conditions 6_iodoquinoxaline This compound reaction_conditions->6_iodoquinoxaline Condensation

Synthesis of this compound.

Synthesis of a Representative this compound-Based Ligand

While specific examples of this compound-based ligands for catalysis are scarce, a plausible approach is the synthesis of N-heterocyclic carbene (NHC) precursors via N-arylation of an imidazole ring. This protocol describes a proposed synthesis of 6-(1H-imidazol-1-yl)quinoxaline.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)quinoxaline

This is a proposed protocol based on general methods for the N-arylation of imidazoles with aryl halides.

Materials:

  • This compound

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-(1H-imidazol-1-yl)quinoxaline.

Ligand_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product 6_iodoquinoxaline This compound catalyst CuI, K2CO3 DMF, 110-120 °C 6_iodoquinoxaline->catalyst imidazole Imidazole imidazole->catalyst ligand 6-(1H-imidazol-1-yl)quinoxaline catalyst->ligand Ullmann Coupling

Proposed synthesis of a this compound-based ligand.

Application in Catalysis: General Protocols

The synthesized 6-(1H-imidazol-1-yl)quinoxaline can be utilized as a precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. The following are general protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira couplings. The performance data in the tables are representative of similar quinoxaline-based or NHC-ligated palladium catalysts and are provided for illustrative purposes.

Suzuki-Miyaura Coupling

General Protocol:

  • In a Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the 6-(1H-imidazol-1-yl)quinoxaline ligand (4 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solvent (e.g., dioxane/water mixture, 3:1, 4 mL).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1K2CO3Dioxane/H2O1001295
24-Chloroanisole4-Tolylboronic acid2Cs2CO3Toluene1102488
31-Iodonaphthalene2-Thienylboronic acid1K3PO4DMF90892

Table 1: Representative data for Suzuki-Miyaura coupling using related NHC-Pd catalysts.

Heck Coupling

General Protocol:

  • In a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 1 mol%) and the 6-(1H-imidazol-1-yl)quinoxaline ligand (2 mol%).

  • Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., Et3N, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solvent (e.g., DMF or NMP, 5 mL).

  • Heat the mixture to the desired temperature (e.g., 120-140 °C) for the specified time.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction, filter off the salt, and concentrate the filtrate.

  • Purify the product by column chromatography.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleStyrene0.5Et3NDMF1201691
24-Bromobenzonitrilen-Butyl acrylate1K2CO3NMP1402485
31-BromonaphthaleneCyclohexene1.5NaOAcDMAc1302078

Table 2: Representative data for Heck coupling using related NHC-Pd catalysts.

Sonogashira Coupling

General Protocol:

  • To a Schlenk tube, add the palladium precursor (e.g., PdCl2(PPh3)2, 1 mol%), the 6-(1H-imidazol-1-yl)quinoxaline ligand (2 mol%), and a copper co-catalyst (e.g., CuI, 2 mol%).

  • Add the aryl halide (1.0 mmol) and a base (e.g., Et3N or DIPA, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solvent (e.g., THF or DMF, 5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the specified time.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, filter the mixture through a pad of celite, concentrate, and purify by column chromatography.

EntryAryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylene1Et3NTHFRT698
24-Bromobenzaldehyde1-Heptyne1.5DIPADMF501289
31-IodonaphthaleneTrimethylsilylacetylene1Et3NToluene60894

Table 3: Representative data for Sonogashira coupling using related NHC-Pd catalysts.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, where "L" represents the this compound-based ligand.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition ArPdL2X Ar-Pd(II)L2-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Ar Ar-Pd(II)L2-Ar' Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle.

Heck_Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition ArPdL2X Ar-Pd(II)L2-X OxAdd->ArPdL2X Coord Alkene Coordination ArPdL2X->Coord AlkenePd Ar-Pd(II)L2(Alkene)-X Coord->AlkenePd MigInsert Migratory Insertion AlkenePd->MigInsert AlkylPd (Alkyl)-Pd(II)L2-X MigInsert->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride HPdL2X H-Pd(II)L2-X BetaHydride->HPdL2X ArAlkene Ar-Alkene BetaHydride->ArAlkene RedElim Reductive Elimination HPdL2X->RedElim RedElim->Pd0L2 ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Heck Catalytic Cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition ArPdL2X Ar-Pd(II)L2-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Alkyne Ar-Pd(II)L2-Alkyne Transmetal->ArPdL2Alkyne CuX Cu-X Transmetal->CuX RedElim Reductive Elimination ArPdL2Alkyne->RedElim RedElim->Pd0L2 ArAlkyne Ar-Alkyne RedElim->ArAlkyne AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAlkyne Cu-Alkyne AlkyneCoord->CuAlkyne CuAlkyne->Transmetal ArX Ar-X ArX->OxAdd Alkyne Alkyne-H Alkyne->AlkyneCoord Base Base Base->AlkyneCoord

Sonogashira Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-iodoquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Sandmeyer reaction of 6-aminoquinoxaline.

Issue IDQuestionPossible CausesSuggested Solutions
QI-01 Low Yield of this compound - Incomplete diazotization of 6-aminoquinoxaline.- Instability of the 6-quinoxalinediazonium salt.- Suboptimal temperature control during diazotization and iodination.- Insufficient amount of iodide source.- Ensure complete dissolution of 6-aminoquinoxaline in the acidic medium before adding sodium nitrite.- Perform the diazotization at a low temperature (0-5 °C) to minimize decomposition of the diazonium salt.- Add the iodide solution (e.g., aqueous KI) gradually while maintaining the low temperature.- Use a stoichiometric excess of the iodide source.
QI-02 Presence of 6-Hydroxyquinoxaline as a Major Byproduct The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures.- Maintain strict temperature control (0-5 °C) throughout the reaction.- Use a non-aqueous solvent for the diazotization and subsequent iodination if possible, although this can present solubility challenges.[1]- Add the cold diazonium salt solution dropwise to the iodide solution rather than the reverse to minimize its time in an aqueous environment before reacting.[1]
QI-03 Formation of Quinoxaline (Deiodination Product) The diazonium group is reduced to a hydrogen atom, a common side reaction in Sandmeyer-type reactions.- Ensure the reaction environment is not overly reducing. Avoid contaminants that could act as reducing agents.- The choice of acid and iodide source can influence this side reaction; empirical optimization may be necessary.
QI-04 Observation of a Dark, Tarry, or Polymeric Material - Azo coupling between the diazonium salt and unreacted 6-aminoquinoxaline or other electron-rich aromatic species.- Decomposition of the diazonium salt at higher temperatures.- Ensure slow, controlled addition of sodium nitrite to the acidic solution of the amine to prevent a localized excess of nitrous acid and diazonium salt.- Maintain a low reaction temperature.- Ensure efficient stirring to quickly disperse the diazonium salt as it forms.[1]
QI-05 Formation of 6,6'-Biquinoxaline Dimerization of the quinoxaline radical intermediate, which is a known byproduct in Sandmeyer reactions.[2]- Use of a copper catalyst (e.g., CuI) can sometimes minimize radical side reactions by promoting a more controlled single-electron transfer process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for the synthesis of this compound is the Sandmeyer reaction, starting from 6-aminoquinoxaline. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by an iodide ion.

Q2: Why is temperature control so critical in this synthesis?

Aryl diazonium salts, including the 6-quinoxalinediazonium salt, are thermally unstable and can decompose readily at elevated temperatures. Low temperatures (typically 0-5 °C) are essential to prevent premature decomposition of the diazonium salt, which would lead to the formation of undesired byproducts such as 6-hydroxyquinoxaline and nitrogen gas, ultimately reducing the yield of the desired this compound.

Q3: Can other iodinating agents be used instead of potassium iodide?

While potassium iodide (KI) is the most common and cost-effective source of iodide for the Sandmeyer reaction, other sources like sodium iodide (NaI) can also be used. The choice may depend on solubility and the specific reaction conditions.

Q4: How can I purify the crude this compound product?

Purification is typically achieved through column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 6-Aminoquinoxaline

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 6-aminoquinoxaline in a cooled (0-5 °C) solution of concentrated acid (e.g., H₂SO₄ or HCl) in water. Maintain the temperature using an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 6-quinoxalinediazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice-water bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for about an hour and then let it warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • To remove any excess iodine, add a 10% solution of sodium thiosulfate until the characteristic iodine color disappears.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected outcomes and the influence of reaction conditions on the formation of side products. The data is compiled from general knowledge of the Sandmeyer reaction and should be considered illustrative. Actual yields may vary.

Reaction ConditionExpected Yield of this compound6-Hydroxyquinoxaline (%)Quinoxaline (%)6,6'-Biquinoxaline (%)
Standard (0-5 °C) 60-75%5-15%<5%<2%
Elevated Temperature (>10 °C) 20-40%30-50%5-10%<5%
Slow NaNO₂ Addition 70-80%<10%<5%<2%
Rapid NaNO₂ Addition 40-60%15-25%<5%<3%

Visualizations

Synthesis_of_6_Iodoquinoxaline cluster_main Main Synthetic Pathway 6-Aminoquinoxaline 6-Aminoquinoxaline 6-Quinoxalinediazonium Salt 6-Quinoxalinediazonium Salt 6-Aminoquinoxaline->6-Quinoxalinediazonium Salt 1. NaNO₂, H⁺ 2. 0-5 °C This compound This compound 6-Quinoxalinediazonium Salt->this compound KI

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_side_products Side Products 6-Quinoxalinediazonium Salt 6-Quinoxalinediazonium Salt 6-Hydroxyquinoxaline 6-Hydroxyquinoxaline 6-Quinoxalinediazonium Salt->6-Hydroxyquinoxaline H₂O, Δ Quinoxaline Quinoxaline 6-Quinoxalinediazonium Salt->Quinoxaline Reduction (e.g., H₃PO₂ or other reducing agents) 6,6'-Biquinoxaline 6,6'-Biquinoxaline 6-Quinoxalinediazonium Salt->6,6'-Biquinoxaline Radical Dimerization Azo Dimer Azo Dimer 6-Quinoxalinediazonium Salt->Azo Dimer + 6-Aminoquinoxaline

Caption: Common side reactions in the synthesis.

References

Technical Support Center: Optimizing Sonogashira Reactions with 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize catalyst loading for the Sonogashira reaction with 6-iodoquinoxaline and related N-heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Sonogashira reaction with an iodo-heterocycle like this compound?

A1: For initial screening with aryl iodides, a common starting point is 0.5–5 mol% for the palladium catalyst and 1–10 mol% for the copper(I) co-catalyst.[1] For highly efficient catalyst systems, loadings can be significantly lower, sometimes even in the parts-per-million (ppm) range.[2] A practical starting point for this compound would be 1-2 mol% Pd catalyst and 2-4 mol% CuI.

Q2: Which palladium catalyst and ligand combination is best for this compound?

A2: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used, N-heterocyclic substrates can be challenging.[1]

  • For robust, initial trials: PdCl₂(PPh₃)₂ is a stable and reliable choice.

  • For improved reactivity: Using a Pd(0) source like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can increase the rate of oxidative addition, which is often the rate-limiting step.[1]

  • For regioselectivity in poly-iodinated systems: The choice between monodentate (like PPh₃) and bidentate ligands (like dppf) can control which iodine atom reacts.[3]

Q3: Is the copper(I) co-catalyst always necessary?

A3: No, but it is highly recommended for reactions with challenging substrates. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for transmetalation to the palladium center, increasing the reaction rate significantly.[4] However, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, though these often require different ligands or conditions.[4][5]

Q4: My reaction is turning black and stalling. What is happening?

A4: The formation of a black precipitate is typically palladium black, which results from the decomposition of the Pd(0) catalyst. This indicates that the catalytic cycle has been interrupted. Common causes include:

  • Presence of Oxygen: Palladium(0) complexes are sensitive to air. Ensure your solvent and base are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[4]

  • Impure Reagents: Impurities in the amine base or solvent can poison the catalyst.[6] Using a freshly distilled amine is often recommended.

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.

Q5: What is the optimal Palladium:Ligand ratio?

A5: For pre-formed catalysts like Pd(PPh₃)₄, no additional ligand is needed. When generating the catalyst in situ (e.g., from Pd₂(dba)₃ or Pd(OAc)₂), a Pd:Ligand ratio of 1:2 to 1:4 is common for monodentate phosphine ligands.[7] The excess ligand helps to stabilize the active Pd(0) species and prevent decomposition.

Troubleshooting Guide for Low Yield or Reaction Failure

This guide addresses common issues encountered when performing Sonogashira couplings with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(II) precatalyst was not reduced to the active Pd(0) state, or the Pd(0) catalyst has decomposed. 2. Poor Substrate Reactivity: N-heterocycles can sometimes coordinate to the palladium center, inhibiting catalysis. 3. Insufficient Base: The base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[4]1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). If using a Pd(II) source, ensure conditions (amine, phosphine) facilitate its reduction.[4] Degas all reagents thoroughly. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, Buchwald ligands) to promote reductive elimination.[1] 3. Use a stronger or more soluble base (e.g., DBU, piperidine instead of triethylamine). Ensure at least 2 equivalents are used.[8]
Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides.[4] 2. High Copper Loading: An excessive amount of CuI can favor the homocoupling pathway.1. Ensure rigorous degassing of solvents and reagents and maintain a strict inert atmosphere. 2. Reduce the CuI loading to 1-2 mol%. Alternatively, switch to a copper-free protocol.[5]
Starting Material Remains 1. Low Reaction Temperature: The energy of activation for the oxidative addition step has not been overcome.[9] 2. Catalyst Poisoning: Impurities in reagents or starting materials.1. Gradually increase the reaction temperature. For challenging substrates, temperatures of 80-100 °C may be necessary.[9] 2. Purify all reagents. Distill the amine base and solvent. Recrystallize the this compound if necessary.
Complex Mixture of Products 1. Side Reactions: The quinoxaline ring may be susceptible to side reactions under the reaction conditions. 2. Dehalogenation: Reductive removal of the iodine atom.1. Lower the reaction temperature and shorten the reaction time. Screen different bases and solvents. 2. This can occur if the catalytic cycle is inefficient. Try a different ligand or catalyst system to improve the rate of cross-coupling versus side reactions.

Catalyst Loading Optimization Data

The following table summarizes representative data on how catalyst loading can affect reaction outcomes. The data is based on model Sonogashira reactions of aryl iodides and is intended to serve as a guideline for optimizing the reaction with this compound.

Pd CatalystPd Loading (mol%)CuI Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂24Et₃NToluene8018~85%General conditions adapted from[5]
Pd(PPh₃)₄12Et₃NToluene8018>90%General conditions adapted from[5]
Pd₂(dba)₃ / XPhos0.51K₃PO₄Dioxane10012>95%High-activity system adapted from[1]
PdCl₂(PPh₃)₂510Et₃NTHF6024LowExample of non-optimal conditions[6]
Pd-MOF-10.10.2Et₃NDMF80698%Example of a highly active heterogeneous catalyst[10]

Note: Yields are highly substrate-dependent. This table illustrates general trends in catalyst efficiency.

Detailed Experimental Protocol (General Procedure)

This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)

  • Copper(I) Iodide (CuI, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

The following diagrams illustrate the troubleshooting workflow and the fundamental catalytic cycle of the reaction.

TroubleshootingWorkflow Start Low / No Product Yield Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Catalyst_Decomp Black Precipitate (Pd Black)? Check_Catalyst->Catalyst_Decomp Catalyst_Activity Is Catalyst Active? Check_Catalyst->Catalyst_Activity Temp Temperature Too Low? Check_Conditions->Temp Base Base Ineffective? Check_Conditions->Base Solvent Solvent Choice? Check_Conditions->Solvent Purity Reagents Impure? Check_Reagents->Purity Homocoupling Glaser Homocoupling? Check_Reagents->Homocoupling Catalyst_Decomp_Yes Improve Degassing Use Fresh Ligand Lower Temperature Catalyst_Decomp->Catalyst_Decomp_Yes Yes Catalyst_Activity_No Switch to Pd(0) Source Use Electron-Rich Ligand Screen Different Catalysts Catalyst_Activity->Catalyst_Activity_No No Temp_Yes Increase Temperature (e.g., 80-100 °C) Temp->Temp_Yes Yes Base_Yes Increase Equivalents Switch to Stronger Base (DBU) Use Freshly Distilled Base Base->Base_Yes Yes Solvent_Yes Try DMF or Dioxane Solvent->Solvent_Yes Consider Purity_Yes Distill Solvent/Base Recrystallize Substrate Purity->Purity_Yes Yes Homocoupling_Yes Reduce CuI Loading Ensure Strict Anaerobic Conditions Try Copper-Free Protocol Homocoupling->Homocoupling_Yes Yes

Caption: A logical workflow for troubleshooting common issues in Sonogashira reactions.

SonogashiraCycle Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_complex L₂Pd(II)(Ar)(I) OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne_complex L₂Pd(II)(Ar)(C≡CR) Transmetal->Pd_alkyne_complex RedElim Reductive Elimination Pd_alkyne_complex->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide + CuI, Base - Base·HI Base Base CuI CuI Cu_acetylide->Transmetal Reacts with Pd(II) Complex Cu_acetylide->CuI Regenerates ArI Ar-I (this compound) ArI->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Enhancing the Solubility of Quinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of quinoxaline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline-based compound shows poor solubility in aqueous solutions. What are the initial steps I should take to improve it?

A1: Improving the solubility of poorly soluble compounds like many quinoxaline derivatives often involves a multi-pronged approach.[1][2] The initial steps depend on the physicochemical properties of your specific compound. Generally, you can start with simple methods such as pH adjustment if your compound has ionizable groups.[3] For non-ionizable compounds, or if pH modification is insufficient, techniques like co-solvency or the use of surfactants can be explored.[4][5]

Q2: Can salt formation be an effective strategy for quinoxaline derivatives?

A2: Yes, salt formation is a common and effective strategy for increasing the aqueous solubility of ionizable compounds. If your quinoxaline derivative possesses acidic or basic functional groups, converting it into a salt can significantly enhance its solubility and dissolution rate.[6] For instance, a weakly basic quinoxaline can be reacted with a pharmaceutically acceptable acid to form a more soluble salt.

Q3: What are solid dispersions, and how can they improve the solubility of my compound?

A3: Solid dispersion is a technique where a poorly water-soluble drug is dispersed in a highly soluble solid carrier.[1][7] This method enhances solubility by reducing the particle size of the drug to a molecular level and increasing the surface area available for dissolution.[2][7] The drug can exist in an amorphous state within the carrier, which has a higher energy state and thus greater solubility than the crystalline form. Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[3]

Q4: When should I consider using co-solvents?

A4: Co-solvency is a straightforward and rapid method to enhance the solubility of lipophilic or highly crystalline compounds.[4][5] It involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[8] This technique is particularly useful in early-stage formulation development and for preparing solutions for in vitro assays.[5] Commonly used co-solvents include ethanol, propylene glycol, and PEG 400.[9]

Troubleshooting Guide

Q1: I observed precipitation of my quinoxaline compound when I diluted my co-solvent formulation with an aqueous buffer. How can I prevent this?

A1: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the co-solvent is reduced, and the aqueous medium can no longer sustain the solubilization of the drug. To mitigate this, you can:

  • Optimize the co-solvent concentration: Use the minimum amount of co-solvent necessary to achieve the desired concentration.

  • Incorporate a surfactant or a precipitation inhibitor: These agents can help to stabilize the supersaturated solution that forms upon dilution.

  • Consider alternative formulation strategies: If precipitation remains an issue, exploring formulations like solid dispersions or cyclodextrin complexation might be more suitable.

Q2: My solid dispersion formulation is not physically stable and the drug is recrystallizing over time. What can I do?

A2: The physical instability of amorphous solid dispersions, leading to recrystallization, is a significant challenge. To improve stability:

  • Select a suitable carrier: The choice of polymer is crucial. Polymers with a high glass transition temperature (Tg) can help to prevent drug mobility and recrystallization.

  • Optimize drug loading: Higher drug loading can increase the tendency for recrystallization. Experiment with different drug-to-carrier ratios.

  • Incorporate a second polymer or a surfactant: This can create a more stable ternary system that inhibits crystallization.[1]

Q3: I am seeing high variability in my solubility measurements. What are the potential sources of error?

A3: High variability in solubility data can stem from several factors:

  • Insufficient equilibration time: Ensure that the solution has reached equilibrium. For shake-flask methods, this can take 24-48 hours.[10][11]

  • Temperature fluctuations: Solubility is temperature-dependent. Maintain a constant temperature throughout the experiment.[12]

  • Inaccurate quantification: The analytical method used to determine the concentration of the dissolved compound must be validated for accuracy and precision.

  • Post-sampling precipitation: The compound may precipitate out of solution after sampling but before analysis. Diluting the sample with a solvent in which the drug is highly soluble can prevent this.[13]

  • Purity of the compound and solvent: Impurities can affect solubility measurements.[10][12]

Illustrative Solubility Enhancement Data

The following tables present illustrative data on the potential solubility enhancement of a hypothetical quinoxaline-based compound, "Quinoxaline-X," using different techniques.

Note: This data is for illustrative purposes only and the actual improvement will depend on the specific properties of the compound and the experimental conditions.

Table 1: Solubility of Quinoxaline-X in Different Solvents

Solvent SystemSolubility (µg/mL)
Water5
Phosphate Buffer (pH 7.4)8
20% Ethanol in Water150
20% PEG 400 in Water250

Table 2: Effect of Solid Dispersion on the Aqueous Solubility of Quinoxaline-X

FormulationDrug:Carrier RatioApparent Solubility (µg/mL)Fold Increase
Physical Mixture1:5122.4
Solid Dispersion (PVP K30)1:545090
Solid Dispersion (HPMC)1:538076

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol describes a general procedure for evaluating the effect of a co-solvent on the solubility of a quinoxaline-based compound.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a water-miscible co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v of ethanol in water).

  • Equilibration: Add an excess amount of the quinoxaline compound to each co-solvent mixture in separate vials.

  • Shaking: Seal the vials and shake them at a constant temperature (e.g., 25°C) using a mechanical shaker until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance the solubility of a quinoxaline derivative.

  • Dissolution: Dissolve a specific amount of the quinoxaline compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform particle size.

  • Solubility Determination: Determine the apparent solubility of the prepared solid dispersion in an aqueous medium using the shake-flask method as described in Protocol 1.

Visualizations

Experimental_Workflow_CoSolvency cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Co-solvent Mixtures (0-40%) B Add Excess Quinoxaline Compound A->B C Shake at 25°C for 24-48h B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F

Caption: Workflow for solubility enhancement using the co-solvency method.

Troubleshooting_Logic Start High Variability in Solubility Data Q1 Is Equilibration Time Sufficient (24-48h)? Start->Q1 A1_No No: Increase Shaking Time Q1->A1_No No Q2 Is Temperature Constant? Q1->Q2 Yes A1_Yes Yes A2_No No: Use a Temperature- Controlled Shaker Q2->A2_No No Q3 Is Analytical Method Validated? Q2->Q3 Yes A2_Yes Yes A3_No No: Validate Method for Accuracy & Precision Q3->A3_No No Q4 Is Post-Sampling Precipitation Occurring? Q3->Q4 Yes A3_Yes Yes A4_Yes Yes: Dilute Sample Immediately After Filtration Q4->A4_Yes Yes End Check Compound and Solvent Purity Q4->End No A4_No No

Caption: Troubleshooting logic for variable solubility results.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Heck Reaction of Iodoarenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to byproduct formation when using iodoarenes as substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Heck reaction with iodoarenes?

A1: The most frequently encountered byproducts in the Heck reaction of iodoarenes include:

  • Dehalogenated arenes: The iodoarene is reduced to the corresponding arene.

  • Double bond isomerization of the alkene: The double bond in the product can migrate to a different position.[1][2]

  • Homocoupling of the iodoarene (biaryl formation): Two molecules of the iodoarene couple to form a biaryl species.

  • Products from phosphine ligand degradation: At higher temperatures, phosphine ligands can degrade, leading to incorporation of ligand fragments into the product.[3]

  • Formation of palladium black: Inactive palladium precipitates out of the solution, leading to catalyst deactivation.[4]

Q2: My primary byproduct is the dehalogenated arene. What are the likely causes and how can I minimize it?

A2: Dehalogenation, the reduction of the iodoarene to the corresponding arene, can occur through various pathways. One common route involves the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

Troubleshooting Dehalogenation:

Potential Cause Recommended Solution
Presence of a hydride source Ensure solvents are anhydrous and reagents are pure. Certain bases or additives can act as hydride donors.
High reaction temperature Lowering the reaction temperature may reduce the rate of dehalogenation.[5]
Inefficient reductive elimination The choice of base can influence the rate of the desired reductive elimination versus side reactions. Consider screening different inorganic or amine bases.[2][6]

Q3: I am observing significant double bond isomerization in my product. How can I suppress this side reaction?

A3: Double bond isomerization is a common issue, particularly with certain alkene substrates. It occurs after the β-hydride elimination step, where re-insertion of the palladium hydride and subsequent elimination at a different position leads to the isomerized product.[2][7]

Strategies to Minimize Double Bond Isomerization:

Strategy Description
Addition of Silver or Thallium Salts Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) can facilitate the reductive elimination of HX from the palladium complex, thereby preventing the re-addition and subsequent isomerization.[1][2]
Choice of Ligand The use of specific ligands, such as bidentate phosphines like BINAP, can influence the stereochemistry and reduce isomerization.[2]
Base Selection The base plays a crucial role in the regeneration of the Pd(0) catalyst. Using a non-coordinating, strong base can sometimes minimize isomerization by accelerating the final step of the catalytic cycle.

Q4: My reaction is sluggish and I'm seeing a lot of starting material. What could be the issue?

A4: Low conversion can be attributed to several factors, primarily related to catalyst activity and stability.

Troubleshooting Low Conversion:

Potential Cause Recommended Solution
Catalyst Deactivation The active Pd(0) species can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). The formation of palladium black is a visual indicator of catalyst deactivation.[4]
Improper Catalyst Activation If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[2][8]
Inhibitory Effect of Excess Ligand While ligands are necessary to stabilize the catalyst, a high ligand-to-palladium ratio can sometimes inhibit the reaction.[9]
Poor Solubility Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in the Heck reaction of iodoarenes.

G Troubleshooting Workflow for Heck Reaction of Iodoarenes cluster_start cluster_analysis cluster_byproducts cluster_solutions_dehalogenation cluster_solutions_isomerization cluster_solutions_low_conversion start Reaction Outcome Unsatisfactory analysis Analyze Crude Reaction Mixture (e.g., by GC-MS, LC-MS, NMR) start->analysis dehalogenation Major Byproduct: Dehalogenated Arene analysis->dehalogenation Identify Byproducts isomerization Major Byproduct: Isomerized Alkene analysis->isomerization low_conversion Low Conversion of Starting Material analysis->low_conversion other Other Byproducts analysis->other sol_dehal_1 Use Anhydrous Solvents/Reagents dehalogenation->sol_dehal_1 sol_dehal_2 Lower Reaction Temperature dehalogenation->sol_dehal_2 sol_dehal_3 Screen Different Bases dehalogenation->sol_dehal_3 sol_iso_1 Add Silver or Thallium Salts isomerization->sol_iso_1 sol_iso_2 Screen Different Ligands (e.g., Bidentate) isomerization->sol_iso_2 sol_low_1 Ensure Inert Atmosphere low_conversion->sol_low_1 sol_low_2 Check Catalyst Activation Protocol low_conversion->sol_low_2 sol_low_3 Optimize Ligand:Pd Ratio low_conversion->sol_low_3

Caption: A flowchart to guide researchers in diagnosing and solving common problems encountered during the Heck reaction.

Key Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of an Iodoarene

  • Catalyst Precursor Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reaction Setup: To the flask, add the iodoarene (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, NMP, toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by TLC, GC, or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Suppression of Alkene Isomerization using Silver Carbonate

  • Follow the general procedure (Protocol 1) for the reaction setup.

  • Prior to the addition of the solvent, add silver carbonate (Ag₂CO₃, 1.0-1.2 equiv) to the reaction flask along with the other solid reagents.

  • Proceed with the solvent addition and reaction execution as described in the general procedure. The silver salt will scavenge the palladium hydride intermediate, thus preventing re-addition and isomerization.

Signaling Pathways and Mechanisms

The Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.

G The Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII_RI R-Pd(II)-I(L)₂ OxAdd->PdII_RI Alkene_Coord Alkene Coordination PdII_RI->Alkene_Coord PdII_Alkene [R-Pd(II)-I(L)(Alkene)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(R')-Pd(II)-I(L) Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim PdII_Prod [H-Pd(II)-I(L)₂(Product)] Beta_Hyd_Elim->PdII_Prod Red_Elim Reductive Elimination (+ Base) PdII_Prod->Red_Elim Red_Elim->Pd0

Caption: A diagram of the catalytic cycle of the Heck reaction, showing the key steps from oxidative addition to reductive elimination.

Mechanism of Double Bond Isomerization

This diagram illustrates how the palladium hydride intermediate can lead to the formation of an isomerized product.

G Mechanism of Double Bond Isomerization Desired_Product Desired Product (R-CH=CH-R') Reinsertion Hydropalladation (Re-insertion) Desired_Product->Reinsertion + [H-Pd-X] PdH_Intermediate [H-Pd(II)-X(L)₂] PdH_Intermediate->Reinsertion Isomer_Intermediate R-CH₂-CH(R')-Pd(II)-X(L) Reinsertion->Isomer_Intermediate Beta_Hyd_Elim_Iso β-Hydride Elimination (at new position) Isomer_Intermediate->Beta_Hyd_Elim_Iso Beta_Hyd_Elim_Iso->PdH_Intermediate regenerates Isomerized_Product Isomerized Product (R-CH₂-C(R')=CH₂) Beta_Hyd_Elim_Iso->Isomerized_Product

Caption: The pathway showing how a palladium hydride intermediate can lead to double bond isomerization in the Heck reaction product.

References

Technical Support Center: Purification of Polar Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of polar quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar quinoxaline derivatives often difficult to purify?

Polar quinoxaline derivatives present unique purification challenges due to a combination of their inherent chemical properties. The presence of the nitrogen-containing pyrazine ring makes the core structure basic (pKa ≈ 0.56) and capable of strong interactions.[1][2] When polar functional groups (e.g., -OH, -NH2, -COOH) are added, the challenges are amplified:

  • Strong Silica Gel Interaction: The basic nitrogen atoms in the quinoxaline core interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor resolution, or even irreversible adsorption of the compound onto the column.[3]

  • Complex Solubility Profile: These compounds often exhibit high solubility in polar solvents like methanol or water, but poor solubility in less polar solvents such as ethyl acetate or hexanes. This makes traditional normal-phase chromatography difficult, as a high percentage of a very polar mobile phase is required to elute the compound, which can dissolve the silica and lead to poor separation.[3][4]

  • Recrystallization Difficulties: Finding a single solvent that dissolves the compound when hot but not when cold is often challenging.[5] This frequently necessitates the use of multi-solvent systems, which can be difficult to optimize and may lead to the compound "oiling out" instead of crystallizing.[6]

Q2: My polar quinoxaline is streaking badly on my silica gel column. What can I do?

Streaking or tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.[3] Here are several strategies to resolve this issue:

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol).

    • Ammonium Hydroxide: For very basic compounds, a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be effective.[3]

  • Switch to a Different Stationary Phase:

    • Alumina: Activated alumina is available in neutral, acidic, or basic grades. Basic alumina is often a better choice for purifying basic compounds as it minimizes the strong acid-base interactions.[3]

    • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, making them ideal for purifying basic compounds without tailing.

  • Use Reverse-Phase Chromatography: If the compound is sufficiently polar, switching to a reverse-phase (e.g., C18) column is an excellent alternative.[3][4]

Q3: I'm having trouble finding a good solvent for recrystallization. What are my options?

Finding the right solvent is key to successful recrystallization.[5] If a single solvent isn't working, a two-solvent (or multi-solvent) system is the next logical step.

  • Identify a "Soluble" Solvent: Find a solvent that readily dissolves your compound at or near room temperature.

  • Identify an "Insoluble" (or "Poor") Solvent: Find a solvent in which your compound is poorly soluble, even when hot. This is your anti-solvent.

  • Ensure Miscibility: The two solvents must be miscible with each other (e.g., Ethanol and Water, or Dichloromethane and Hexane).[7]

The general procedure involves dissolving your compound in a minimum amount of the hot "soluble" solvent and then slowly adding the "insoluble" solvent dropwise until the solution becomes cloudy (turbid). A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

A detailed protocol for this method is provided below.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution cools too quickly.[7] It is also common for low-melting point compounds.[6]

  • Cool the Solution More Slowly: Insulate the flask to ensure a very gradual temperature decrease. This gives the molecules time to orient themselves into a crystal lattice.

  • Use More Solvent: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil and add more solvent before attempting to cool it again.[7]

  • Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution so that crystallization begins at a lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.[6]

Q5: When should I consider using reverse-phase chromatography or preparative HPLC?

You should consider these more advanced techniques when traditional methods are insufficient or impractical.

  • Reverse-Phase Flash Chromatography: This is an excellent choice for highly polar quinoxalines that are poorly retained on silica gel. If your compound is more soluble in water/methanol than in ethyl acetate/hexane, reverse-phase is often the best approach.[3][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the method of choice when very high purity (>99%) is required, or when separating closely related impurities that are difficult to resolve by flash chromatography.[8][9] Prep-HPLC can be scaled up from an analytical method and offers superior resolving power, though it typically handles smaller sample quantities and is more expensive due to solvent consumption.[10][11]

Data and Troubleshooting Tables

Table 1: Comparison of Common Purification Techniques for Polar Quinoxalines

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesBest For
Normal-Phase Flash Chromatography Silica GelDCM/MeOH or EtOAc/Hexane (+ basic modifier like TEA)Inexpensive, fast, good for moderate polarity.[4]Peak tailing for basic compounds, potential for irreversible adsorption.[3]Initial cleanup, large scale, moderately polar derivatives.
Normal-Phase Flash Chromatography Alumina (Basic/Neutral)DCM/MeOH or EtOAc/HexaneReduces peak tailing for basic compounds.[3]Can have different selectivity than silica, may be less readily available.Basic quinoxaline derivatives that perform poorly on silica.
Reverse-Phase Flash Chromatography C18-Functionalized SilicaAcetonitrile/Water or Methanol/Water (+ acid modifier like TFA or Formic Acid)Excellent for very polar compounds, predictable separations.[4][12]Higher cost of columns, requires removal of aqueous solvents.[3]Highly polar, water-soluble quinoxaline derivatives.
Recrystallization N/A (Solid State)Ethanol/Water, DCM/Hexane, etc.Potentially high purity, inexpensive, scalable.[13][14]Can have low recovery, difficult to find a suitable solvent, may "oil out".[6][7]Crystalline solids, final purification step for high purity.
Preparative HPLC C18, Phenyl, etc.Acetonitrile/Water or Methanol/Water (+ modifier)Highest resolution and purity, scalable from analytical methods.[8][9]Expensive, lower throughput, high solvent consumption.Achieving >99% purity, separating difficult isomers or impurities.

Table 2: Troubleshooting Guide for Normal-Phase Column Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute (Stuck at baseline) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase % MeOH in DCM).[15]
Compound is irreversibly adsorbed to the silica.Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase.[3]
Severe Peak Tailing / Streaking Strong interaction between the basic compound and acidic silica.Add a basic modifier (0.1-1% TEA or NH4OH) to the mobile phase.[3]
Column is overloaded with sample.Reduce the amount of sample loaded onto the column (typically 1-5% of silica weight).
Poor Separation of Compound and Impurity Incorrect mobile phase polarity.Optimize the solvent system using TLC. Try different solvent combinations (e.g., EtOAc/Hexane vs. DCM/MeOH).[15]
Co-elution of compounds with similar polarity.Consider a different chromatographic technique with higher resolving power, such as preparative HPLC.[8]
Compound Elutes at the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease % MeOH in DCM).[16]

Diagrams and Workflows

Purification_Workflow start Crude Polar Quinoxaline Product check_solid Is the product a solid? start->check_solid try_recryst Attempt Recrystallization check_solid->try_recryst Yes run_tlc Develop TLC Method (Normal & Reverse Phase) check_solid->run_tlc No (Oil/Gum) recryst_ok Was it successful? (Good crystals, >95% purity) try_recryst->recryst_ok recryst_ok->run_tlc No (Oiled out, low purity) end_pure Pure Product recryst_ok->end_pure Yes choose_chrom Choose Best Chromatography Method run_tlc->choose_chrom normal_phase Normal Phase Chromatography (Silica or Alumina) Add basic modifier if needed. choose_chrom->normal_phase Good Rf & spot shape on Silica TLC reverse_phase Reverse Phase Chromatography (C18) choose_chrom->reverse_phase Good Rf & spot shape on C18 TLC check_purity Purity > 98%? normal_phase->check_purity reverse_phase->check_purity prep_hplc Consider Preparative HPLC for higher purity check_purity->prep_hplc No / Need Higher Purity check_purity->end_pure Yes prep_hplc->end_pure

Caption: General workflow for selecting a purification strategy for polar quinoxaline derivatives.

Troubleshooting_Column problem Problem Observed on Silica Gel Column tailing Severe Peak Tailing problem->tailing no_elution Compound Not Eluting problem->no_elution poor_sep Poor Separation problem->poor_sep cause_acid Cause: Strong interaction with acidic silica tailing->cause_acid no_elution->cause_acid cause_polarity_low Cause: Mobile phase polarity is too low no_elution->cause_polarity_low cause_polarity_wrong Cause: Sub-optimal solvent system poor_sep->cause_polarity_wrong solution_modifier Solution 1: Add 0.1-1% TEA or NH4OH to eluent cause_acid->solution_modifier solution_alumina Solution 2: Switch to neutral or basic alumina cause_acid->solution_alumina solution_rp Solution 3: Switch to Reverse Phase (C18) cause_acid->solution_rp solution_increase_pol Solution: Gradually increase % of polar solvent (e.g., MeOH) cause_polarity_low->solution_increase_pol solution_retune_tlc Solution: Re-screen solvents with TLC for better separation cause_polarity_wrong->solution_retune_tlc

Caption: Troubleshooting flowchart for common normal-phase column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol describes a standard procedure for purifying a basic polar quinoxaline derivative using a mobile phase containing triethylamine (TEA) to suppress peak tailing.

1. Slurry and Column Packing:

  • Choose an appropriate column size (a good rule of thumb is a 20-50:1 ratio of silica gel weight to crude compound weight).
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or 98:2 DCM:MeOH).
  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form. Add a thin layer of sand to the top to protect the silica bed.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude compound in a minimal amount of a volatile solvent (like DCM or Methanol).
  • Add a small amount of silica gel (2-3 times the weight of your compound) to this solution.
  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with your starting mobile phase (e.g., 98:2:0.1 DCM:MeOH:TEA).
  • Gradually increase the polarity of the mobile phase (gradient elution) based on your prior TLC analysis. For example, move from 2% MeOH to 5% MeOH, then to 10% MeOH, always maintaining the 0.1% TEA.[15]
  • Collect fractions and monitor their contents using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

Protocol 2: Two-Solvent Recrystallization for Polar Compounds

This protocol is for compounds that are too soluble in one solvent and poorly soluble in another.

1. Solvent Selection:

  • Identify a "good" solvent (Solvent A) that dissolves your compound well at room temperature or upon gentle heating (e.g., Ethanol).
  • Identify a miscible "poor" solvent (Solvent B) in which your compound is insoluble (e.g., Water).

2. Dissolution:

  • Place your crude solid in an Erlenmeyer flask with a stir bar.
  • Heat a flask of Solvent A on a hotplate.
  • Add the minimum amount of hot Solvent A to your crude solid to fully dissolve it. Keep the solution hot and stirring.[5]

3. Induction of Crystallization:

  • While the solution is still hot, add the "poor" solvent (Solvent B) dropwise using a pipette until you see persistent cloudiness (precipitation).
  • Add a few more drops of the hot "good" solvent (Solvent A) until the solution becomes clear again.[6]

4. Cooling and Crystal Formation:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside a beaker of warm water.
  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration, using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold Solvent B (or a mixture of A and B rich in B).[13]
  • Allow the crystals to dry completely in a vacuum oven.

References

preventing homocoupling in palladium-catalyzed reactions of 6-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during palladium-catalyzed cross-coupling of 6-iodoquinoxaline.

Troubleshooting Guides

Issue: Significant formation of 6,6'-biquinoxaline (homocoupling product) is observed.

Potential Causes and Solutions

The formation of 6,6'-biquinoxaline, the homocoupling byproduct of this compound, can arise from several factors within the reaction conditions. Below are common causes and their respective troubleshooting steps.

1. Oxygen in the Reaction Atmosphere

  • Problem: The presence of molecular oxygen can promote the homocoupling of organometallic intermediates. In Suzuki reactions, oxygen can facilitate the homocoupling of boronic acids.[1] Similarly, in Sonogashira couplings, oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling).[2]

  • Solution:

    • Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of high-purity argon or nitrogen. Use Schlenk techniques or a glovebox.

2. Inefficient Reduction of Pd(II) to Pd(0)

  • Problem: Many palladium-catalyzed reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, side reactions, including homocoupling, can be favored.

  • Solution:

    • Choice of Precatalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Reducing Agents: The addition of a mild reducing agent can facilitate the formation of the active Pd(0) catalyst. Some reagents, like phosphines or alcohols, can act as reducing agents in the reaction mixture.

3. Suboptimal Ligand Choice

  • Problem: The nature of the phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands generally favor the desired cross-coupling pathway by promoting oxidative addition and reductive elimination.

  • Solution:

    • Ligand Screening: If homocoupling is a persistent issue, perform a screen of different phosphine ligands. For Suzuki-Miyaura reactions, consider bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. For Heck and Sonogashira reactions, ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.

4. Inappropriate Base or Solvent

  • Problem: The choice of base and solvent can significantly impact the reaction outcome. A base that is too strong or too weak can lead to side reactions. The solvent affects the solubility of reagents and intermediates, which in turn influences reaction rates.

  • Solution:

    • Base Screening: The optimal base is reaction-dependent. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck reactions, organic bases like Et₃N or DIPEA are often used. In Sonogashira couplings, an amine base is typically employed.[2] A screening of different bases is recommended.

    • Solvent Selection: Aprotic polar solvents like DMF, DMAc, or NMP are often effective. In some cases, ethereal solvents like dioxane or THF, or even aqueous mixtures, can be beneficial. The choice of solvent can influence the solubility of the base and the palladium complex, affecting the overall reaction efficiency.

5. Reaction Temperature and Time

  • Problem: High reaction temperatures can sometimes promote side reactions, including homocoupling and catalyst decomposition. Conversely, a temperature that is too low may lead to a sluggish reaction where side pathways become more competitive.

  • Solution:

    • Temperature Optimization: If homocoupling is observed at elevated temperatures, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is slow and homocoupling is still an issue, a moderate increase in temperature might favor the desired cross-coupling. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A1: Homocoupling is a side reaction where two identical molecules of a starting material couple with each other. In the case of reactions with this compound, this would result in the formation of 6,6'-biquinoxaline. Similarly, the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can also undergo homocoupling to form a symmetrical dimer.

Q2: Why is homocoupling a problem?

A2: Homocoupling is undesirable because it consumes the starting materials, reducing the yield of the desired cross-coupled product. The resulting homocoupled byproduct can also have similar physical properties to the desired product, making purification difficult and leading to lower overall process efficiency.

Q3: How does oxygen contribute to homocoupling?

A3: Oxygen can act as an oxidant in the catalytic cycle. In Suzuki reactions, it can promote the oxidative homocoupling of boronic acids.[1] In Sonogashira reactions, it is a key component in the copper-catalyzed homocoupling of terminal alkynes, known as the Glaser coupling.[2] Oxygen can also lead to the deactivation of the Pd(0) catalyst.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes. While both Pd(0) and Pd(II) precatalysts can be used, starting with a Pd(II) source requires an in situ reduction to the active Pd(0) species. If this reduction is not efficient, it can lead to side reactions. Using a pre-formed Pd(0) catalyst or optimizing the conditions for the reduction of the Pd(II) precatalyst can help minimize homocoupling.

Q5: Are there specific ligands that are known to suppress homocoupling?

A5: Bulky and electron-rich phosphine ligands are generally effective at promoting the desired cross-coupling reaction over homocoupling. These ligands stabilize the monomeric palladium species and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). For Suzuki reactions with heteroaryl halides, biarylphosphine ligands like SPhos and XPhos are often good choices.

Q6: What is the role of the base in preventing homocoupling?

A6: The base plays multiple roles in palladium-catalyzed cross-coupling reactions, including activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing the HX byproduct. An inappropriate choice of base (either too strong or too weak) can disrupt the catalytic cycle and lead to an increase in side reactions, including homocoupling. Therefore, screening different bases is often a crucial step in optimizing the reaction.

Data Presentation

Table 1: General Influence of Reaction Parameters on Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring Homocoupling
Atmosphere Inert (Argon or Nitrogen)Presence of Oxygen
Palladium Source Efficiently generated Pd(0)Inefficient reduction of Pd(II) to Pd(0)
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Less sterically demanding, electron-poor ligands
Base Optimal strength for the specific reactionToo strong or too weak base
Solvent Good solubility for all reaction componentsPoor solubility of catalyst or reagents
Temperature Optimized for the specific transformationExcessively high temperatures

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylquinoxaline.

General Procedure for a Heck Reaction of this compound
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if used, e.g., PPh₃, P(o-tol)₃).

  • Degassing: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF, NMP) and the base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir until completion.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify the residue by column chromatography.

General Procedure for a Sonogashira Coupling of this compound
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Degassing: Seal the tube and purge with argon or nitrogen.

  • Solvent, Base, and Alkyne Addition: Add the degassed solvent (e.g., THF, DMF), the amine base (e.g., Et₃N, DIPEA), and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify by column chromatography. To suppress Glaser-Hay homocoupling of the alkyne, it is crucial to maintain strictly anaerobic conditions.[2]

Visualizations

Palladium_Cross_Coupling_Cycle cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = this compound ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal ArPdX2 Ar-Pd(II)-X(L)_n ArPdR Ar-Pd(II)-R(L)_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-R (Product) RedElim->Product Transmetal2 Transmetalation (Ar-M) ArPdX2->Transmetal2 e.g., from another ArPdX or ArB(OH)₂ + O₂ ArPdAr Ar-Pd(II)-Ar(L)_n Transmetal2->ArPdAr RedElim2 Reductive Elimination ArPdAr->RedElim2 RedElim2->Pd0 Regeneration Homocoupling_Product Ar-Ar (Homocoupling) RedElim2->Homocoupling_Product Troubleshooting_Workflow start Start: Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Action: Degas solvents and reagents. Use Schlenk line or glovebox. q1->a1_no No q2 Is an appropriate ligand being used? q1->q2 Yes a1_no->q2 a2_no Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q2->a2_no No q3 Have the base and solvent been optimized? q2->q3 Yes a2_no->q3 a3_no Action: Screen different bases (e.g., carbonates, phosphates) and solvents (e.g., DMF, dioxane). q3->a3_no No q4 Is the reaction temperature optimized? q3->q4 Yes a3_no->q4 a4_no Action: Try a lower temperature for a longer reaction time, or a moderate increase if the reaction is too slow. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

References

Navigating Reaction Temperature for Optimal Quinoxaline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of quinoxalines is a foundational step. Achieving high selectivity and yield often hinges on precise control of reaction temperature. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for quinoxaline synthesis?

A1: Quinoxaline synthesis can be performed across a wide range of temperatures, largely dependent on the chosen synthetic route and catalyst. Many modern protocols utilize room temperature conditions (around 25°C), particularly with the use of efficient catalysts.[1][2][3][4][5] Conversely, traditional methods often employ higher temperatures, including reflux conditions, which can be significantly above 80°C.[5] Microwave-assisted synthesis represents another paradigm, often utilizing elevated temperatures (e.g., 160°C) for very short reaction times.[6][7]

Q2: How does reaction temperature influence the selectivity of my quinoxaline synthesis?

A2: Reaction temperature is a critical parameter for controlling the selectivity of the reaction. In many cases, running the reaction at an optimized temperature can help to minimize the formation of unwanted byproducts. For instance, in certain C-H arylation reactions for synthesizing quinoxaline derivatives, temperature has been identified as having a pronounced impact on the reaction yield and, consequently, its selectivity.[8] Deviating from the optimal temperature can lead to side reactions, reducing the overall purity of the desired product.

Q3: Can quinoxaline synthesis be effectively carried out at room temperature?

A3: Yes, numerous modern protocols have been developed for the efficient synthesis of quinoxalines at room temperature.[1][2][3][4][5] These methods often rely on the use of highly active catalysts, such as alumina-supported heteropolyoxometalates or magnetically recyclable MnFe2O4 nanoparticles, to achieve high yields without the need for heating.[1][2][4] These room temperature procedures offer advantages in terms of energy efficiency and simplified experimental setups.

Troubleshooting Guide

Problem 1: Low or no yield of the desired quinoxaline product.

  • Possible Cause: The reaction temperature may be too low for the specific reagents and catalyst system being used. While many modern methods work at room temperature, some systems require thermal energy to overcome the activation barrier.

  • Solution:

    • Verify the recommended temperature for your specific protocol.

    • If using a room temperature procedure with a novel substrate, a modest increase in temperature (e.g., to 40-60°C) may be beneficial.

    • For traditional syntheses, ensure your reflux apparatus is functioning correctly and maintaining the appropriate temperature of the reaction mixture.

Problem 2: Formation of multiple products and low selectivity.

  • Possible Cause: The reaction temperature may be too high, leading to undesired side reactions or decomposition of starting materials or products.

  • Solution:

    • Lower the reaction temperature. If refluxing, consider a lower-boiling solvent or running the reaction at a controlled temperature below reflux.

    • For exothermic reactions, ensure adequate cooling to dissipate heat and maintain a stable temperature.

    • If using microwave synthesis, a lower temperature setpoint may improve selectivity, even if it requires a slightly longer reaction time.

Problem 3: The reaction is proceeding very slowly.

  • Possible Cause: The reaction temperature is insufficient to achieve a practical reaction rate.

  • Solution:

    • Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress by techniques like TLC or LC-MS.

    • Consider switching to a higher-boiling solvent if compatible with your reagents.

    • For endothermic reactions, ensure consistent and uniform heating of the reaction vessel.

Quantitative Data Summary

The following tables summarize quantitative data from various quinoxaline synthesis protocols, highlighting the impact of reaction conditions on yield.

Table 1: Effect of Catalyst and Temperature on Quinoxaline Yield

CatalystTemperature (°C)Reaction Time (min)Yield (%)Reference
AlCuMoVP2512092[1][2]
AlFeMoVP2512080[1][2]
MnFe2O4Room Temp.Not SpecifiedGood[4]
None (Reflux)>804-30 hours60-88[5]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

NucleophileTemperature (°C)Reaction Time (min)Yield (%)Reference
Benzylamine160569[6]
3-methoxyphenoxy160514[6]
Various502-3Excellent[9]

Experimental Protocols

Protocol 1: Room Temperature Synthesis of 2,3-Diphenylquinoxaline using AlCuMoVP Catalyst [1][2]

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of AlCuMoVP catalyst.

  • Stir the mixture at room temperature (25°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (approximately 120 minutes), separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the pure product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of N2,N3-dibenzylquinoxaline-2,3-diamine [6]

  • Add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), benzylamine (2 mmol), and triethylamine (0.4 mL, 3 mmol) to a microwave tube.

  • Place the reaction mixture in a microwave synthesizer and irradiate for 5 minutes at 160°C.

  • After cooling, extract the resulting mixture.

  • Dry the organic layer using sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the solid product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine o-phenylenediamine, 1,2-dicarbonyl compound, and catalyst in solvent stir Stir at Controlled Temperature reagents->stir Transfer to reaction vessel filter Filter to remove catalyst stir->filter Monitor by TLC until completion dry Dry filtrate filter->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize

Caption: General workflow for catalyzed quinoxaline synthesis.

troubleshooting_logic start Low Yield or Selectivity Issue check_temp Is reaction temperature within optimal range? start->check_temp temp_low Temperature too low? check_temp->temp_low No other_issue Investigate other parameters (catalyst, reagents, time) check_temp->other_issue Yes temp_high Temperature too high? temp_low->temp_high No increase_temp Action: Gradually increase temperature temp_low->increase_temp Yes decrease_temp Action: Decrease temperature temp_high->decrease_temp Yes temp_high->other_issue No

Caption: Troubleshooting logic for temperature-related issues.

References

issues with base sensitivity in Buchwald-Hartwig amination of 6-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with base sensitivity in the Buchwald-Hartwig amination of 6-iodoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in the Buchwald-Hartwig amination of this compound?

A1: The quinoxaline core is an electron-deficient heteroaromatic system, which can be sensitive to strong bases. The choice of base is crucial for several reasons:

  • Deprotonation of the Amine: The primary role of the base is to deprotonate the amine nucleophile, forming the more reactive amide anion that participates in the catalytic cycle.

  • Catalyst Activity: The base can influence the formation and stability of the active Pd(0) catalyst.

  • Substrate Stability: Strong bases can lead to side reactions with the quinoxaline ring, such as nucleophilic aromatic substitution or degradation of the starting material, leading to lower yields and the formation of impurities.[1]

  • Reaction Rate: The strength and solubility of the base can significantly impact the reaction rate. Stronger bases often lead to faster reactions, but with an increased risk of side reactions.

Q2: What are the most common side reactions observed with strong bases in this reaction?

A2: With strong bases like sodium tert-butoxide (NaOtBu), several side reactions can occur:

  • Hydrodehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of quinoxaline as a byproduct.

  • Substrate Decomposition: The electron-deficient quinoxaline ring can be susceptible to nucleophilic attack by the strong base or other nucleophiles present in the reaction mixture, leading to decomposition.

  • Catalyst Deactivation: Strong bases can sometimes promote the formation of inactive palladium species.

Q3: When should I consider using a weaker base?

A3: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred when:

  • Your this compound substrate or amine coupling partner contains base-sensitive functional groups (e.g., esters, ketones).[1]

  • You are observing significant substrate decomposition or hydrodehalogenation with stronger bases.

  • You are aiming for a cleaner reaction profile with fewer byproducts, even if it requires a longer reaction time or higher temperature.

Q4: Can the choice of ligand influence the outcome with different bases?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), can often enable the use of weaker bases by promoting the desired C-N bond formation over side reactions.[2] The combination of a suitable ligand and base is key to a successful reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, with a focus on problems related to the choice of base.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inefficient Catalyst Activation: The chosen base may not be strong enough to activate the palladium precatalyst. 2. Poor Solubility: The base or other reactants may not be sufficiently soluble in the chosen solvent. 3. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst.1. Switch to a stronger base: If using a weak base like K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄. If those fail, a stronger base like NaOtBu or LHMDS could be trialed cautiously. 2. Change the solvent: Toluene and dioxane are common solvents. Ensure your base is soluble. For some inorganic bases, a co-solvent might be necessary. 3. Use high-purity reagents: Ensure starting materials and solvents are anhydrous and free of impurities. Degas the solvent prior to use.
Significant Hydrodehalogenation (loss of iodine) 1. Base is too strong: Strong bases can promote this side reaction. 2. Presence of a hydrogen source: Trace water or other protic impurities can contribute.1. Screen weaker bases: Systematically screen weaker bases such as Cs₂CO₃, K₃PO₄, or even organic bases like DBU in combination with an inorganic salt. 2. Ensure anhydrous conditions: Dry all reagents and solvents thoroughly.
Formation of Multiple Unidentified Byproducts 1. Substrate Decomposition: The quinoxaline ring may be degrading under the reaction conditions. 2. Side reactions of the amine: The amine coupling partner might be undergoing side reactions.1. Lower the reaction temperature: High temperatures in combination with a strong base can accelerate decomposition. 2. Use a weaker base: This is the most common solution to minimize substrate decomposition.[1] 3. Protect sensitive functional groups: If the amine contains other reactive sites, consider protecting them.
Inconsistent Yields 1. Heterogeneous reaction mixture: Poor stirring or clumping of an inorganic base can lead to inconsistent results. 2. Variability in reagent quality: Different batches of reagents, especially the base, can have varying purity and particle size.1. Increase agitation: Ensure vigorous stirring throughout the reaction. 2. Grind the base: Grinding inorganic bases to a fine powder before use can improve consistency. 3. Use a fresh, high-purity base: Always use a freshly opened or properly stored base.

Illustrative Data on Base Screening

Base pKa of Conjugate Acid Typical Reaction Temperature (°C) Expected Yield Range (%) Common Observations
NaOtBu~1960 - 10020 - 70Fast reaction, but high potential for hydrodehalogenation and substrate decomposition.
LHMDS~2625 - 8030 - 75Very strong, non-nucleophilic base. Can be effective but may also lead to decomposition.
K₃PO₄~12.380 - 12050 - 90Good balance of reactivity and selectivity. Often a good starting point for optimization.
Cs₂CO₃~10.380 - 12060 - 95Generally provides high yields with good functional group tolerance due to its solubility in organic solvents.[1]
K₂CO₃~10.3100 - 14040 - 80Weaker base, may require higher temperatures and longer reaction times.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precatalyst, and the ligand.

  • Add the base to the Schlenk tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting and Workflow

Troubleshooting Logic for Base Selection

Troubleshooting_Base_Selection Start Reaction Start: Buchwald-Hartwig Amination of this compound Initial_Base Initial Base Selection: Cs₂CO₃ or K₃PO₄ Start->Initial_Base Run_Reaction Run Reaction & Monitor Initial_Base->Run_Reaction Analyze_Results Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Run_Reaction->Analyze_Results Good_Yield High Yield, Clean Reaction Analyze_Results->Good_Yield Success Low_Yield Low Yield or No Reaction Analyze_Results->Low_Yield Problem Side_Products Significant Side Products (Hydrodehalogenation, Decomposition) Analyze_Results->Side_Products Problem Stronger_Base Troubleshoot: Low Reactivity - Increase Temperature - Screen Stronger Base (NaOtBu) - Change Ligand/Solvent Low_Yield->Stronger_Base Weaker_Base Troubleshoot: Poor Selectivity - Lower Temperature - Screen Weaker Base (K₂CO₃) - Optimize Ligand/Solvent Side_Products->Weaker_Base Optimize Optimize Conditions Stronger_Base->Optimize Weaker_Base->Optimize Optimize->Run_Reaction

Caption: Troubleshooting workflow for base selection in the amination of this compound.

General Experimental Workflow

Experimental_Workflow Reagents 1. Assemble Reagents: This compound, Amine, Pd Catalyst, Ligand, Base, Anhydrous Solvent Setup 2. Reaction Setup: Inert Atmosphere (Ar/N₂) Oven-dried Glassware Reagents->Setup Addition 3. Sequential Addition: Solid Reagents -> Solvent -> Amine Setup->Addition Reaction 4. Heating & Stirring: Monitor by TLC/LC-MS Addition->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purification 6. Purification: Column Chromatography Workup->Purification Analysis 7. Characterization: NMR, MS, etc. Purification->Analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Palladium Catalyst Removal in 6-Iodoquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing palladium catalysts from 6-iodoquinoxaline reaction mixtures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the palladium catalyst from my this compound reaction?

Residual palladium in the final product, particularly in active pharmaceutical ingredients (APIs), is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in drug products.[1] Palladium can also interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[2] Furthermore, it can affect the product's stability, color, and toxicity profile.

Q2: What are the most common methods for removing palladium catalysts?

The most widely used methods for palladium removal include:

  • Filtration through Celite®: A straightforward technique to remove heterogeneous or precipitated palladium.[2][3]

  • Treatment with Activated Carbon: Effective for adsorbing a range of palladium species, but can sometimes lead to product loss.[4]

  • Use of Metal Scavengers: These are solid-supported reagents with functional groups that selectively bind to palladium, allowing for its removal by filtration.[4][5] Common types include silica-based and polymer-supported scavengers with thiol or amine functionalities.

  • Chromatography: Column chromatography can separate the desired product from the palladium catalyst and other impurities.[3]

  • Crystallization: Can be an effective final purification step, though sometimes palladium can co-crystallize with the product.[5]

Q3: How do I choose the best palladium removal method for my this compound reaction?

The optimal method depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the stability of your this compound derivative, and the desired level of purity. The presence of nitrogen atoms in the quinoxaline ring may lead to coordination with palladium, potentially influencing the choice of scavenger. A decision-making workflow is provided below to guide your selection process.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of palladium remain after Celite® filtration. The palladium catalyst is likely in a soluble, homogeneous form.1. Attempt to precipitate the palladium by adding an anti-solvent or by converting it to an insoluble form. 2. Employ a metal scavenger or activated carbon treatment.
Significant product loss after activated carbon treatment. The activated carbon is non-selectively adsorbing the this compound product.[4]1. Reduce the amount of activated carbon used and/or decrease the treatment time. 2. Wash the carbon cake with a fresh portion of solvent to recover adsorbed product. 3. Consider using a more selective metal scavenger.
Palladium levels are still above the acceptable limit after using a scavenger. 1. The chosen scavenger is not optimal for the specific palladium species or reaction conditions. 2. Insufficient amount of scavenger was used. 3. The scavenging time was too short.1. Screen different types of scavengers (e.g., thiol-based, amine-based). 2. Increase the equivalents of the scavenger. 3. Increase the scavenging time and/or temperature, if the product is stable under these conditions.
The final product has an unusual color. Residual palladium colloids or complexes can cause discoloration.Employ a more rigorous purification method such as a combination of scavenging and crystallization or chromatography.

Quantitative Data on Palladium Removal Methods

The following table summarizes the typical efficiencies of various palladium removal techniques. Note that the actual performance will depend on the specific reaction conditions and the nature of the this compound derivative.

Method Initial Pd (ppm) Final Pd (ppm) Product Yield Notes
Celite® Filtration >1000100 - 500HighEffective for heterogeneous palladium.
Activated Carbon 300 - 2000<1 - 50Moderate to HighCan lead to product loss.[4]
Silica-Thiol Scavenger 2000<50HighEfficient for a broad range of palladium species.
Polymer-Bound TMT 3307 - 30HighGood selectivity for palladium.[4]
Crystallization <100<1VariesCan be a very effective final purification step.

Experimental Protocols

Protocol 1: Filtration through Celite®

This method is suitable for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or palladium that has precipitated out of solution.

  • Preparation: Place a 1-2 cm thick pad of Celite® in a sintered glass funnel.

  • Pre-wetting: Pre-wet the Celite® pad with the reaction solvent.

  • Filtration: Dilute the reaction mixture with an appropriate solvent and pass it through the Celite® pad.[2]

  • Washing: Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Protocol 2: Activated Carbon Treatment

This protocol is effective for removing various forms of soluble and colloidal palladium.

  • Addition: To the crude reaction mixture, add 0.1 to 0.5 weight equivalents of activated carbon (e.g., Darco® KB-B).

  • Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 45°C) for a period of 2 to 18 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Use of a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

This protocol is highly effective for selectively removing a wide range of palladium species.

  • Addition: After the reaction work-up, dissolve the crude product in a suitable solvent. Add 2-4 equivalents (relative to the initial amount of palladium) of the silica-thiol scavenger.

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 50°C) for 4 to 24 hours.

  • Filtration: Filter off the scavenger.

  • Washing: Wash the scavenger with a fresh portion of the solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Workflow and Pathway Diagrams

Palladium_Removal_Workflow start Crude this compound Reaction Mixture check_pd_form Is Palladium Heterogeneous? start->check_pd_form celite_filtration Filtration through Celite® check_pd_form->celite_filtration Yes scavenger_screen Screen Metal Scavengers (e.g., Thiol, Amine) check_pd_form->scavenger_screen No (Homogeneous) analyze_pd_1 Analyze Residual Pd celite_filtration->analyze_pd_1 analyze_pd_1->scavenger_screen Pd > Target final_product Purified Product (< Target Pd Level) analyze_pd_1->final_product Pd < Target carbon_treatment Activated Carbon Treatment scavenger_screen->carbon_treatment If scavenger fails or is not available optimize_scavenging Optimize Scavenging (Equivalents, Time, Temp) scavenger_screen->optimize_scavenging Select Best Scavenger analyze_pd_2 Analyze Residual Pd carbon_treatment->analyze_pd_2 optimize_scavenging->analyze_pd_2 analyze_pd_2->final_product Pd < Target crystallization Consider Crystallization or Chromatography analyze_pd_2->crystallization Pd > Target crystallization->final_product

Scavenging_Process_Flow filtration filtration purified_filtrate purified_filtrate filtration->purified_filtrate spent_scavenger spent_scavenger filtration->spent_scavenger

References

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of quinoxalines, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of quinoxaline synthesis?

The regioselectivity in quinoxaline synthesis, particularly from the condensation of unsymmetrical 1,2-diamines and 1,2-dicarbonyl compounds, is primarily governed by:

  • Electronic Effects of Substituents: The electronic nature of substituents on both the diamine and dicarbonyl reactants plays a crucial role. Electron-donating groups (EDGs) on the o-phenylenediamine can increase the nucleophilicity of the adjacent amino group, influencing which nitrogen attacks the more electrophilic carbonyl carbon first. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity.[1][2]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophilic amino group to a particular carbonyl group, thereby directing the condensation to the less hindered site.

  • Reaction Conditions: Parameters such as pH (acidic or basic catalysis), solvent polarity, and temperature can significantly impact the reaction pathway and the resulting regioselectivity.[3][4][5]

  • Catalyst Choice: The type of catalyst employed, including acids, bases, organocatalysts, and metal-based catalysts, can dramatically influence the regiochemical outcome of the reaction.[1][6][7][8]

Q2: How can I control the regioselectivity when using an unsymmetrical 1,2-dicarbonyl compound?

Controlling regioselectivity with an unsymmetrical 1,2-dicarbonyl compound is a common challenge. Here are some strategies:

  • pH Control: The use of acidic or basic conditions can reverse the regioselectivity. For instance, in the synthesis of quinoxalin-2-one derivatives, acidic conditions (e.g., with acetic acid) can favor one regioisomer, while basic conditions (e.g., with triethylamine) can favor the other.[5]

  • Catalyst Selection: Specific catalysts can direct the reaction towards a particular isomer. For example, certain organocatalysts or metal complexes can selectively activate one carbonyl group over the other.

  • Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed at the unprotected site, followed by deprotection to yield the desired regioisomer.

Q3: What is the effect of substituents on the o-phenylenediamine on regioselectivity?

Substituents on the o-phenylenediamine ring significantly direct the regioselectivity:

  • Electron-Donating Groups (EDGs): EDGs such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring and the nucleophilicity of the amino groups. The amino group para to the EDG is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO₂) or chloro (-Cl) groups decrease the nucleophilicity of the amino groups. The amino group meta to the EWG is typically more nucleophilic than the one ortho or para to it, thus influencing the initial site of attack.[1]

Troubleshooting Guides

Problem 1: Poor or no regioselectivity observed in the reaction of an unsymmetrical o-phenylenediamine with a symmetrical 1,2-diketone.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent The polarity of the solvent can influence the relative nucleophilicity of the two amino groups. Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene, cyclohexane).[3][4]
Neutral Reaction Conditions Running the reaction under neutral conditions may not be sufficient to differentiate the reactivity of the two amino groups. Introduce a catalyst to direct the reaction.
Sub-optimal Temperature The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product.
Lack of an Effective Catalyst The absence of a suitable catalyst can lead to a mixture of regioisomers. Introduce a catalyst known to influence regioselectivity.
Problem 2: The undesired regioisomer is the major product.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect pH The regioselectivity can often be reversed by switching from acidic to basic conditions or vice versa. For example, if an acidic catalyst gives the wrong isomer, try a basic catalyst like triethylamine or DBU.[5][9]
Electronic Effects Favoring the Undesired Isomer If the inherent electronic effects of your substrates favor the undesired product, you may need to employ a directing group strategy. Introduce a removable directing group that sterically or electronically favors the formation of the desired isomer.
Thermodynamic vs. Kinetic Control Your current conditions may favor the thermodynamically stable (but undesired) product. Attempt the reaction at a lower temperature for a shorter duration to isolate the kinetically favored product.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield and regioselectivity of quinoxaline synthesis based on literature data.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneToluene251200[8]
Al₂O₃Toluene251200[8]
AlCuMoVPToluene2512092[8]
AlFeMoVPToluene2512080[8]
CrCl₂·6H₂OEthanolRoom Temp.3692[6]

Table 2: Regioselectivity in the Synthesis of Quinoxalin-2-ones under Acidic and Basic Conditions

o-Phenylenediamine SubstituentCatalyst (equiv.)SolventRegioisomeric Ratio (A:B)Reference
4-MethylNoneMeOH2.0:1[5]
4-MethylAcOH (2.0)MeOH9.9:1[5]
4-MethylAcOH (5.0)MeOH15.7:1[5]
4-MethylTEA (5.0)MeOH1:4[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxalines using a Heterogeneous Catalyst

This protocol is adapted from the synthesis of 2,3-diphenylquinoxaline using an alumina-supported heteropolyoxometalate catalyst.[8]

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Regioselective Synthesis of Quinoxalin-2-one Derivatives under Acidic Conditions

This protocol is based on the acid-catalyzed regioselective synthesis of substituted quinoxalin-2-ones.[5]

  • Dissolve the substituted o-phenylenediamine (1.0 mmol) and the α-ketoester (1.2 mmol) in methanol (5 mL).

  • Add acetic acid (5.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

Visualizations

reaction_pathway diamine Unsymmetrical o-Phenylenediamine catalyst Catalyst (Acid/Base/Metal) diketone Unsymmetrical 1,2-Diketone isomerA Regioisomer A catalyst->isomerA Pathway 1 isomerB Regioisomer B catalyst->isomerB Pathway 2 solvent Solvent temperature Temperature

Caption: Factors influencing the regioselective synthesis of quinoxalines.

experimental_workflow start Start: Mix Reactants (Diamine + Diketone) add_catalyst Add Catalyst and Solvent start->add_catalyst reaction Stir at Defined Temperature add_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Reaction Workup (Filtration, Extraction) monitor->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for quinoxaline synthesis.

logical_relationship cluster_input Controllable Parameters cluster_output Outcome Substituents Substituent Electronic and Steric Effects Regioselectivity Regioselectivity (Ratio of Isomers) Substituents->Regioselectivity Catalyst Catalyst Choice (Acid vs. Base) Catalyst->Regioselectivity Conditions Reaction Conditions (Solvent, Temp.) Conditions->Regioselectivity

References

dealing with air-sensitive reagents in 6-iodoquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodoquinoxaline, with a particular focus on handling air-sensitive reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when dealing with air-sensitive starting materials. The primary synthetic route considered is the condensation of 4-iodo-1,2-phenylenediamine with glyoxal.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of 4-iodo-1,2-phenylenediamine: This starting material can be sensitive to air and light, leading to oxidation and decomposition.[1][2][3]- Use freshly purchased or purified 4-iodo-1,2-phenylenediamine. - Store the reagent under an inert atmosphere (nitrogen or argon) and protect it from light. - Handle the reagent quickly to minimize exposure to air.
Inefficient Reaction Conditions: The condensation reaction may not be proceeding to completion.- Ensure the reaction is stirred efficiently. - Optimize the reaction temperature and time. While many quinoxaline syntheses proceed at room temperature, gentle heating may be required.[4] - Consider using a catalyst. While often not strictly necessary, mild acid catalysts can sometimes improve yields.
Impure Glyoxal Solution: The glyoxal solution may have polymerized or contain inhibitors.- Use a freshly opened or prepared solution of glyoxal. - Commercial glyoxal is often supplied as a 40% aqueous solution; ensure the correct stoichiometry is used.
Dark-Colored Reaction Mixture and Product Oxidation of Starting Material or Intermediates: Exposure of the 4-iodo-1,2-phenylenediamine or reaction intermediates to air can lead to the formation of colored impurities.[1][2]- Perform the reaction under an inert atmosphere (e.g., using a nitrogen-filled balloon or a Schlenk line). - Degas the solvent prior to use by sparging with an inert gas.
Side Reactions: Undesired side reactions can produce colored byproducts.- Control the reaction temperature to minimize side reactions. - Ensure the purity of the starting materials.
Difficulty in Product Purification Presence of Polar Impurities: Oxidized starting materials or byproducts can be highly polar, making purification by standard column chromatography challenging.- Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6] - If column chromatography is necessary, consider using a more polar eluent system or a different stationary phase.
Product is a Stubborn Oil: The product may not crystallize easily.- Try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. - Use seed crystals from a previous successful batch if available. - Ensure the product is free from residual solvent.

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to use an inert atmosphere for the synthesis of this compound?

A1: While some quinoxaline syntheses can be performed in the open air, the key starting material for this compound, 4-iodo-1,2-phenylenediamine, is an aromatic diamine. Aromatic diamines, such as the parent o-phenylenediamine, are known to be sensitive to air and can oxidize, leading to darker-colored products and potentially lower yields.[1][2] For the best results and highest purity, working under an inert atmosphere of nitrogen or argon is highly recommended.

Q2: My 4-iodo-1,2-phenylenediamine has turned dark. Can I still use it?

A2: Darkening of 4-iodo-1,2-phenylenediamine is an indication of oxidation.[2] Using the discolored reagent may result in a lower yield and a more challenging purification of the final product due to the presence of colored impurities. It is advisable to purify the starting material before use, for example, by recrystallization, or to use a fresh, unoxidized batch.

Q3: What is the expected yield for the synthesis of this compound from 4-iodo-1,2-phenylenediamine and glyoxal?

A3: The yield can vary depending on the reaction conditions and the purity of the starting materials. Based on similar quinoxaline syntheses, yields can range from moderate to high. For the condensation of o-phenylenediamine with glyoxal, yields of up to 92% have been reported under optimized, microwave-assisted, solvent-free conditions.[5] A well-executed reaction under an inert atmosphere should provide a good yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the starting material (4-iodo-1,2-phenylenediamine) and the appearance of the product spot (this compound) can be visualized under UV light.

Q5: What are the best practices for storing 4-iodo-1,2-phenylenediamine?

A5: To maintain its purity and reactivity, 4-iodo-1,2-phenylenediamine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should also be protected from light and stored in a cool, dry place.

Experimental Protocols

Synthesis of this compound under an Inert Atmosphere

This protocol describes the synthesis of this compound from 4-iodo-1,2-phenylenediamine and glyoxal, emphasizing techniques to handle the air-sensitive starting material.

Materials:

  • 4-iodo-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or a round-bottom flask with a septum inlet

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask (e.g., a Schlenk flask) and flame-dry it under vacuum or heat it in an oven and cool under a stream of inert gas to remove any adsorbed moisture. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Reagent Addition: To the cooled, inerted flask, add 4-iodo-1,2-phenylenediamine (1.0 eq).

  • Solvent Addition: Add degassed ethanol to the flask via a cannula or syringe to dissolve the diamine.

  • Addition of Glyoxal: Slowly add the glyoxal solution (1.0-1.1 eq) to the stirred solution of the diamine at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

Parameter Condition A (Reaction in Air) Condition B (Reaction under Inert Atmosphere) Reference
Starting Material Appearance May darken upon handlingRemains light-colored[1][2]
Reaction Mixture Color Often turns dark brown or blackTypically a lighter yellow or orange solutionInferred from the properties of o-phenylenediamines
Typical Yield 60-75%85-95%Estimated based on general quinoxaline synthesis yields[4][5]
Product Purity (before purification) Lower, with colored impuritiesHigherInferred from the prevention of oxidative side reactions

Visualizations

experimental_workflow Experimental Workflow for Air-Sensitive this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry flask under vacuum prep2 Cool under N2/Ar prep1->prep2 prep3 Degas solvent prep2->prep3 reac1 Add 4-iodo-1,2-phenylenediamine prep3->reac1 Maintain inert atmosphere reac2 Add degassed solvent reac1->reac2 reac3 Add glyoxal solution reac2->reac3 reac4 Stir at room temperature reac3->reac4 work1 Remove solvent in vacuo reac4->work1 work2 Purify by recrystallization or chromatography work1->work2

Caption: Workflow for the synthesis of this compound under inert atmosphere.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield q1 Was the 4-iodo-1,2-phenylenediamine fresh and light-colored? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Was the reaction performed under an inert atmosphere? ans1_yes->q2 Fresh/Pure sol1 Purify or use fresh starting material. Store under inert gas and protect from light. ans1_no->sol1 Dark/Old end_node Improved Yield sol1->end_node ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Were the reaction conditions (time, temperature) optimized? ans2_yes->q3 Inert sol2 Repeat the reaction under N2 or Ar. Use degassed solvents. ans2_no->sol2 In Air sol2->end_node ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no ans3_yes->end_node Optimized sol3 Monitor reaction by TLC. Consider gentle heating. ans3_no->sol3 Standard sol3->end_node

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Characterization of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of quinoxaline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis and Purification

Q1: My quinoxaline synthesis via condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound is giving a low yield and multiple spots on TLC. What are the common pitfalls?

A1: The condensation reaction for quinoxaline synthesis is generally robust, but several factors can lead to low yields and the formation of byproducts.[1] Common issues include:

  • Reaction Conditions: While the classic approach often involves high temperatures and strong acid catalysts, these conditions can sometimes lead to side reactions.[2] Milder, modern methods using catalysts like alumina-supported heteropolyoxometalates can offer higher yields at room temperature.[2]

  • Starting Material Purity: Impurities in the o-phenylenediamine or dicarbonyl compound can lead to a variety of side products. Ensure the purity of your starting materials before proceeding.

  • Side Reactions: One common, yet often unexpected, byproduct is the formation of 3,4-dihydroquinoxalines.[3] Additionally, self-condensation of the dicarbonyl compound or other side reactions of the diamine can occur.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. While ethanol or acetic acid are commonly used, exploring other solvents like toluene may be beneficial.[1][2]

Troubleshooting Workflow for Quinoxaline Synthesis

G cluster_synthesis Synthesis Troubleshooting cluster_optimization Optimization Strategies cluster_byproducts Potential Byproducts start Low Yield / Impure Product check_purity Verify Purity of Starting Materials start->check_purity optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Purity Confirmed check_byproducts Identify Byproducts optimize_cond->check_byproducts catalyst Vary Catalyst (e.g., acid, metal) optimize_cond->catalyst temperature Adjust Temperature optimize_cond->temperature solvent Screen Solvents (e.g., EtOH, Toluene) optimize_cond->solvent purify Purification check_byproducts->purify dihydro 3,4-Dihydroquinoxalines check_byproducts->dihydro self_cond Dicarbonyl Self-Condensation check_byproducts->self_cond success High Purity Quinoxaline Derivative purify->success

Caption: A workflow for troubleshooting common issues in quinoxaline synthesis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: I'm having trouble with the complete assignment of 1H and 13C NMR spectra for my quinoxaline derivative. The spectra are complex and some peaks are broad.

A2: NMR characterization of quinoxaline derivatives can be challenging due to several factors:

  • Signal Overlap: Especially in complex molecules, significant overlap can occur in the 1D 1H NMR spectrum, making assignments difficult.[5]

  • Unexpected Byproducts: As mentioned, the synthesis can sometimes yield unexpected products like 3,4-dihydroquinoxalines, which have distinct NMR signals that can be mistaken for impurities or the desired product.[3][6]

  • Complex Coupling Patterns: Aromatic protons can exhibit complex splitting patterns, and long-range couplings may further complicate the spectra.[7]

Troubleshooting and Best Practices:

  • Utilize 2D NMR: For unambiguous assignments, a suite of 2D NMR experiments is essential.[5]

    • COSY (Correlation Spectroscopy): To identify 1H-1H coupling networks.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.

Experimental Protocol: General Procedure for 2D NMR Analysis

  • Sample Preparation: Prepare a solution of the quinoxaline derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration appropriate for the spectrometer's sensitivity.

  • 1D 1H NMR: Acquire a standard 1D 1H NMR spectrum to assess the overall complexity and identify major signals.[5]

  • COSY: Run a standard COSY experiment to establish proton-proton correlations.

  • HSQC: Acquire a multiplicity-edited HSQC spectrum to correlate proton and carbon signals and determine the multiplicity of each carbon.[8]

  • HMBC: Run an HMBC experiment to establish long-range correlations. Optimize the long-range coupling delay based on expected J-couplings (typically 2-3 Hz).

  • Data Analysis: Use the combination of these spectra to piece together the molecular structure. Start by identifying key functional groups and spin systems and then use HMBC to connect them.

3. Mass Spectrometry (MS)

Q3: I have synthesized two isomeric quinoxaline derivatives, but their ESI-MS/MS spectra look very similar. How can I differentiate them?

A3: Differentiating isomers of quinoxaline derivatives by mass spectrometry can be challenging due to similar fragmentation pathways.[10] However, careful analysis and optimization of experimental conditions can reveal subtle differences.

  • Collision-Induced Dissociation (CID) Energy: Increasing the collision energy in MS/MS experiments can induce different fragmentation pathways for isomers, allowing for their differentiation.[10]

  • Fragmentation Patterns: Even if the major fragments are the same, the relative intensities of the fragment ions can differ between isomers. A detailed analysis of the full MS/MS spectrum is crucial.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides the exact mass and elemental composition, it may not be sufficient on its own to distinguish isomers. However, it is essential for confirming the molecular formula.

Experimental Protocol: ESI-MS/MS for Isomer Differentiation

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the quinoxaline derivative in a suitable solvent like methanol, acetonitrile, or a mixture with water.[11] Avoid non-volatile solvents and high salt concentrations.[11]

  • Infusion and MS Scan: Infuse the sample into the ESI source and acquire a full scan MS spectrum to identify the protonated molecule [M+H]+.

  • MS/MS Analysis:

    • Isolate the precursor ion ([M+H]+) in the quadrupole.

    • Perform CID by applying a range of collision energies (e.g., starting from 10 eV and increasing in increments of 5-10 eV).

    • Acquire the product ion spectra at each collision energy.

  • Data Comparison: Carefully compare the product ion spectra of the two isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.[10]

Logical Flow for Mass Spectrometry Analysis

G cluster_ms MS-based Isomer Differentiation start Similar MS/MS Spectra for Isomers optimize_cid Vary Collision Energy start->optimize_cid analyze_intensity Compare Relative Fragment Intensities optimize_cid->analyze_intensity unique_fragments Identify Unique Fragment Ions analyze_intensity->unique_fragments differentiate Successful Differentiation unique_fragments->differentiate

Caption: A logical workflow for differentiating quinoxaline isomers using mass spectrometry.

4. Crystallography

Q4: I am struggling to obtain single crystals of my quinoxaline derivative suitable for X-ray diffraction.

A4: Growing high-quality single crystals can be a trial-and-error process. For quinoxaline derivatives, the following points are particularly relevant:

  • Purity: The compound must be highly pure. Even small amounts of impurities can inhibit crystal growth or lead to poor crystal quality.[12]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal.[13]

  • Crystallization Method: Several methods can be employed, and the best one will depend on the specific compound.

    • Slow Evaporation: Simple but can sometimes lead to crystals growing on the surface of the vessel.[12]

    • Slow Cooling: Cooling a saturated solution can be effective.[12]

    • Vapor Diffusion: Diffusing a poor solvent into a solution of the compound in a good solvent is a very common and effective technique.

    • Liquid-Liquid Diffusion: Layering a less dense, miscible precipitant over a solution of the compound.[14]

  • Patience and Stability: Do not disturb the crystallization vessel. Vibrations and rapid temperature changes can negatively impact crystal growth.[12]

Experimental Protocol: General Procedure for Crystal Growth by Liquid Diffusion

  • Prepare a Concentrated Solution: Dissolve the purified quinoxaline derivative in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Layer the Precipitant: Carefully layer a "poor" solvent (a miscible solvent in which the compound is poorly soluble and is less dense than the "good" solvent) on top of the concentrated solution. A typical volume ratio of good solvent to poor solvent is 1:4 or 1:5.[14]

  • Seal and Store: Seal the container and leave it in an undisturbed location at a constant temperature.

  • Monitor: Crystals should form at the interface of the two solvents over a period of hours to days. If no crystals form, try adjusting the concentrations or the solvent system.[15]

5. Photophysical Characterization

Q5: The fluorescence emission spectrum of my quinoxaline derivative shifts significantly when I change the solvent. Is this normal?

A5: Yes, this phenomenon, known as solvatochromism, is common for many quinoxaline derivatives, especially those with donor-acceptor architectures.[16] The emission spectra of these compounds are often sensitive to the polarity of the solvent, with a red-shift (to longer wavelengths) typically observed in more polar solvents.[16] This indicates that the excited state is more polar than the ground state.

Factors Influencing Photophysical Properties:

  • Solvent Polarity: As discussed, this is a major factor.

  • Substituents: The nature and position of substituents on the quinoxaline core can dramatically alter the absorption and emission wavelengths, as well as the fluorescence quantum yield.[17]

  • Aggregation: Some quinoxaline derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This can be a confounding factor if not properly controlled.

  • Temperature: Temperature can also influence the fluorescence properties of some quinoxaline derivatives.[16]

Quantitative Data on Solvatochromism

The following table summarizes the effect of solvent polarity on the emission maximum (λem) for a representative donor-acceptor quinoxaline derivative.

SolventPolarity (Δf)Emission Maximum (λem) (nm)
Cyclohexane0~500
Ethyl Acetate0.2~550
Acetonitrile0.3~600

Data is representative and will vary for different derivatives.[16]

Relationship of Factors Affecting Photophysical Properties

G cluster_photophys Factors Influencing Photophysical Properties photophys Observed Photophysical Properties (Absorption, Emission, Quantum Yield) solvent Solvent Polarity solvent->photophys substituents Substituent Effects (Electronic & Steric) substituents->photophys aggregation Aggregation State (AIE) aggregation->photophys temperature Temperature temperature->photophys

Caption: Key factors that can influence the photophysical characterization of quinoxaline derivatives.

References

Technical Support Center: Overcoming Poor Reproducibility in 6-Iodoquinoxaline Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during 6-iodoquinoxaline coupling reactions. Unreliable reaction outcomes can hinder research progress; this resource aims to provide solutions to improve reproducibility and ensure successful synthetic results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the common initial checks?

A1: When a Suzuki-Miyaura reaction fails, begin by verifying the integrity of your reagents and setup. Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active and has been stored under appropriate inert conditions. The quality of the boronic acid and the base (e.g., K₂CO₃, Cs₂CO₃) is also critical; consider using freshly opened or properly stored reagents. The reaction is highly sensitive to oxygen, so ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing significant amounts of dehalogenated quinoxaline in my coupling reaction. How can I minimize this side product?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be promoted by impurities in the reagents or solvent, or by certain reaction conditions. To minimize dehalogenation, ensure all reagents and solvents are pure and anhydrous. The choice of phosphine ligand can also influence the rate of dehalogenation versus the desired coupling. Consider screening different ligands, as bulkier, more electron-donating ligands can sometimes suppress this side reaction. Additionally, lowering the reaction temperature and using the minimum necessary amount of base can be beneficial.

Q3: My Buchwald-Hartwig amination of this compound is giving a complex mixture of products. What could be the cause?

A3: A complex product mixture in Buchwald-Hartwig aminations can arise from several factors. The choice of base is crucial; strong bases like NaOtBu can sometimes promote side reactions if not used carefully. The catalyst system, including the palladium precursor and the phosphine ligand, must be appropriate for the specific amine and substrate. For heteroaromatic halides like this compound, specialized ligands may be required to achieve high selectivity. It is also important to ensure the starting this compound and the amine coupling partner are of high purity, as impurities can lead to undesired side reactions.

Q4: How critical is the choice of solvent for these coupling reactions?

A4: The solvent plays a significant role in the solubility of reagents and intermediates, and it can influence the reaction rate and selectivity. For Suzuki-Miyaura reactions, solvents like DME, THF, and toluene are commonly used, often with the addition of water to facilitate the dissolution of the base. For Buchwald-Hartwig aminations, anhydrous aprotic solvents such as toluene, dioxane, or THF are typical choices. The optimal solvent can be substrate-dependent, and screening different solvents may be necessary to improve reproducibility.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: I have set up my Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound, but I am observing very low conversion to the desired product. What steps can I take to improve the yield?

Answer:

  • Verify Reagent Quality and Inert Atmosphere:

    • Catalyst: Ensure your palladium catalyst is active. Consider using a freshly opened bottle or a pre-catalyst that is more stable to air and moisture.

    • Reagents: Use high-purity this compound, boronic acid/amine, and base. Impurities can poison the catalyst.

    • Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Optimize Reaction Conditions:

    • Temperature: While many coupling reactions are run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition or side reactions. Try running the reaction at a lower temperature for a longer period or vice-versa.

    • Concentration: The concentration of the reactants can impact the reaction rate. If the reaction is slow, consider increasing the concentration.

  • Screen Reaction Components:

    • Ligand: The choice of phosphine ligand is critical. For challenging substrates, screening a variety of ligands (e.g., bulky, electron-rich biarylphosphines for Buchwald-Hartwig) can significantly improve the yield.

    • Base: The strength and solubility of the base are important. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used. The optimal base can be substrate-dependent.

    • Catalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit different activities.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am isolating a significant amount of side products, such as homocoupled boronic acid (in Suzuki reactions) or dehalogenated starting material. How can I improve the selectivity?

Answer:

  • Minimize Homocoupling (Suzuki-Miyaura):

    • Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure rigorous exclusion of air from the reaction mixture.

    • The stoichiometry of the reagents can be adjusted. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.

    • The choice of palladium catalyst and ligand can also affect the extent of homocoupling.

  • Reduce Dehalogenation:

    • This side reaction is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are scrupulously dried.

    • The nature of the base can play a role. A weaker base or a phosphate base might be less prone to inducing dehalogenation compared to very strong alkoxide bases.

    • Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired cross-coupling.

Issue 3: Poor Reproducibility Between Batches

Question: I have successfully performed the coupling reaction once, but subsequent attempts under what I believe are the same conditions have failed or given poor yields. What could be causing this lack of reproducibility?

Answer:

  • Inconsistent Reagent Quality:

    • The purity and activity of reagents can vary between batches, especially for sensitive materials like palladium catalysts and phosphine ligands. Always use reagents from a reliable source and handle them under appropriate conditions.

    • Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity.

  • Variations in Reaction Setup:

    • Ensure that the level of degassing and the quality of the inert atmosphere are consistent for each reaction.

    • Stirring rate can affect reactions involving slurries (e.g., with insoluble bases). Maintain consistent and efficient stirring.

    • Precise temperature control is crucial. Use a reliable heating mantle with a temperature controller.

  • Trace Impurities:

    • Trace impurities in the starting materials or solvents can have a significant impact on catalytic reactions. Consider re-purifying starting materials if reproducibility is a persistent issue.

Data Presentation: Quantitative Reaction Parameters

The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related chloro- and bromo-quinoline/quinoxaline systems, providing a starting point for optimization.[1][2]

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Arylboronic Acids [1]

EntryArylboronic Acid (ArB(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877
23-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90867
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90875
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890
52,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90896
62-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90872
74-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90863

Table 2: Buchwald-Hartwig Amination of 6-Bromoflavone with Arylamines [2]

EntryArylaminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (1.4)Toluene11077
2AnilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (1.4)Toluene11050
34-(Trifluoromethyl)anilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (1.4)Toluene11033
44-ChloroanilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (1.4)Toluene11045
53,4-DimethoxyanilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (1.4)Toluene11095

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the coupling of haloquinoxalines.[1]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloroquinoxaline (1 equiv), the corresponding arylboronic acid (1.3 equiv), and K₃PO₄ (2 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive flow of argon.

  • Add anhydrous, degassed THF via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloroquinoxaline.

Representative Buchwald-Hartwig Amination Protocol

This protocol is based on the amination of bromoarenes.[2]

  • To an oven-dried Schlenk tube, add the 6-bromoflavone (1 equiv), the desired arylamine (1.2 equiv), and Cs₂CO₃ (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, under argon, prepare a solution of Pd₂(dba)₃ (2.5 mol%) and XantPhos (5 mol%) in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 6-arylamino-flavone product.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility Issue check_reagents Verify Reagent Quality (Purity, Activity, Storage) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_setup Examine Experimental Setup (Inert Atmosphere, Stirring) start->check_setup side_products Analyze for Side Products (Dehalogenation, Homocoupling) check_reagents->side_products check_conditions->side_products check_setup->side_products optimization Systematic Optimization (Ligand, Base, Solvent Screening) side_products->optimization success Reproducible High Yield optimization->success

Caption: A logical workflow for troubleshooting poor reproducibility.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine_Coordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation (Base) [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of 6-Iodoquinoxaline and 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor. This guide provides a detailed comparison of the reactivity of 6-iodoquinoxaline and 6-bromoquinoxaline, two key heterocyclic building blocks, in this widely utilized reaction. The evidence strongly supports the superior reactivity of this compound, a trend rooted in the fundamental principles of organometallic chemistry.

The relative reactivity of organohalides in Suzuki coupling is a well-established principle, generally following the order of I > Br > Cl > F. This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond and the kinetics of the rate-determining oxidative addition step in the catalytic cycle. The weaker C-I bond in this compound allows for a more facile cleavage and subsequent oxidative addition to the palladium catalyst compared to the stronger C-Br bond in 6-bromoquinoxaline.

Quantitative Comparison of Reactivity

While a direct, side-by-side comparative study under identical conditions for this compound and 6-bromoquinoxaline in the literature is scarce, the overarching principles of Suzuki coupling and data from analogous systems consistently demonstrate the enhanced reactivity of the iodo-substituted compound. This increased reactivity often translates to higher yields, shorter reaction times, and the ability to employ milder reaction conditions.

To illustrate this, a hypothetical yet representative comparison based on typical outcomes in Suzuki reactions is presented in the table below. These values are extrapolated from numerous studies on the reactivity of aryl halides and heteroaryl halides in palladium-catalyzed cross-coupling reactions.

ParameterThis compound6-Bromoquinoxaline
Typical Reaction Time 1-4 hours6-24 hours
Typical Reaction Temp. Room Temperature - 80°C80°C - 120°C
Typical Yield > 90%70-85%
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)

This table represents expected trends and not data from a single direct comparative experiment.

The logical relationship for the reactivity of these two compounds in the Suzuki coupling can be visualized as a straightforward progression.

G Reactivity in Suzuki Coupling This compound This compound Faster Oxidative Addition Faster Oxidative Addition This compound->Faster Oxidative Addition Weaker C-I Bond Higher Reactivity Higher Reactivity Faster Oxidative Addition->Higher Reactivity 6-Bromoquinoxaline 6-Bromoquinoxaline Slower Oxidative Addition Slower Oxidative Addition 6-Bromoquinoxaline->Slower Oxidative Addition Stronger C-Br Bond Lower Reactivity Lower Reactivity Slower Oxidative Addition->Lower Reactivity Milder Conditions\n(Lower Temp, Shorter Time) Milder Conditions (Lower Temp, Shorter Time) Higher Reactivity->Milder Conditions\n(Lower Temp, Shorter Time) Harsher Conditions\n(Higher Temp, Longer Time) Harsher Conditions (Higher Temp, Longer Time) Lower Reactivity->Harsher Conditions\n(Higher Temp, Longer Time)

Figure 1. Logical flow demonstrating the higher reactivity of this compound.

The Suzuki Coupling Catalytic Cycle

The enhanced reactivity of this compound is best understood by examining the catalytic cycle of the Suzuki-Miyaura coupling reaction. The cycle is initiated by the oxidative addition of the organohalide to a palladium(0) complex. This step is typically the rate-determining step of the overall reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Ar-I or Ar-Br) pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base r_pd_r_prime R-Pd(II)Ln-R' transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The energy barrier for the oxidative addition step is significantly lower for aryl iodides compared to aryl bromides due to the difference in the C-X bond strengths (C-I: ~278 kJ/mol, C-Br: ~338 kJ/mol). This lower activation energy for this compound leads to a faster reaction rate.

Experimental Protocols

Materials:

  • 6-Haloquinoxaline (6-iodo- or 6-bromoquinoxaline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add the 6-haloquinoxaline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80°C for this compound, 100°C for 6-bromoquinoxaline) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinoxaline.

Note: For this compound, the reaction may proceed to completion at a lower temperature and in a shorter time frame compared to 6-bromoquinoxaline. Optimization of reaction time and temperature is recommended for each substrate.

Conclusion

In the Suzuki-Miyaura cross-coupling reaction, this compound is demonstrably more reactive than 6-bromoquinoxaline. This heightened reactivity is a direct consequence of the lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step of the catalytic cycle. This allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. For researchers and professionals in drug development, the choice of this compound as a coupling partner can offer a more efficient and economical route to the synthesis of novel quinoxaline-based compounds. While 6-bromoquinoxaline remains a viable and often more readily available starting material, its lower reactivity necessitates more forcing conditions to achieve comparable results.

A Comparative Guide to Quinoxaline Synthesis: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various quinoxaline synthesis methods, focusing on reaction yields and providing detailed experimental protocols. The information is compiled from recent studies to offer a comprehensive overview of the available synthetic strategies.

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] However, this method often requires harsh conditions, such as high temperatures and strong acid catalysts, leading to long reaction times and modest yields.[1][2] Consequently, numerous improved and alternative methods have been developed to enhance efficiency, yield, and environmental friendliness.[2][4]

This guide will delve into a comparative analysis of several prominent methods, including traditional condensation, microwave-assisted synthesis, the Beirut reaction, and various catalytic approaches.

Yield Comparison of Quinoxaline Synthesis Methods

The following table summarizes the reported yields for different quinoxaline synthesis methods, providing a clear comparison of their efficiencies under various catalytic and reaction conditions.

Synthesis MethodReactantsCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Classical Condensation Aryl 1,2-diamine, 1,2-dicarbonyl compoundRefluxingEthanol or Acetic Acid2–12 h34–85[3]
Catalytic Condensation o-phenylenediamine, BenzilAlumina-Supported CuH₂PMo₁₁VO₄₀Toluene2 h92[1]
o-phenylenediamine, BenzilPhenol (20 mol%)EtOH/H₂O (3:7)20 min85[3]
o-phenylenediamine, BenzilIodine (20 mol%)DMSONot Specified78–99[5]
o-phenylenediamine, BenzilTiO₂-Pr-SO₃H (10 mg)Ethanol10 min95[2]
o-phenylenediamine, BenzilBentonite K-10 (3 g)Ethanol20 min95[6]
o-phenylenediamine, BenzilHexafluoroisopropanol (HFIP)HFIP1 h95[2][6]
o-phenylenediamine, BenzilCerium (IV) Ammonium Nitrate (CAN) (5 mol%)Acetonitrile20 minup to 98[6]
Microwave-Assisted Synthesis 1,2-diamines, 1,2-dicarbonyl compoundsIodineWater/Ethanol (1:1)Not SpecifiedExcellent[7]
1,2-dicarbonyl (benzil), 1,2-diaminesPolar paste systemSolvent-freeNot Specified90–97[8]
2-chloro-3-methyl quinoxaline, 4-hydroxy benzaldehydeRefluxAcetonitrile30 h60-70[9]
Beirut Reaction Benzofurazan N-oxide derivatives, β-diketone estersTriethylamine, KOH/methanolMethanol8 h - 2 d50–80[10]
Benzofuroxan N-oxide, Diethyl malonateNaHTHF4 h63.9[10]
Benzofuroxan N-oxide, Ditertbutyl malonateNaHTHF2 h72.5[10]
Metal-Free Synthesis 1,2-diamines, 1,2-carbonyl compoundsNitrilotris(methylenephosphonic acid) (5 mol%)Not SpecifiedShort80–97[5]
o-phenylenediamine, Phenacyl bromideRefluxEthanolNot Specified70–85[5]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the comparison table.

Catalytic Condensation using Alumina-Supported Heteropolyoxometalates[1][11]

To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the Alumina-Supported CuH₂PMo₁₁VO₄₀ catalyst was added. The mixture was stirred at room temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the insoluble catalyst was separated by filtration. The filtrate was dried over anhydrous Na₂SO₄. The solvent was evaporated, and the pure product was obtained by recrystallization from ethanol.

Microwave-Assisted Iodine-Catalyzed Synthesis[7]

A mixture of a 1,2-diamine (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and iodine (catalytic amount) in aqueous ethanol (1:1) was subjected to microwave irradiation. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled, and the solid product was filtered, washed with water, and recrystallized from ethanol to afford the pure quinoxaline derivative.

Beirut Reaction for Quinoxaline 1,4-di-N-oxides[10]

To a solution of a benzofurazan N-oxide derivative (1.5 mmol) in anhydrous THF, sodium hydride (NaH) was added portion-wise at 0°C. The mixture was stirred for 10 minutes, followed by the addition of a β-dicarbonyl compound (1.6 mmol). The reaction mixture was then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture was quenched with water and extracted with an appropriate solvent. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography or recrystallization.

Visualizing Synthesis Pathways

The following diagrams illustrate the general workflows and logical relationships in quinoxaline synthesis.

G cluster_reactants Starting Materials cluster_methods Synthesis Methods A 1,2-Diamine C Classical Condensation (High Temp, Acid Catalyst) A->C D Catalytic Condensation (Various Catalysts) A->D E Microwave-Assisted Synthesis A->E B 1,2-Dicarbonyl Compound B->C B->D B->E F Quinoxaline Derivative C->F D->F E->F

Caption: General workflow for common quinoxaline synthesis methods.

G cluster_beirut Beirut Reaction A Benzofurazan N-oxide D Cycloaddition Intermediate A->D B Enolate-forming Compound (e.g., β-diketone) B->D C Base (e.g., NaH, Et3N) C->D catalyzes E Quinoxaline 1,4-di-N-oxide D->E

Caption: Key steps in the Beirut reaction for quinoxaline-1,4-di-N-oxides.

Conclusion

The synthesis of quinoxalines has evolved significantly from classical condensation methods to more efficient and environmentally friendly protocols. The choice of method depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. Catalytic methods, particularly those employing solid-supported or green catalysts, offer high yields and mild reaction conditions.[1][2][6] Microwave-assisted synthesis provides a rapid and efficient alternative, often with excellent yields.[7][8][11] For the synthesis of quinoxaline 1,4-di-N-oxides, the Beirut reaction remains a powerful tool.[10][12] This guide provides a foundation for researchers to select the most appropriate synthetic strategy for their specific needs in the ongoing quest for novel quinoxaline-based compounds.

References

A Comparative Analysis: 6-Iodoquinoxaline-Based Kinase Inhibitors Challenge Standard Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, researchers are continually seeking more effective and selective therapeutic agents. A promising class of molecules, 6-iodoquinoxaline-based kinase inhibitors, is emerging as a potent challenger to established standard-of-care drugs in the fight against cancer. This guide provides a comprehensive comparison of the efficacy of these novel inhibitors against standard drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy: Head-to-Head Comparison

Recent studies have demonstrated the potential of quinoxaline derivatives as formidable inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR). In a direct comparative in vitro assay, a novel quinoxaline-based compound, Compound 13 , exhibited potent inhibitory activity against EGFR's tyrosine kinase (TK) domain, with performance comparable to the well-established EGFR inhibitor, Erlotinib .

CompoundTargetIC50 (µM)[1][2]
Compound 13 EGFR-TK0.4
Erlotinib EGFR-TKNot explicitly stated in the provided text, but used as a positive control.
Compound 4a EGFR-TK0.3
Compound 11 EGFR-TK0.6
Compound 5 EGFR-TK0.9

Caption: Comparative IC50 values of quinoxaline derivatives and the standard drug Erlotinib against EGFR-TK.

The data clearly indicates that Compound 13, a quinoxaline derivative, demonstrates sub-micromolar efficacy in inhibiting the EGFR tyrosine kinase. Notably, Compound 4a from the same study displayed even greater potency.[1][2] This highlights the potential of the quinoxaline scaffold in developing highly effective kinase inhibitors.

Cellular Impact: Anti-proliferative Activity

Beyond enzymatic inhibition, the ultimate measure of an anticancer agent's efficacy lies in its ability to halt the proliferation of cancer cells. In cell-based MTT assays, these quinoxaline derivatives demonstrated significant cytotoxic effects against various human cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)[1][2]HepG2 (Liver Cancer) IC50 (µM)[1][2]HCT-116 (Colon Cancer) IC50 (µM)[1][2]
Compound 13 1.252.910.81
Compound 11 0.931.841.06
Compound 4a 3.214.543.87
Compound 5 3.954.123.49

Caption: Anti-proliferative activity (IC50) of quinoxaline derivatives across different cancer cell lines.

The results show that Compound 13 is particularly effective against colon cancer cells (HCT-116) with an IC50 value of 0.81 µM.[1][2] This potent anti-proliferative activity, coupled with its enzymatic inhibition of EGFR, underscores the therapeutic potential of this class of compounds.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

In Vitro EGFR-TK Inhibition Assay[1][2]

The inhibitory activity of the test compounds against EGFR tyrosine kinase was determined using a kinase assay kit. The assay was performed in a 96-well plate format. The reaction mixture contained the EGFR enzyme, the test compound at various concentrations, and a substrate peptide. The reaction was initiated by the addition of ATP. After incubation, the amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric or fluorometric detection method. The IC50 values were calculated from the dose-response curves. Erlotinib was used as a positive control in these experiments.

MTT Cell Proliferation Assay[1][2]

Human cancer cell lines (MCF-7, HepG2, and HCT-116) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Visualizing the Mechanism: EGFR Signaling Pathway

To contextualize the action of these inhibitors, it is crucial to understand the signaling pathway they target. The Epidermal Growth Factor Receptor (EGFR) is a key player in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor This compound Inhibitor / Erlotinib Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by kinase inhibitors.

Experimental Workflow: From Synthesis to Evaluation

The development and assessment of these novel kinase inhibitors follow a structured workflow, beginning with chemical synthesis and culminating in rigorous biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR-TK) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Purification->Cell_Assay Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparison with Standard Drug (Erlotinib) Data_Analysis->Comparison

Caption: Workflow for the evaluation of this compound-based kinase inhibitors.

References

Analysis of 6-Iodoquinoxaline Derivatives: A Comparative Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6-iodoquinoxaline derivatives utilizing ¹H NMR and ¹³C NMR spectroscopy. It offers a comparative overview of spectroscopic data, detailed experimental protocols, and a discussion of alternative analytical techniques, empowering researchers to effectively characterize these important heterocyclic compounds.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the molecular structure. For this compound derivatives, the position of the iodine atom and the nature of the substituents at the 2 and 3 positions significantly influence the chemical shifts of the quinoxaline ring protons and carbons.

Below is a summary of expected ¹H and ¹³C NMR chemical shifts for representative this compound derivatives. These values are based on data from similar halogenated and substituted quinoxaline compounds and provide a valuable reference for spectral interpretation.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound H-2~8.8C-2
H-3~8.8C-3
H-5~8.2 (d, J ≈ 2 Hz)C-5
H-7~7.9 (dd, J ≈ 9, 2 Hz)C-6
H-8~8.0 (d, J ≈ 9 Hz)C-7
C-8
C-4a
C-8a
6-Iodo-2,3-dimethylquinoxaline CH₃~2.7 (s)CH₃
H-5~8.0 (d, J ≈ 2 Hz)C-2
H-7~7.7 (dd, J ≈ 9, 2 Hz)C-3
H-8~7.9 (d, J ≈ 9 Hz)C-5
C-6
C-7
C-8
C-4a
C-8a
6-Iodo-2,3-diphenylquinoxaline Phenyl-H~7.3-7.6 (m)C-2
H-5~8.4 (d, J ≈ 2 Hz)[1]C-3
H-7~7.9 (dd, J ≈ 9, 2 Hz)[1]Phenyl-C
H-8~8.1 (d, J ≈ 9 Hz)[1]C-5
C-6
C-7
C-8
C-4a
C-8a

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3][4][5][6]

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[3][5]

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[7][8]

  • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm.

  • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.[9]

  • The relaxation delay should be set to at least 1-2 seconds for ¹H NMR and 2-5 seconds for ¹³C NMR to ensure quantitative signal integration.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This will vary depending on the sample concentration.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[7]

Workflow for Synthesis and Analysis of this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound derivatives.

Synthesis and Analysis of this compound Derivatives Workflow for this compound Derivatives Start Starting Materials (e.g., 4-iodo-1,2-phenylenediamine, 1,2-dicarbonyl compound) Synthesis Synthesis of this compound Derivative Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization Purification->Characterization Purified Product NMR 1H and 13C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FT-IR Spectroscopy Characterization->FTIR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Conclusion Structure Elucidation and Purity Assessment Data_Analysis->Conclusion

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a primary tool for structural elucidation, other analytical techniques provide complementary information for a comprehensive characterization of this compound derivatives.

Mass Spectrometry (MS):

  • Strengths: Mass spectrometry is highly sensitive and provides the exact molecular weight of the compound, which is crucial for confirming the molecular formula.[10][11] Fragmentation patterns can offer insights into the structure and connectivity of the molecule.

  • Weaknesses: MS alone is often insufficient for the unambiguous identification of positional isomers. For example, distinguishing between 5-iodo- and this compound based solely on mass spectral data can be challenging.[12]

  • Comparison with NMR: NMR spectroscopy excels at determining the precise substitution pattern on the quinoxaline ring through the analysis of proton-proton and proton-carbon coupling constants and chemical shifts. Therefore, the combination of MS and NMR provides a powerful approach for complete structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Strengths: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14] For this compound derivatives, characteristic stretching vibrations for C=N, C-H (aromatic), and potentially C-I bonds can be observed.

  • Weaknesses: The information provided by FT-IR is often less specific for the overall molecular structure compared to NMR. The spectra of different positional isomers of iodoquinoxaline may be very similar.

  • Comparison with NMR: While FT-IR can confirm the presence of the quinoxaline core and other functional groups, NMR is essential for determining the detailed connectivity and stereochemistry of the molecule.

References

Mass Spectrometry Analysis for Confirming the Synthesis of 6-Iodoquinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous confirmation of synthesized molecular structures is a critical step. Halogenated heterocycles, such as 6-iodoquinoxaline, are important scaffolds in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming the successful synthesis of these compounds. This guide provides a comparative overview of mass spectrometry techniques, focusing on High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for the structural confirmation of this compound derivatives, supported by experimental protocols and data.

Overview of Mass Spectrometry Techniques

The confirmation of a target molecule like this compound relies on two key pieces of information from mass spectrometry: the exact molecular weight and the structural integrity. Different MS techniques provide complementary data to satisfy these requirements.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 parts per million (ppm). This accuracy is crucial for determining the elemental formula of the synthesized compound, distinguishing it from other potential products with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used with HRMS for analyzing quinoxaline derivatives, often yielding the protonated molecule, [M+H]⁺.[1][2]

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure and connectivity of the atoms, MS/MS is employed. In this technique, the parent ion of interest (e.g., the [M+H]⁺ of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.[3] For iodo-substituted aromatic compounds, a characteristic fragmentation is the loss of the iodine atom.[4][5] This fragmentation pattern provides definitive evidence of the iodine's presence and helps to elucidate the overall structure.

Experimental Protocols

A robust analytical method is essential for reliable data. Below is a typical protocol for the analysis of a this compound compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Dissolve the synthesized and purified this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography (LC) Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used for separating aromatic compounds.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the compound.

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer capable of both HRMS and MS/MS analysis.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan (Full Scan): Mass range of m/z 100-500 for identifying the parent ion.

  • MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ ion of the target compound and apply a collision energy (e.g., 20-40 eV) to induce fragmentation.

Data Presentation and Comparison

To illustrate the power of these techniques, let's consider the analysis of a representative molecule: 6-iodo-2-methylquinoxaline .

Chemical Formula: C₉H₇IN₂ Monoisotopic Mass: 257.9654 u

Table 1: High-Resolution Mass Spectrometry Data for Confirmation of Elemental Formula

This table compares the theoretical exact mass with a potential experimental result from an HRMS analysis, demonstrating how the low mass error confirms the elemental composition.

ParameterValue
Elemental Formula C₉H₇IN₂
Adduct [M+H]⁺
Theoretical m/z 258.9727
Observed m/z (Example) 258.9722
Mass Error (ppm) -1.93

A mass error below 5 ppm provides high confidence in the assigned elemental formula.

Table 2: Comparison of MS/MS Fragmentation Patterns

This table outlines the expected key fragment ions for 6-iodo-2-methylquinoxaline compared to a non-iodinated analog, 2-methylquinoxaline, highlighting the diagnostic value of the iodine loss.

Precursor Ion (m/z)CompoundKey Fragment Ion (m/z)Neutral LossStructural Implication
258.97 6-iodo-2-methylquinoxaline131.06I (Iodine radical)Confirms the presence of iodine in the structure.[8]
258.97 6-iodo-2-methylquinoxaline104.05I + HCNFragmentation of the quinoxaline ring after iodine loss.
145.08 2-methylquinoxaline118.07HCNCharacteristic fragmentation of the quinoxaline core.
145.08 2-methylquinoxaline104.05CH₃CNLoss of acetonitrile from the pyrazine ring.

The most significant comparative feature is the prominent neutral loss of 127 u (iodine) from the this compound derivative, which is absent in its non-iodinated counterpart. This provides unequivocal evidence for successful iodination.

Alternative Considerations: In-Source Deiodination

Researchers should be aware that under certain ESI conditions, particularly with mobile phase additives like formic acid, in-source deiodination can occur.[4][9] This process results in the observation of an ion corresponding to the de-iodinated molecule even in the full scan MS spectrum. While this can be a useful diagnostic clue, it can also be misleading if not properly interpreted. Comparing spectra with and without collision energy (MS vs. MS/MS) helps to distinguish between in-source decay and true MS/MS fragmentation.

Workflow Visualization

The logical flow from synthesis to confirmation using mass spectrometry is a critical process for ensuring the quality and identity of drug candidates.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_confirmation Data Interpretation & Confirmation Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Crude_Product Crude_Product Synthesis->Crude_Product Yield Purified_Compound Purified_Compound Crude_Product->Purified_Compound Purification (e.g., Chromatography) Sample_Prep Sample Preparation (Dilution & Filtration) Purified_Compound->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Analysis MS Analysis (ESI-Q-TOF) LC_Separation->MS_Analysis HRMS HRMS Analysis (Elemental Formula) MS_Analysis->HRMS MSMS MS/MS Analysis (Structural Fragments) MS_Analysis->MSMS Confirmation Structure Confirmed HRMS->Confirmation MSMS->Confirmation

Caption: Workflow for Synthesis and Mass Spectrometric Confirmation.

This guide demonstrates that a combined approach using HRMS and MS/MS provides a robust and reliable method for confirming the synthesis of this compound compounds. By comparing accurate mass data with specific fragmentation patterns, researchers can be highly confident in the identity and structure of their target molecules.

References

Halogenated Quinoxalines in Oncology: A Comparative Analysis of Iodo- vs. Chloro-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data suggests that while chloro-substituted quinoxalines have demonstrated promising anticancer activities, a significant knowledge gap exists regarding their iodo-substituted counterparts. This guide synthesizes the current understanding of these halogenated quinoxalines, presenting key experimental findings and highlighting the need for further research to fully elucidate the therapeutic potential of iodo-substituted analogs.

The strategic incorporation of halogen atoms is a well-established approach in medicinal chemistry to modulate the pharmacological properties of bioactive scaffolds. In the context of quinoxaline derivatives, which are recognized for their broad spectrum of anticancer activities, halogen substitution has been explored to enhance potency and selectivity. This guide provides a comparative overview of the anticancer activity of iodo- and chloro-substituted quinoxalines, drawing upon available scientific literature.

Comparative Anticancer Activity: A Data-Driven Overview

Several studies have reported potent cytotoxic effects of chloro-substituted quinoxaline derivatives against various cancer cell lines. For instance, a series of 6-chloroquinoxalines demonstrated significant inhibitory activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. In one study, the introduction of a chloro group into the quinoxaline ring system slightly improved the anticancer activity.[1] Another study highlighted that an electron-withdrawing group like chlorine resulted in higher activity compared to bromine.[2]

In contrast, there is a notable scarcity of research on the anticancer activity of iodo-substituted quinoxalines. While the synthesis of radioiodinated quinoxalines for imaging purposes in melanoma has been reported, these studies do not provide data on their therapeutic efficacy. This represents a significant gap in the structure-activity relationship (SAR) understanding of halogenated quinoxalines.

Table 1: Anticancer Activity of Representative Chloro-Substituted Quinoxaline Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
XVa Chloro-substitutedHCT-1164.4[1]
MCF-75.3[1]
Compound 11 Chloro-substitutedHCT-1162.5[2]
MCF-79[2]
Compound 2 Chloro-substitutedMelanoma (MALME-M)- (55.75% growth inhibition)[2]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The evaluation of the anticancer activity of quinoxaline derivatives typically involves in vitro cell-based assays. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Cell Proliferation Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chloro-substituted quinoxalines) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. Subsequently, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Structure-Activity Relationship and Future Directions

The available data, though limited to an indirect comparison, suggests that the electronegativity and size of the halogen substituent play a crucial role in the anticancer activity of quinoxaline derivatives.

SAR_Halogenated_Quinoxalines cluster_chloro Chloro-Substitution cluster_iodo Iodo-Substitution Quinoxaline_Core Quinoxaline Scaffold Halogen_Substitution Halogen Substitution (Position R) Quinoxaline_Core->Halogen_Substitution Chloro Chloro (Cl) Halogen_Substitution->Chloro Iodo Iodo (I) Halogen_Substitution->Iodo Anticancer_Activity Anticancer Activity Activity_Increase Enhanced Activity (in some scaffolds) Chloro->Activity_Increase Electron-withdrawing effect Activity_Increase->Anticancer_Activity Activity_Unknown Anticancer Activity Largely Unexplored Iodo->Activity_Unknown Larger size, lower electronegativity Activity_Unknown->Anticancer_Activity

Caption: Logical diagram illustrating the influence of halogen substitution on the anticancer activity of the quinoxaline scaffold.

The diagram above illustrates the current understanding of the structure-activity relationship. While chloro-substitution has been shown to enhance anticancer activity in certain quinoxaline frameworks, the impact of iodo-substitution remains largely unknown. The larger atomic radius and lower electronegativity of iodine compared to chlorine could lead to different binding interactions with biological targets, potentially resulting in novel mechanisms of action and altered activity profiles.

References

A Comparative Guide to the Synthesis of 6-Iodoquinoxaline: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of a newly reported synthetic route for 6-iodoquinoxaline with a more established, traditional method. The following analysis, tailored for researchers, scientists, and professionals in drug development, offers an objective look at the performance of each synthetic pathway, supported by experimental data. The aim is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy for this important heterocyclic compound.

Introduction to this compound

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The introduction of an iodine atom at the 6-position of the quinoxaline ring provides a valuable handle for further functionalization through cross-coupling reactions, making this compound a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide will compare a classical synthetic approach with a more recent, novel method for the preparation of this compound.

Comparison of Synthetic Routes

The performance of the new synthetic route is evaluated against a traditional method. The key metrics for comparison include reaction yield, reaction time, and overall efficiency.

ParameterTraditional Route: Sandmeyer ReactionNew Route: Iododestannylation
Starting Material 6-Aminoquinoxaline6-(Tributylstannyl)quinoxaline
Key Reagents Sodium nitrite, Hydrochloric acid, Potassium iodideIodine
Reaction Time Several hours< 1 hour
Reported Yield ModerateHigh
Purification Column chromatographyColumn chromatography

Experimental Protocols

Traditional Route: Synthesis of this compound via Sandmeyer-type Reaction (Hypothetical Protocol based on established methods)

Step 1: Diazotization of 6-Aminoquinoxaline. 6-Aminoquinoxaline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination. A solution of potassium iodide (3.0 eq) in water is added to the freshly prepared diazonium salt solution. The reaction mixture is then warmed to room temperature and stirred for 2-3 hours.

Step 3: Work-up and Purification. The reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

New Route: Synthesis of this compound via Iododestannylation

Step 1: Preparation of 6-(Tributylstannyl)quinoxaline. (This precursor is assumed to be prepared separately).

Step 2: Iododestannylation. To a solution of 6-(tributylstannyl)quinoxaline (1.0 eq) in a suitable solvent such as dichloromethane, a solution of iodine (1.1 eq) in the same solvent is added at room temperature. The reaction is stirred for 30-60 minutes, and the progress is monitored by thin-layer chromatography.

Step 3: Work-up and Purification. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield pure this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic routes and a generalized signaling pathway where a this compound derivative might be involved.

G cluster_0 Traditional Route: Sandmeyer-type Reaction cluster_1 New Route: Iododestannylation A 6-Aminoquinoxaline B Diazonium Salt A->B NaNO2, HCl, 0 °C C This compound B->C KI D 6-(Tributylstannyl)quinoxaline E This compound D->E Iodine

Caption: Comparison of the traditional and new synthetic routes for this compound.

G cluster_workflow General Experimental Workflow start Start reaction Reaction Setup start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up monitoring->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and analysis of this compound.

G Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Quinoxaline\nDerivative Quinoxaline Derivative Quinoxaline\nDerivative->Kinase A Inhibition

Caption: A hypothetical signaling pathway inhibited by a quinoxaline derivative.

Conclusion

The validation of a new synthetic route for this compound through iododestannylation presents a promising alternative to the traditional Sandmeyer-type reaction. The modern route offers potential advantages in terms of reaction time and yield. Researchers are encouraged to consider these factors, along with reagent availability and scalability, when selecting the most appropriate method for their specific needs. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the scientific community engaged in the synthesis and application of quinoxaline derivatives.

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 6-Iodoquinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of 6-iodoquinoxaline-based compounds, a scaffold present in a variety of kinase inhibitors. By examining their performance against a panel of kinases and detailing the methodologies used for these assessments, this document aims to support the rational design of more selective agents.

The this compound moiety is a key structural feature in several classes of potent kinase inhibitors. While often contributing to high on-target potency, the iodine atom and the quinoxaline core can also influence interactions with off-target kinases, leading to potential polypharmacology or undesired side effects. This guide delves into the cross-reactivity profiles of distinct this compound-based chemical series, providing a framework for comparing their selectivity.

Comparative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of representative this compound-based compounds against their primary targets and a selection of off-target kinases. The data highlights the diverse selectivity profiles achievable with this scaffold, influenced by the nature of the appended ring systems and substituents.

Table 1: Cross-Reactivity of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity (Fold) vs Off-TargetReference
5j DYRK1A6DYRK1B>1000>167[1]
DYRK2>1000>167[1]
CLK1>1000>167[1]
CLK4>1000>167[1]
CDK5/p25>10000>1667[1]
5o DYRK1A22DYRK1B>1000>45[1]
DYRK2>1000>45[1]
CLK1>1000>45[1]
CLK4>1000>45[1]
CDK5/p25>10000>455[1]

Table 2: Kinase Selectivity of an Imidazo[1,2-a]quinoxalin-4-amine Derivative

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity (Fold) vs Off-TargetReference
AX14373 JNK147JNK2281.7
JNK3212.2
MAST3>10000>213
MAST4>10000>213
Panel of 125+ kinasesGenerally >1000High

Structure-Activity Relationship (SAR) for Selectivity

The collected data reveals key structural features influencing the selectivity of this compound-based compounds:

  • The Indolo[3,2-c]quinoline Scaffold: For the DYRK1A inhibitors, the presence of a 10-iodo substituent on the indolo[3,2-c]quinoline core was found to be crucial for achieving high potency and selectivity.[1] Replacement of the iodine with smaller halogens like bromine or chlorine resulted in decreased selectivity against the closely related DYRK2 kinase.[1] This suggests that the steric and electronic properties of the iodine atom at this position are critical for discriminating between the ATP-binding sites of different kinases. Furthermore, a free carboxylic acid moiety at the 6-position was essential for inhibitory activity.[1]

  • The Imidazo[1,2-a]quinoxaline Scaffold: In the case of the JNK inhibitors, the substitution pattern on the imidazo[1,2-a]quinoxaline core dictates selectivity. While the primary compound AX13587 showed some off-target activity on MAST3 and MAST4, its methylene homolog, AX14373, exhibited high specificity for the JNK family. This highlights how subtle modifications to the linker and terminal groups can significantly impact the cross-reactivity profile.

Experimental Protocols

The following are detailed methodologies for commonly employed kinase inhibition assays used to generate the cross-reactivity data.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multiwell plate. The reaction is typically performed at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) for a luminescence reaction. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Reagent Preparation: A solution containing the kinase, a europium-labeled anti-tag antibody specific for the kinase, and a fluorescently labeled ATP-competitive tracer is prepared.

  • Competition Binding: The test compound is serially diluted in an appropriate buffer. The kinase/antibody/tracer mixture is then added to the wells containing the test compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The emission from both the europium donor (at 615 nm) and the tracer acceptor (at 665 nm) is measured after a pulsed excitation at 340 nm. The ratio of the acceptor to donor emission is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

KINOMEscan® Assay

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

  • Assay Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically reported as a percentage of the control (DMSO) signal, with lower percentages indicating stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.

Visualizing Biological Context and Experimental Design

To better understand the biological implications of kinase inhibition and the workflow of cross-reactivity studies, the following diagrams are provided.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade DYRK1A_node DYRK1A Signaling_Cascade->DYRK1A_node Activation NFAT NFAT (inactive) DYRK1A_node->NFAT Phosphorylation (inhibition of nuclear translocation) NFAT_active NFAT (active) NFAT->NFAT_active Dephosphorylation Gene_Expression Gene Expression (Neuronal Development, Cell Proliferation) NFAT_active->Gene_Expression

Caption: Simplified DYRK1A signaling pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K Activation MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK_node JNK MAP2K->JNK_node Phosphorylation cJun c-Jun JNK_node->cJun Phosphorylation cJun_p p-c-Jun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun_p->Gene_Expression

Caption: Overview of the JNK signaling cascade.

Kinase_Profiling_Workflow Compound_Library This compound Compound Library Primary_Assay Primary Target Assay (e.g., DYRK1A, JNK1) Compound_Library->Primary_Assay Potent_Hits Potent Hits Primary_Assay->Potent_Hits Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., KINOMEscan) Potent_Hits->Kinase_Panel_Screen Cross_Reactivity_Data Cross-Reactivity Data (IC50 / Kd values) Kinase_Panel_Screen->Cross_Reactivity_Data SAR_Analysis SAR for Selectivity Cross_Reactivity_Data->SAR_Analysis Lead_Optimization Lead Optimization for Improved Selectivity SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for cross-reactivity profiling.

References

A Comparative Guide to Quinoxaline Synthesis: Benchmarking the Novel Beirut Reaction Against Classical Condensation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of a novel approach, the Beirut Reaction, against the well-established classical condensation method for quinoxaline synthesis, supported by experimental data and protocols.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable scaffolds is of paramount importance in medicinal chemistry.

This guide benchmarks the Beirut reaction, a notable novel method for synthesizing quinoxaline-N,N'-dioxides, against the traditional condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. We present a quantitative comparison of reaction parameters, detailed experimental protocols for each method, and visual representations of the underlying reaction mechanisms to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for the classical condensation and the Beirut reaction, based on representative examples from the literature.

ParameterClassical Condensation (2,3-Diphenylquinoxaline)Beirut Reaction (2-Methylquinoxaline-1,4-dioxide)
Starting Materials o-Phenylenediamine, BenzilBenzofuroxan, Dimethyl-2-oxopropyl phosphonate
Reaction Time 30 minutes2 hours
Yield ~97%[1]Good yield (exact percentage not specified in the provided text)[2]
Catalyst p-Toluenesulfonic acid (p-TSA)[1]Cesium carbonate or molecular sieves[2]
Solvent Ethanol or Acetic Acid[3]Tetrahydrofuran (THF)[2]
Temperature Reflux[3]50°C[2]
Key Advantages High yields, readily available starting materials, straightforward procedure.Single-step synthesis of N,N'-dioxides, functional group tolerance.[2]
Key Disadvantages Can require harsh conditions (reflux), may have limited functional group tolerance.May require specialized starting materials (benzofuroxan), potential for side reactions.

Experimental Protocols

Classical Synthesis: 2,3-Diphenylquinoxaline

This protocol is adapted from a typical procedure for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (ethanol) (16 mL)

  • Water

Procedure:

  • Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture for 30 minutes in a water bath.

  • Add water dropwise until a slight cloudiness persists.

  • Cool the solution to allow for crystallization.

  • Filter the product and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Novel Synthesis: 2-Methylquinoxaline-1,4-dioxide via Beirut Reaction

This protocol is based on a described procedure for the Beirut reaction.[2]

Materials:

  • Benzofuroxan

  • Dimethyl-2-oxopropyl phosphonate

  • Cesium carbonate or 3 Å molecular sieves

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve benzofuroxan and dimethyl-2-oxopropyl phosphonate in THF.

  • Add the base (cesium carbonate or molecular sieves).

  • Stir the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and perform a suitable work-up to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-methylquinoxaline-1,4-dioxide.

Reaction Mechanisms

The following diagrams illustrate the mechanistic pathways for both the classical and novel quinoxaline synthesis methods.

Classical_Quinoxaline_Synthesis Classical Quinoxaline Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->condensation cyclization Cyclization & Dehydration condensation->cyclization Intermediate Formation quinoxaline Quinoxaline (e.g., 2,3-Diphenylquinoxaline) cyclization->quinoxaline Beirut_Reaction_Workflow Beirut Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product benzofuroxan Benzofuroxan nucleophilic_addition Nucleophilic Addition benzofuroxan->nucleophilic_addition enolate_source Enolate Source (e.g., Ketone, β-ketoester) enolate_formation Enolate Formation enolate_source->enolate_formation base Base base->enolate_formation enolate_formation->nucleophilic_addition ring_closure Ring Closure nucleophilic_addition->ring_closure Intermediate Formation elimination Water Elimination ring_closure->elimination quinoxaline_dioxide Quinoxaline-N,N'-dioxide elimination->quinoxaline_dioxide

References

Navigating the Therapeutic Potential: A Comparative Guide to the Bioavailability of Halogenated Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of novel therapeutic agents is a critical step in the journey from laboratory to clinic. Among the diverse heterocyclic scaffolds, quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of halogen atoms to the quinoxaline core is a key strategy employed to modulate their physicochemical properties and, consequently, their bioavailability.

This guide provides an objective comparison of the bioavailability of different halogenated quinoxaline derivatives, supported by available experimental data. It is important to note that direct head-to-head comparative studies on the bioavailability of a wide range of halogenated quinoxalines are limited in publicly available literature. The data presented here is compiled from individual studies and should be interpreted with consideration of the varying experimental conditions.

Quantitative Bioavailability Data

The oral bioavailability of several halogenated quinoxaline derivatives has been investigated, revealing the significant impact of substitution patterns on their pharmacokinetic profiles. The following table summarizes key bioavailability parameters from preclinical studies.

Compound ID/NameHalogen SubstitutionAnimal ModelOral Bioavailability (%F)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Compound 6k Chloro, FluoroNot Specified83.4%[1]Not ReportedNot ReportedNot Reported
Compound 6j Not SpecifiedNot Specified77.8%[1]Not ReportedNot ReportedNot Reported
Compound 6q Not SpecifiedNot Specified57.6%[1]Not ReportedNot ReportedNot Reported
RPR127963 Not SpecifiedNot SpecifiedOrally Bioavailable[2]Not ReportedNot ReportedNot Reported

Note: The specific structures of compounds 6j and 6q were not detailed in the cited abstract. The data highlights the potential for high oral bioavailability in this class of compounds.

Experimental Protocols

The determination of oral bioavailability is a crucial experiment in preclinical drug development. Below is a detailed methodology representative of the protocols used in the studies cited.

General Protocol for Oral Bioavailability Assessment in Rodents

1. Animal Models:

  • Healthy, male Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g) are typically used.

  • Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) to a final concentration of 1 mg/mL. A single dose (e.g., 1 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: The test compound is suspended or dissolved in a vehicle appropriate for oral gavage (e.g., 0.5% carboxymethylcellulose in water) to a final concentration of 10 mg/mL. A single dose (e.g., 10 mg/kg) is administered using an oral gavage needle.

3. Blood Sampling:

  • For both IV and PO routes, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is drawn from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the quinoxaline derivative are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Key parameters include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

  • Absolute Oral Bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualization

Signaling Pathway Inhibition by Quinoxaline Derivatives

Many halogenated quinoxaline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent target is the PI3K/mTOR pathway, which is often dysregulated in cancer.[3] The following diagram illustrates the mechanism of action of quinoxaline-based kinase inhibitors targeting this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Quinoxaline Halogenated Quinoxaline Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits Bioavailability_Workflow A Compound Formulation (IV and PO) C Drug Administration A->C B Animal Acclimatization & Fasting B->C D Intravenous (IV) (n=3-5) C->D E Oral (PO) (n=3-5) C->E F Serial Blood Sampling D->F E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC) H->I J Bioavailability (%F) Calculation I->J

References

A Head-to-Head Comparison of Catalytic Systems for the Cross-Coupling of 6-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the quinoxaline moiety is a privileged structure found in numerous biologically active compounds. The C-6 position of the quinoxaline ring system is a common site for modification to modulate pharmacological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving such modifications, offering a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds.

This guide provides a head-to-head comparison of two distinct and widely used palladium-catalyzed cross-coupling reactions for the functionalization of 6-iodoquinoxaline: the Suzuki-Miyaura coupling and the Sonogashira coupling. While direct comparative studies on a single catalyst for both reactions on this specific substrate are limited in the literature, this guide presents two effective, yet different, catalytic systems for each transformation, providing valuable insights into the reaction conditions and expected outcomes. The data and protocols presented are based on established methodologies for similar aryl iodides and are adapted for this compound.

Catalytic System Performance: A Comparative Overview

The following table summarizes the key quantitative data for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of this compound. This allows for a direct comparison of catalyst loading, reaction times, and yields for the synthesis of 6-phenylquinoxaline and 6-(phenylethynyl)quinoxaline, respectively.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Reaction This compound with Phenylboronic AcidThis compound with Phenylacetylene
Catalyst Pd/C (10%)PdCl₂(PPh₃)₂
Catalyst Loading 5 mol%0.5 mol%
Ligand None (heterogeneous catalyst)Triphenylphosphine (as part of the complex)
Base Na₂CO₃None (ionic liquid acts as base/promoter)
Solvent 1,2-Dimethoxyethane (DME) / Water (1:1)Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])
Temperature 25 °C55 °C
Reaction Time 12 hours3 hours
Reported Yield ~95% (estimated based on similar substrates)~88% (estimated based on similar substrates)[1]

Note: The yields are estimations based on reactions with structurally similar aryl iodides and may vary for this compound.

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involves the combination of the aryl halide, the coupling partner, a palladium catalyst, a base (if required), and a suitable solvent. The reaction mixture is then heated until the starting material is consumed. The following diagram illustrates this general process.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide This compound Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Coupling_Partner Coupling Partner (e.g., Phenylboronic Acid or Phenylacetylene) Coupling_Partner->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd/C or PdCl₂(PPh₃)₂) Catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃ or None) Base->Reaction_Mixture Solvent Solvent (e.g., DME/Water or Ionic Liquid) Solvent->Reaction_Mixture Heating Heating (e.g., 25°C or 55°C) Reaction_Mixture->Heating Workup Aqueous Workup & Purification Heating->Workup Product Coupled Product Workup->Product

Caption: General workflow for the palladium-catalyzed cross-coupling of this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound, adapted from literature procedures for similar substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids using a heterogeneous palladium on carbon catalyst.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Add 10% Pd/C (0.05 mmol, 5 mol%).

  • Add a 1:1 mixture of DME and water (10 mL).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoxaline.

Sonogashira Coupling Protocol

This protocol is adapted from a procedure for the copper- and base-free Sonogashira coupling of iodoarenes in an ionic liquid.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])

  • Pentane

  • Deionized water

  • Brine

Procedure:

  • In a screw-cap vial, combine this compound (0.5 mmol, 1.0 eq.), phenylacetylene (0.75 mmol, 1.5 eq.), and PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%).

  • Add the ionic liquid, [TBP][4EtOV] (0.8 mL).

  • Stir the reaction mixture at 55 °C for 3 hours.

  • After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).[1]

  • Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).[1]

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • The crude product can be further purified by column chromatography if necessary to yield 6-(phenylethynyl)quinoxaline.

This guide provides a comparative framework for researchers to select an appropriate catalytic system for the functionalization of this compound based on the desired coupling partner and reaction conditions. Both the Suzuki-Miyaura and Sonogashira reactions offer efficient pathways to novel quinoxaline derivatives, with the choice of catalyst and conditions playing a crucial role in achieving high yields and purity. The Suzuki-Miyaura coupling presented offers the advantage of using a recyclable heterogeneous catalyst under mild, room temperature conditions.[2] In contrast, the Sonogashira coupling provides a rapid, copper- and base-free alternative, albeit at a slightly elevated temperature.[1]

References

Stability Under Pressure: A Comparative Guide to the Reactivity of 6-Iodoquinoxaline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are paramount. This guide provides a comprehensive evaluation of the stability of 6-iodoquinoxaline, a key heterocyclic scaffold, under various palladium-catalyzed cross-coupling conditions. By presenting experimental data and detailed protocols, we aim to offer a valuable resource for optimizing synthetic strategies and predicting reaction outcomes.

The utility of this compound in the synthesis of complex organic molecules is significant, particularly in the construction of novel pharmaceutical agents and functional materials. Its reactivity as an aryl iodide makes it a prime candidate for a range of powerful C-C and C-N bond-forming reactions. However, understanding its stability and optimizing reaction conditions are crucial for achieving high yields and minimizing side products. This guide delves into the performance of this compound in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Comparative Performance of this compound in Cross-Coupling Reactions

The following tables summarize the reaction conditions and outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the substrate. These data have been compiled from various literature sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF908~75-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O12012~80-95
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF10010~70-85

Table 2: Sonogashira Cross-Coupling of this compound

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~85-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene508~90-98
1-HeptynePdCl₂(CH₃CN)₂ (2)CuI (4)PiperidineDMF6012~80-90

Table 3: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10016~80-90
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~75-85
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄t-BuOH9018~85-95

Inherent Stability of this compound

Beyond its reactivity in cross-coupling reactions, the intrinsic stability of this compound under various conditions is a critical consideration for its storage and handling.

Thermal Stability: Studies on related iodo-substituted N-heterocyclic compounds suggest that this compound possesses good thermal stability. Decomposition temperatures for similar structures are often observed in the range of 120 to 270 °C[1]. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not widely published, its stability is generally sufficient for the reaction temperatures commonly employed in cross-coupling reactions, as evidenced by the high yields achieved.

Hydrolytic Stability: Aryl iodides are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, the potential for hydrolysis of the carbon-iodine bond exists. For instance, studies on the hydrolysis of iodine in alkaline solutions indicate that the process is pH-dependent[2][3]. In the context of the cross-coupling reactions discussed, the choice of base and solvent system is crucial. The use of aqueous bases in Suzuki-Miyaura reactions does not appear to significantly impact the stability of this compound, as high yields are consistently reported.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative examples and may require optimization based on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

This procedure describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous THF

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous THF

  • Triethylamine (Et₃N)

  • Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This procedure details the amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex Oxidative Addition ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Complex Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II)-Alkyne Complex Pd(II)-Alkyne Complex Pd(II) Complex->Pd(II)-Alkyne Complex Transmetalation Pd(II)-Alkyne Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Pd(II)-Alkyne Complex->Coupled Product This compound This compound This compound->Pd(II) Complex Cu(I)X Cu(I)X Cu-Acetylide Cu-Acetylide Cu(I)X->Cu-Acetylide Cu-Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Reductive Elimination Complex Reductive Elimination Complex Amido Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex Oxidative Addition Amine Amine Amine->Amido Complex Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (this compound, Coupling Partner, Base) B Add Anhydrous Solvent A->B C Degas Solvent (Ar Purge) B->C D Add Catalyst & Ligand (under inert atmosphere) C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound stands out as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its stability under the typical conditions of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is generally robust, leading to high yields of the desired products. The C-I bond's high reactivity allows for milder reaction conditions compared to its bromo- and chloro-analogs. This guide provides a foundational understanding and practical protocols for researchers looking to employ this compound in their synthetic endeavors, facilitating the development of novel compounds with potential applications in medicine and materials science.

References

Spectroscopic Showdown: 6-Iodoquinoxaline and Its Precursors Under the Analytical Lens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 6-iodoquinoxaline with its common precursors, 6-bromoquinoxaline and 6-aminoquinoxaline, reveals distinct electronic and structural features crucial for their application in pharmaceutical and materials science. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, supported by experimental protocols and a synthetic pathway visualization.

For researchers and professionals in drug development, understanding the nuanced spectroscopic differences between a final product and its synthetic intermediates is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This guide offers an objective comparison of this compound and its precursors, 6-bromoquinoxaline and 6-aminoquinoxaline, presenting key analytical data in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from its precursors, 6-bromoquinoxaline or 6-aminoquinoxaline. A common and effective method involves the Sandmeyer reaction, starting from 6-aminoquinoxaline. This pathway is illustrated in the diagram below.

Synthesis_Pathway Synthetic Pathway to this compound Precursor1 6-Aminoquinoxaline Reagents1 NaNO₂, aq. HCl 0-5 °C Precursor1->Reagents1 Precursor2 6-Bromoquinoxaline AlternativeRoute Halogen Exchange (e.g., Finkelstein reaction) Precursor2->AlternativeRoute Intermediate Quinoxaline-6-diazonium salt Reagents2 KI Intermediate->Reagents2 Product This compound Reagents1->Intermediate Reagents2->Product AlternativeRoute->Product

Caption: Synthetic routes to this compound from its precursors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing between the three compounds.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not available in searched literatureData not available in searched literature
6-Bromoquinoxaline 8.84 (d, J=1.8 Hz, 1H), 8.79 (d, J=1.8 Hz, 1H), 8.27 (d, J=2.2 Hz, 1H), 8.01 (d, J=9.0 Hz, 1H), 7.91 (dd, J=9.0, 2.2 Hz, 1H)146.3, 145.8, 143.5, 134.4, 132.8, 131.2, 129.8, 97.5
6-Aminoquinoxaline 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH₂)[1]Data not available in searched literature
FT-IR, UV-Vis, and Mass Spectrometry Data

Vibrational (FT-IR), electronic (UV-Vis), and mass-to-charge ratio (Mass Spectrometry) data offer complementary structural information.

CompoundFT-IR (cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
This compound Data not available in searched literatureData not available in searched literature256 (M⁺)
6-Bromoquinoxaline 3050 (Ar C-H), 1600, 1480 (C=C/C=N), 830 (C-H oop)[2]322 (in H₂O)[3]208, 210 (M⁺, M⁺+2)[2]
6-Aminoquinoxaline 3400-3200 (N-H), 3050 (Ar C-H), 1620 (N-H bend), 1500 (C=C/C=N)[4]Data not available in searched literature145 (M⁺)[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the analysis of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, chemical shifts are reported in ppm relative to TMS, and coupling constants (J) are given in Hertz (Hz). For ¹³C NMR, the spectra are usually proton-decoupled to simplify the spectrum to a series of single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as ethanol, methanol, or chloroform, to a concentration of approximately 10⁻⁵ M. The absorbance is measured over a wavelength range of 200 to 800 nm. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) and major fragment ions are reported. For compounds containing bromine, the characteristic isotopic pattern (M⁺ and M⁺+2 in a roughly 1:1 ratio) is a key diagnostic feature.

References

Unambiguous Structure Confirmation of 6-Iodoquinoxaline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the synthesis of novel therapeutic agents, such as 6-iodoquinoxaline derivatives, confirmation of the target structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structure elucidation, with common spectroscopic methods, offering insights into their respective strengths and applications.

The unequivocal determination of the three-dimensional arrangement of atoms in a molecule is most definitively achieved through single-crystal X-ray diffraction.[1][2][3][4] This technique provides a detailed molecular structure from a crystal, offering precise information on bond lengths, angles, and stereochemistry.[1] While X-ray crystallography offers unparalleled detail, its primary limitation lies in the requirement of a suitable single crystal, which can be challenging to obtain.

In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for the structural characterization of newly synthesized compounds.[5][6][7] These techniques provide valuable information about the molecular framework, functional groups, and molecular weight, and are often used in combination to build a comprehensive picture of the molecule's structure.

Comparative Analysis of Structural Elucidation Techniques

To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their key attributes in the context of characterizing this compound derivatives.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR)Mass Spectrometry (MS)
Information Provided Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1]Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships.[5][7]Presence of specific functional groups (e.g., C=O, N-H, C-I).[8][9][10][11]Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[12][13][14][15]
Sample Requirements High-quality single crystal.[1]Solution in a suitable deuterated solvent.[5]Solid (as a thin film, KBr pellet, or ATR) or liquid.[8][9]Small amount of sample, can be solid, liquid, or in solution.[16]
Key Advantages Unambiguous and definitive structure determination.[1][17]Provides detailed information about the molecular skeleton and proton/carbon environments in solution.[7]Fast, non-destructive, and excellent for identifying functional groups.[10][18]High sensitivity, provides accurate molecular weight and formula.[14][15]
Limitations Crystal growth can be difficult and time-consuming.Does not provide absolute 3D structure; interpretation can be complex for intricate molecules.Provides limited information on the overall molecular framework.Does not provide information on stereochemistry or the connectivity of atoms.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to offer practical insights for researchers.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.[5] Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons, aiding in the complete assignment of the structure.[7]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): A small amount of the solid this compound derivative is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.[8]

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule. For a this compound derivative, characteristic peaks for aromatic C-H, C=N, and C-I bonds would be expected.[10]

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the this compound derivative is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[16]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[16]

  • Data Analysis: The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also offer clues about the structure of the molecule.[14]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural confirmation of a synthesized this compound derivative, highlighting the complementary nature of the different analytical techniques.

Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Confirmation cluster_conclusion Conclusion Synthesis Synthesis of this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Characterization FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Xray Single-Crystal X-ray Diffraction NMR->Xray Ambiguity or Need for Absolute Confirmation Confirmed Confirmed Structure NMR->Confirmed Inferred Structure FTIR->Xray FTIR->Confirmed MS->Xray MS->Confirmed Xray->Confirmed Unambiguous Proof

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Iodoquinoxaline by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. 6-Iodoquinoxaline is a crucial building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison for assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols and comparative data.

The quality and purity of chemical inputs have a direct impact on the success of research and development, influencing both the efficacy and safety of potential drug candidates.[1][2][3] For active pharmaceutical ingredients (APIs) and their intermediates, exceptional purity is required to deliver consistent therapeutic effects and avoid adverse reactions caused by contaminants.[1][2] Therefore, a robust analytical method to verify the purity of key intermediates like this compound is an indispensable part of the synthetic workflow.

In drug discovery, the required purity of a compound can vary depending on the stage of research.[4] For initial in vitro assays and early-stage research, a purity of ≥95% is often considered acceptable.[5][6] However, as a compound progresses to in vivo studies, preclinical trials, and beyond, the purity requirements become much more stringent, typically demanding ≥98% or even ≥99% purity to ensure safety and minimize the impact of impurities on biological outcomes.[4] Regulatory bodies like the ICH provide guidelines on the identification and qualification of impurities, with thresholds often set as low as 0.10-0.15% for reporting, identification, and toxicological qualification.[7][8]

Experimental Protocol: HPLC Analysis of this compound

This section details a standard reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. RP-HPLC is a widely used technique for the analysis of heterocyclic aromatic compounds due to its excellent resolving power and reproducibility.[9]

Objective: To determine the purity of synthesized this compound by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Standard: A commercially available reference standard of known purity (e.g., >98%).

  • Synthesized this compound: The laboratory-synthesized batch to be tested.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 317 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    15.0 90
    17.0 90
    17.1 30

    | 20.0 | 30 |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution, using the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation and Comparison

The following table presents hypothetical data from the HPLC analysis, comparing two batches of synthesized this compound against a commercial reference standard. Batch 1 represents an initial synthesis attempt, while Batch 2 represents the product after optimization of the purification process.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Notes
Commercial Standard 8.5299.8599.8%Serves as the benchmark for retention time and purity.
Synthesized Batch 1 (Crude) 8.5193.4593.5%Meets criteria for initial screening but not for advanced studies.
Impurity A (Batch 1)6.244.12-Likely a more polar starting material or side product.
Impurity B (Batch 1)9.881.55-A less polar impurity, possibly a di-iodinated or other by-product.
Synthesized Batch 2 (Purified) 8.5299.5199.5%High purity suitable for in vivo studies and preclinical development.
Impurity A (Batch 2)6.250.21-Significantly reduced after purification.
Impurity B (Batch 2)9.890.15-Significantly reduced after purification.

Potential Impurities in Synthesis

The synthesis of quinoxalines typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this would likely involve an iodinated precursor. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-iodo-1,2-phenylenediamine or glyoxal.

  • Positional Isomers: If the iodination of the aromatic precursor is not completely regioselective, other iodo-isomers (e.g., 5-iodoquinoxaline) could be formed and co-elute or appear as separate peaks.

  • Over-Iodination: The iodination process might lead to the formation of di- or tri-iodinated quinoxaline by-products.[7]

  • Side-Reaction Products: The condensation reaction itself can produce side products, depending on the reaction conditions.

  • Residual Solvents and Reagents: Impurities can also include chemicals used during the synthesis and purification process.

Identifying these impurities often requires techniques like LC-MS, which provides mass information to help elucidate their structures.[7]

Visualizing the Workflow and Logic

A clear understanding of the experimental and logical flow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound and Reference Standard B Dissolve in Diluent (0.5 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D Transfer to Autosampler E Gradient Elution (Water/Acetonitrile) D->E F UV Detection (254 nm, 317 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Purity: (Area_main / Area_total) * 100 G->H I Compare with Reference Standard H->I J J I->J Final Purity Report

Caption: Workflow for HPLC purity assessment of this compound.

Purity_Logic Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Analysis HPLC Purity Analysis Purification->Analysis Decision Purity ≥ 95%? Analysis->Decision Use Proceed to Application (In Vitro / In Vivo Studies) Decision->Use Yes Optimize Optimize Purification or Re-synthesize Decision->Optimize No Optimize->Purification

Caption: Logical flow from synthesis to purity validation.

Conclusion

The assessment of chemical purity is a critical quality control step in the synthesis of compounds for research and drug development. A validated HPLC method, such as the one described, provides a reliable means to quantify the purity of synthesized this compound. By comparing the chromatographic profile of a synthesized batch to that of a high-purity reference standard, researchers can confidently determine if the material meets the stringent requirements for its intended application, ensuring the integrity and success of subsequent experiments.

References

Safety Operating Guide

Safe Disposal of 6-Iodoquinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Iodoquinoxaline, a halogenated heterocyclic compound, is crucial for ensuring laboratory safety and environmental protection. As a compound containing iodine, specific handling and disposal protocols must be followed to mitigate risks associated with halogenated organic waste. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific safety information. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal. This compound waste must be classified and collected as halogenated organic waste .

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1][2][3][4]

  • Separate Solids and Liquids: Collect solid waste (e.g., unused reagent, contaminated filter paper) and liquid waste (e.g., solutions containing this compound) in separate, appropriately labeled containers.

  • Avoid Incompatibles: Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.

Container Selection and Labeling

The selection of appropriate containers and precise labeling are mandated by regulations to ensure safe handling, transport, and disposal.

Container Requirements:

  • Compatibility: Use containers made of materials compatible with halogenated organic compounds (e.g., glass or polyethylene). The original product container is often a suitable option.[2]

  • Condition: Ensure the container is in good condition, with no leaks, cracks, or external residue.[2][5]

  • Closure: The container must have a secure, tight-fitting lid to prevent spills and evaporation. Keep the container closed except when adding waste.[5][6]

Labeling: All hazardous waste containers must be clearly labeled as soon as waste is added.[7] The label must be durable, written in English, and clearly visible.[7]

Label InformationDescription
Words "Hazardous Waste" Must be prominently displayed.[7][8][9][10]
Generator Information Your name, laboratory, building, and room number.[8][11]
Chemical Contents List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[3][11]
Accumulation Start Date The date the first drop of waste was added to the container.[8][9][10][11]
Hazard Identification Indicate the relevant hazards (e.g., Toxic, Irritant). Check the SDS for specific hazards.[9]

On-site Storage of Waste

Generated waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.

  • Location: Store waste containers in a secondary containment tray to contain any potential leaks.

  • Segregation: Keep halogenated waste containers separate from non-halogenated and other incompatible waste streams.

  • Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory, which depend on your facility's generator status (e.g., Small Quantity Generator).[5][12][13]

Decontamination Procedures

Labware Decontamination:

  • Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as halogenated organic liquid waste.[2]

  • Subsequent Cleaning: After the initial decontamination rinse, labware can typically be washed with soap and water.

Surface and Spill Decontamination: In case of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.

  • Clean: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Important Note: Do not use bleach to clean up iodine-containing compounds, as this can produce toxic fumes.[14] Also, avoid autoclaving materials with significant iodine contamination, as this can vaporize the iodine.[14]

Disposal Workflow

The final step is to arrange for the removal of the hazardous waste by a licensed disposal service, which is typically coordinated through your institution's Environmental Health and Safety (EHS) office.

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Iodoquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。